Product packaging for N-Boc-(+/-)-3-amino-hept-6-endimethylamide(Cat. No.:CAS No. 1379812-35-7)

N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Cat. No.: B1407159
CAS No.: 1379812-35-7
M. Wt: 270.37 g/mol
InChI Key: NLXLJIYDPZIPJX-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-hept-6-endimethylamide (CAS 1379812-35-7) is a chiral, N-protected olefin derivative supplied with a purity of 97% or higher . This compound serves as a valuable synthetic building block in organic and medicinal chemistry, particularly for the construction of more complex molecules. Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a widely used protecting group that provides stability during synthetic sequences and can be cleanly removed under acidic conditions . The terminal olefin (hept-6-en) offers a versatile handle for further chemical transformations, such as cross-coupling reactions or oxidation, allowing researchers to diversify the molecular scaffold. The racemic nature (+/-) indicates it is a mixture of both enantiomers, making it suitable for method development or when the biological activity of both chiral forms is being investigated. As a liquid, it is soluble in common organic solvents like diethyl ether and dichloromethane, facilitating its use in various reaction conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O3 B1407159 N-Boc-(+/-)-3-amino-hept-6-endimethylamide CAS No. 1379812-35-7

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-7-8-9-11(10-12(17)16(5)6)15-13(18)19-14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLJIYDPZIPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The synthesis is presented in a multi-step sequence, commencing with commercially available starting materials and employing standard organic chemistry transformations. This document furnishes detailed experimental protocols for each key step, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is strategically designed in three principal stages. The initial stage focuses on the construction of the carbon backbone by synthesizing ethyl 3-oxohept-6-enoate. The subsequent stage introduces the crucial amino functionality via a reductive amination reaction, followed by hydrolysis to yield the core amino acid intermediate. The final stage involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the subsequent amidation of the carboxylic acid to afford the target molecule.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)
Ethyl 3-oxohept-6-enoateC₉H₁₄O₃170.21Liquid75-85%
(+/-)-3-Amino-hept-6-enoic acidC₇H₁₃NO₂143.18Solid80-90% (from ester)
N-Boc-(+/-)-3-amino-hept-6-enoic acidC₁₂H₂₁NO₄243.30Solid/Oil90-98%
N-Boc-(+/-)-3-amino-hept-6-en-dimethylamideC₁₄H₂₆N₂O₃270.37Liquid[1]85-95%

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-oxohept-6-enoate

This procedure involves the alkylation of ethyl acetoacetate with allyl bromide to construct the seven-carbon backbone.

Materials and Reagents:

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq).

  • Suspend the sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add ethyl acetoacetate (1.0 eq) dropwise to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 3-oxohept-6-enoate.

Stage 2: Synthesis of (+/-)-3-Amino-hept-6-enoic acid

This stage involves a reductive amination of the ketoester followed by saponification of the ester to yield the amino acid.

Part A: Reductive Amination

Materials and Reagents:

  • Ethyl 3-oxohept-6-enoate

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve ethyl 3-oxohept-6-enoate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl 3-amino-hept-6-enoate, which can be used in the next step without further purification.

Part B: Saponification

Materials and Reagents:

  • Crude ethyl 3-amino-hept-6-enoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ethyl 3-amino-hept-6-enoate in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

  • Concentrate the solution under reduced pressure to obtain the crude (+/-)-3-amino-hept-6-enoic acid. This is often carried forward without extensive purification.

Stage 3: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Part A: N-Boc Protection

Materials and Reagents:

  • Crude (+/-)-3-amino-hept-6-enoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous citric acid solution

Procedure:

  • Dissolve the crude (+/-)-3-amino-hept-6-enoic acid in a mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction mixture vigorously at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 3 with a saturated aqueous citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid, which can be purified by column chromatography if necessary.

Part B: Amidation

Materials and Reagents:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylamine hydrochloride (Me₂NH·HCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous lithium chloride (LiCl) solution

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, neutralize dimethylamine hydrochloride (1.5 eq) with DIPEA (1.6 eq) in DMF and add this solution to the activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and saturated aqueous LiCl solution (3x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Pathway cluster_0 Stage 1: Backbone Synthesis cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: Protection and Amidation EA Ethyl Acetoacetate NaH NaH, THF EA->NaH AB Allyl Bromide AB->NaH EOHE Ethyl 3-oxohept-6-enoate NaH->EOHE Alkylation RA 1. NH4OAc, NaBH3CN 2. LiOH, H2O/THF EOHE->RA AHEA (+/-)-3-Amino-hept-6-enoic acid RA->AHEA Reductive Amination & Saponification Boc Boc2O, NaHCO3 AHEA->Boc BocAHEA N-Boc-(+/-)-3-amino-hept-6-enoic acid Boc->BocAHEA N-Boc Protection Amidation HATU, DIPEA, Me2NH·HCl BocAHEA->Amidation FinalProduct N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide Amidation->FinalProduct Amide Coupling

Figure 1. Overall synthesis pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Experimental_Workflow start Start step1 Alkylation of Ethyl Acetoacetate start->step1 workup1 Aqueous Workup & Purification (Column) step1->workup1 step2 Reductive Amination workup1->step2 workup2 Aqueous Workup step2->workup2 step3 Saponification workup2->step3 workup3 Acidification & Concentration step3->workup3 step4 N-Boc Protection workup3->step4 workup4 Aqueous Workup & Purification step4->workup4 step5 Amide Coupling (HATU) workup4->step5 workup5 Aqueous Workup & Purification (Column) step5->workup5 end Final Product workup5->end

Figure 2. Step-by-step experimental workflow diagram.

References

Technical Guide: Physicochemical Properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative. The presence of a terminal double bond and a dimethylamide moiety makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions. This guide provides a summary of its known physicochemical properties, detailed hypothetical experimental protocols for its synthesis and purification, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

PropertyValueSource
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate[1]
CAS Number 1379812-35-7[1]
Molecular Formula C14H26N2O3[1]
Molecular Weight 270.37 g/mol [1]
Appearance Liquid[1]
Purity 97%+[1]
Solubility Soluble in diethyl ether, CH2Cl2[1]
Melting Point Not determined[1]
Boiling Point Not determined[1]
Predicted pKa 15.25 ± 0.70 (most basic)
Predicted Density 0.98 ± 0.1 g/cm³
Predicted Refractive Index 1.47 ± 0.03

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

As no specific literature detailing the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide was found, the following represents a plausible multi-step synthesis based on established organic chemistry principles.

Step 1: Synthesis of the Precursor, (+/-)-3-amino-hept-6-enoic acid

A potential route to the amino acid precursor could involve a Michael addition of an amine equivalent to a suitable α,β-unsaturated ester followed by functional group manipulations.

Step 2: N-Boc Protection of (+/-)-3-amino-hept-6-enoic acid

This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

  • (+/-)-3-amino-hept-6-enoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (+/-)-3-amino-hept-6-enoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Step 3: Amide Coupling with Dimethylamine

This protocol utilizes HATU, a common and efficient peptide coupling reagent.[2][3][4]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylamine (2M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C and slowly add dimethylamine solution (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Column Chromatography

Materials:

  • Crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (3-amino-hept-6-enoic acid, Boc2O) step1 N-Boc Protection start->step1 intermediate N-Boc-(+/-)-3-amino-hept-6-enoic acid step1->intermediate step2 Amide Coupling (HATU, Dimethylamine) intermediate->step2 crude_product Crude Product step2->crude_product step3 Column Chromatography crude_product->step3 final_product Pure N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide step3->final_product step4 Characterization (NMR, MS) final_product->step4

Caption: General workflow for the synthesis and purification.

Representative Signaling Pathway: mTOR Pathway

No specific biological activity for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide has been reported. However, as an amino acid derivative, it could potentially interact with pathways that sense amino acid levels. The mTOR (mammalian target of rapamycin) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids.[5][6] The following diagram provides a simplified overview of the mTOR signaling pathway.

Disclaimer: This is a representative pathway and there is no direct evidence to suggest that N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide interacts with it.

G cluster_input Inputs cluster_pathway mTORC1 Signaling cluster_output Cellular Responses growth_factors Growth Factors PI3K PI3K growth_factors->PI3K amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 Akt Akt PI3K->Akt TSC_complex TSC Complex Akt->TSC_complex Rheb Rheb TSC_complex->Rheb Rheb->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis autophagy_inhibition Autophagy Inhibition mTORC1->autophagy_inhibition

Caption: Simplified mTOR signaling pathway.

References

An In-Depth Technical Guide to N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a valuable building block in organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, a plausible synthetic route, and its potential applications, with a focus on peptide synthesis.

Chemical Identity and Properties

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions in multi-step syntheses. The terminal alkene and the dimethylamide functionality offer further sites for chemical modification, making it a versatile intermediate.

Table 1: Chemical Data for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

PropertyValue
CAS Number 1379812-35-7[1]
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate[1]
Molecular Formula C₁₄H₂₆N₂O₃
Molecular Weight 270.37 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate

Supplier Information:

  • SQUARIX: This compound is available from SQUARIX under the catalog number VA034.[1]

Synthesis and Experimental Protocols

2.1. Proposed Synthesis Pathway

The synthesis commences with the protection of the amino group of 3-amino-hept-6-enoic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction for the introduction of the Boc protecting group.[][3] The resulting N-Boc protected amino acid is then coupled with dimethylamine to form the desired dimethylamide. This amidation can be achieved using a variety of coupling reagents.[4][5]

G cluster_reagents1 Reagents cluster_reagents2 Reagents start 3-Amino-hept-6-enoic acid step1 N-Boc Protection start->step1 intermediate N-Boc-3-amino-hept-6-enoic acid step1->intermediate reagent1 Boc₂O, Base (e.g., TEA or NaOH) step2 Amidation intermediate->step2 product N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide step2->product reagent2 Dimethylamine, Coupling Agent (e.g., HATU, HOBt/EDC)

Caption: Proposed synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

2.2. Experimental Protocol: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Step 1: N-Boc Protection of 3-Amino-hept-6-enoic acid

  • Dissolve 3-amino-hept-6-enoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (1.1 equivalents), and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-amino-hept-6-enoic acid.

Step 2: Amidation with Dimethylamine

  • Dissolve the N-Boc-3-amino-hept-6-enoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for instance, HATU (1.1 equivalents), and an amine base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of dimethylamine (e.g., 2M in THF, 1.5 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Applications in Drug Development and Peptide Synthesis

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[] The Boc group serves as a temporary protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6][7]

3.1. Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Boc-protected amino acid like N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide into a peptide sequence using SPPS is illustrated below. This process involves iterative cycles of deprotection and coupling.

G cluster_reagents Reagents & Conditions start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection washing1 Washing deprotection->washing1 reagent_deprotection TFA/DCM neutralization Neutralization (DIPEA in DCM) washing1->neutralization washing2 Washing neutralization->washing2 reagent_neutralization DIPEA/DCM coupling Coupling of N-Boc-Amino Acid washing2->coupling washing3 Washing coupling->washing3 reagent_coupling N-Boc-Amino Acid, Coupling Agent (e.g., HBTU/HOBt), DIPEA cycle_end Elongated Peptide Chain washing3->cycle_end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

3.2. Experimental Protocol: Incorporation into a Peptide Chain via SPPS

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) with a suitable solvent like DCM.[8]

  • Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[6][9]

  • Washing: Wash the resin thoroughly with DCM and then with isopropanol to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as DIPEA in DCM (typically 5-10% v/v).[7]

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling:

    • Pre-activate a solution of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours, or until the coupling reaction is complete as monitored by a colorimetric test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling cycle with the next desired N-Boc-protected amino acid until the peptide sequence is complete.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][8]

Conclusion

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its protected amine and reactive functionalities at both ends of the molecule allow for its incorporation into complex molecular architectures, including peptides and other bioactive compounds. The protocols and workflows outlined in this guide provide a foundation for researchers to synthesize and utilize this compound in their research endeavors.

References

Technical Guide: Structure Elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl Dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the structural elucidation of the novel compound, N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide. Due to the absence of published experimental data for this specific molecule, this document outlines the logical workflow and expected analytical data based on established principles of organic chemistry and spectroscopy. The guide details the proposed synthesis, purification, and subsequent characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All methodologies are presented in a detailed format to be readily adaptable for laboratory use. The presented data, while predictive, serves as a robust template for researchers encountering this or structurally similar molecules.

Introduction

The synthesis and characterization of novel amino acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics and other biologically active molecules. This guide focuses on the hypothetical structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide, a compound featuring a protected amino group, a terminal alkene, and a dimethylamide moiety. The elucidation of such a structure relies on a synergistic application of various spectroscopic and chromatographic techniques to unambiguously determine its molecular formula, connectivity, and functional groups.

The general approach for structure elucidation involves a systematic process.[1][2] Initially, the molecular formula is determined through elemental analysis and high-resolution mass spectrometry. Subsequently, the functional groups present are identified using infrared spectroscopy. Finally, the precise connectivity of the atoms is established by analyzing one- and two-dimensional nuclear magnetic resonance spectra.[1]

Proposed Synthesis and Purification

The target compound, N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide, can be synthesized from its corresponding carboxylic acid precursor, N-Boc-(+/-)-3-amino-hept-6-enoic acid. The synthesis involves the formation of an amide bond with dimethylamine.

Synthesis of N-Boc-(+/-)-3-amino-hept-6-enoyl Dimethylamide

Reaction Scheme:

Experimental Protocol:

  • To a solution of N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred for 15 minutes, after which a 2.0 M solution of dimethylamine in tetrahydrofuran (THF, 1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide.

Purity Assessment

The purity of the synthesized compound would be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Outcome: A single major peak indicating high purity.

Spectroscopic Data (Hypothetical)

The following tables summarize the predicted spectroscopic data for N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide based on its chemical structure and known spectral correlations for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.80ddt1HH-6
~5.00m2HH-7
~4.50br s1HNH
~4.10m1HH-3
~3.00s3HN-CH₃
~2.95s3HN-CH₃
~2.50m2HH-2
~2.10m2HH-5
~1.70m2HH-4
1.45s9HBoc (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.0C-1 (Amide C=O)
~155.0Boc (C=O)
~138.0C-6
~115.0C-7
~80.0Boc (-C(CH₃)₃)
~48.0C-3
~37.0N-CH₃
~35.5N-CH₃
~35.0C-2
~30.0C-5
28.4Boc (-C(CH₃)₃)
~28.0C-4
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Amide)
~3080Medium=C-H Stretch (Alkene)
~2975, 2930StrongC-H Stretch (Alkyl)
~1705StrongC=O Stretch (Boc)
~1645StrongC=O Stretch (Amide)
~1640MediumC=C Stretch (Alkene)
~1520StrongN-H Bend (Amide II)
~990, 910Strong=C-H Bend (Alkene)
Mass Spectrometry (MS) Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺271.2016
[M+Na]⁺293.1835

Detailed Experimental Protocols for Structure Elucidation

The following protocols outline the standard procedures for acquiring the spectroscopic data necessary for the structure elucidation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 500 MHz NMR spectrometer.

  • Process the acquired data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Protocol:

  • Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the neat, purified compound directly onto the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Process the data to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum to determine the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further confirm the structure.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide.

StructureElucidationWorkflow Synthesis Synthesis of Target Compound Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity HRMS High-Resolution Mass Spectrometry Purity->HRMS IR Infrared Spectroscopy Purity->IR NMR NMR Spectroscopy Purity->NMR MolFormula Determine Molecular Formula HRMS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Establish Connectivity (1D & 2D NMR) NMR->Connectivity Structure Final Structure Elucidation MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: Workflow for the synthesis and structure elucidation of the target molecule.

Conclusion

This technical guide has presented a detailed, albeit hypothetical, pathway for the synthesis and comprehensive structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide. By following the outlined experimental protocols for synthesis, purification, and spectroscopic analysis, researchers can effectively characterize this and other novel organic molecules. The integration of data from NMR, IR, and MS is crucial for the unambiguous determination of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.

References

N-Boc-(+/-)-3-amino-hept-6-endimethylamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a key chemical intermediate in various synthetic applications. This document outlines its fundamental molecular properties, and provides a generalized experimental context for its synthesis and application.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

ParameterValueReference
Molecular Formula C₁₄H₂₆N₂O₃[1]
Molecular Weight 270.37 g/mol [1]
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, a general methodology can be inferred from standard organic chemistry principles. The synthesis likely involves a multi-step process, beginning with the protection of an amino group with a tert-butyloxycarbonyl (Boc) group, followed by the formation of the dimethylamide.

A crucial step in the synthesis of Boc-protected amines is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is widely used due to its high efficiency and the stability of the resulting Boc-protected amine under various conditions. The Boc protecting group is favored in many synthetic routes because it can be readily removed under acidic conditions.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a Boc-protected amino dimethylamide, such as this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Amino_Heptenone 3-Amino-hept-6-en-1-one (or similar precursor) Boc_Protection Boc Protection of Amino Group Amino_Heptenone->Boc_Protection Base Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Boc_Protection Dimethylamine Dimethylamine Amide_Formation Amide Formation Dimethylamine->Amide_Formation Coupling Agent Boc_Protection->Amide_Formation Intermediate Final_Product This compound Amide_Formation->Final_Product

References

Solubility Profile of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a key intermediate in various synthetic organic chemistry applications, including peptide synthesis and drug discovery. Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and purification.

Core Physicochemical Properties

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, with the IUPAC name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate, is an N-protected olefin derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its physicochemical properties, including its solubility in organic solvents.

PropertyValueSource
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamateSQUARIX
Molecular Formula C₁₄H₂₆N₂O₃SQUARIX
Molecular Weight 270.37 g/mol SQUARIX
Appearance LiquidSQUARIX
CAS Number 1379812-35-7SQUARIX

Qualitative Solubility Data

Direct quantitative solubility data for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is not extensively available in published literature. However, qualitative solubility information has been reported, indicating its miscibility with common organic solvents.

SolventSolubility
Diethyl EtherSoluble
Methylene Chloride (CH₂Cl₂)Soluble

Based on the structure, which includes a non-polar Boc group and a dimethylamide moiety, it is anticipated that the compound will also exhibit good solubility in other common organic solvents such as chloroform, ethyl acetate, and tetrahydrofuran (THF). Conversely, it is expected to have limited solubility in highly polar solvents like water and non-polar aliphatic hydrocarbons like petroleum ether.

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a compound like N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in various organic solvents.

Objective: To determine the saturation concentration of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in selected organic solvents at a controlled temperature.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Selected organic solvents (e.g., diethyl ether, methylene chloride, chloroform, ethyl acetate, THF, methanol, petroleum ether)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.

    • Carefully transfer a known volume of the supernatant from each vial into a centrifuge tube.

    • Centrifuge the samples to pellet any remaining suspended particles.

    • Accurately dilute a known volume of the clear supernatant with the respective solvent to a concentration suitable for analysis.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide of known concentrations.

    • Calculate the original concentration in the saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Quantitative Analysis A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 25°C) A->B C Collect supernatant B->C After equilibration D Centrifuge to remove solids C->D E Dilute sample for analysis D->E F Analyze by HPLC or GC E->F Inject into analytical instrument G Calculate concentration from calibration curve F->G H Final Solubility Data G->H Report solubility data solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions Compound N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide Boc Non-polar Boc Group Compound->Boc Amide Polar Dimethylamide Group Compound->Amide Interaction "Like Dissolves Like" Principle Boc->Interaction Favors non-polar solvents Amide->Interaction Favors polar aprotic solvents Solvent Solvent Polarity Polarity (Dielectric Constant) Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Polarity->Interaction Matches compound polarity H_Bonding->Interaction Influences interaction with amide Solubility Solubility Outcome Interaction->Solubility Determines

Spectroscopic and Synthetic Guide to N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a detailed synthetic protocol for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide. Due to the absence of specific published experimental data for this compound in the current scientific literature, this document serves as a predictive and methodological resource. It outlines the expected Nuclear Magnetic Resonance (NMR) data based on the analysis of similar structures and provides a robust experimental plan for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables present the anticipated ¹H NMR and ¹³C NMR spectral data for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide. These predictions are based on established chemical shift values for analogous N-Boc protected amino amides and related structures. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~5.8m-1HH-6
~5.0m-2HH-7
~4.9br s-1HNH
~4.1m-1HH-3
~2.9 (s)s-6HN(CH₃)₂
~2.5m-2HH-2
~2.2m-2HH-5
~1.7m-2HH-4
1.44s-9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~171C=O (Amide)
~155C=O (Boc)
~138C-6
~115C-7
~80C(CH₃)₃
~50C-3
~37N(CH₃)₂
~36C-2
~33C-4
~30C-5
28.3C(CH₃)₃

Experimental Protocols

A plausible synthetic route to N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide would involve the synthesis of the parent amino acid followed by N-Boc protection and subsequent amidation.

Synthesis of (+/-)-3-amino-hept-6-enoic acid

A potential method for the synthesis of the amino acid backbone is the Strecker synthesis or other established methods for asymmetric amino acid synthesis, followed by hydrolysis. A more direct, racemic synthesis could involve the conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester, followed by functional group manipulations.

N-Boc Protection of (+/-)-3-amino-hept-6-enoic acid
  • Dissolve (+/-)-3-amino-hept-6-enoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 equivalents) and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Synthesis of N-Boc-(+/-)-3-amino-hept-6-endimethylamide
  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N,N-dimethylamine hydrochloride (1.2 equivalents) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a logical workflow for its synthesis.

Figure 1: Chemical structure of this compound.

G start Starting Materials ((+/-)-3-amino-hept-6-enoic acid, Boc₂O) step1 N-Boc Protection start->step1 intermediate N-Boc-(+/-)-3-amino-hept-6-enoic acid step1->intermediate step2 Amide Coupling (Dimethylamine, EDC, HOBt) intermediate->step2 purification Purification (Chromatography) step2->purification end Final Product (this compound) purification->end

Figure 2: Synthetic workflow for this compound.

In-depth Technical Guide: N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate

Executive Summary

This document provides a comprehensive overview of N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a carbamate derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing a detailed theoretical framework for its synthesis, potential biological relevance, and general experimental approaches based on established methodologies for similar N-Boc protected amino amides.

Chemical Properties and Structure

PropertyValueReference
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate[1]
Molecular Formula C₁₄H₂₆N₂O₃
Molecular Weight 270.37 g/mol [1]
Structure A heptene backbone with a dimethylamide at position 1, a Boc-protected amine at position 3, and a terminal double bond.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a suitable N-Boc protected amino acid with dimethylamine. The starting material would be N-Boc-(+/-)-3-amino-hept-6-enoic acid.

dot

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product start1 N-Boc-(+/-)-3-amino-hept-6-enoic acid reaction Amide Coupling start1->reaction start2 Dimethylamine start2->reaction product (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate reaction->product Coupling Reagents (e.g., HATU, HOBt/EDC)

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Amide Coupling:
  • Activation of the Carboxylic Acid: The N-Boc protected amino acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.

  • Amine Addition: Dimethylamine is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity and associated signaling pathways for (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate have not been reported. However, the carbamate functional group is a common motif in a wide range of biologically active compounds. Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase, and can also be found in anticancer and antimicrobial agents.

The presence of the N-Boc protecting group suggests that this compound is likely an intermediate in the synthesis of a more complex molecule. The final, deprotected amine could be the biologically active component, potentially targeting receptors or enzymes where a primary or secondary amine is crucial for binding.

dot

Biological_Investigation_Workflow cluster_compound Compound of Interest cluster_screening Initial Screening cluster_hit Hit Identification cluster_target Target Deconvolution cluster_pathway Pathway Analysis compound (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate screening High-Throughput Screening (e.g., cell viability, enzyme inhibition assays) compound->screening hit Identification of Biological 'Hits' screening->hit target_id Target Identification and Validation hit->target_id pathway Signaling Pathway Elucidation target_id->pathway

Caption: A general workflow for investigating biological activity.

Conclusion

This compound, with the IUPAC name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate, is a chiral, unsaturated amino amide derivative. While specific experimental data and biological studies on this particular molecule are currently lacking in the public domain, its structure suggests its role as a synthetic intermediate. The methodologies for its synthesis are well-established in peptide and medicinal chemistry. Further research is required to elucidate its specific properties, biological activities, and potential applications in drug discovery and development. Professionals in the field are encouraged to use the general protocols outlined in this guide as a starting point for their investigations.

References

synthesis of N-Boc protected unsaturated amino amides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Boc Protected Unsaturated Amino Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected unsaturated amino amides are a class of compounds of significant interest in medicinal chemistry and drug development. The presence of an α,β-unsaturation within an amino acid residue introduces conformational constraints into peptides, making them valuable tools for studying peptide structure-activity relationships and for the design of peptidomimetics with enhanced biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[][2] This guide provides a comprehensive overview of the key synthetic strategies for preparing N-Boc protected unsaturated amino amides, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the practical application of these methodologies.

Core Synthetic Strategies

The can be broadly categorized into two main approaches: a two-step synthesis involving the initial formation of an N-Boc protected unsaturated amino acid followed by amide coupling, and a strategy involving the introduction of unsaturation after the formation of the saturated amino amide.

Strategy 1: Two-Step Synthesis via N-Boc Protected Unsaturated Amino Acids

This is the most prevalent and versatile approach. It involves the synthesis and isolation of an N-Boc protected α,β-didehydroamino acid (ΔAA), which is then coupled with a desired amine.

Step 1: Synthesis of N-Boc Protected Unsaturated Amino Acids

Several methods have been developed for the synthesis of N-Boc-ΔAAs.

Method A: Electrochemical Oxidation and Elimination

A modern and scalable approach involves the electrochemical oxidation of N-Boc protected saturated amino acids in the presence of sodium chloride. This method proceeds through an α-methoxylated intermediate, which then undergoes an acid-catalyzed elimination to yield the desired unsaturated amino acid.[3]

Method B: Azlactone-Mediated Synthesis

This method is particularly useful for preparing dipeptides with a C-terminal unsaturated residue. An N-Boc protected saturated dipeptide is cyclized to an oxazolone (azlactone), which is then oxidized (e.g., with pyridinium tribromide). Subsequent hydrolysis of the unsaturated azlactone yields the N-Boc protected dipeptide containing a C-terminal α,β-didehydroamino acid residue.[4]

Step 2: Amide Coupling of N-Boc Protected Unsaturated Amino Acids

Once the N-Boc-ΔAA is obtained, standard peptide coupling techniques can be employed to form the final amide bond.

Method A: Carbodiimide-Mediated Coupling

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid of the N-Boc-ΔAA for coupling with an amine.[5]

Method B: Mixed Anhydride Method

Activation of the carboxylic acid can also be achieved by forming a mixed anhydride, for instance, using p-toluenesulfonyl chloride (TsCl). This anhydride reacts in situ with an amine or ammonia to form the desired amide.[6]

Synthetic Workflow Overview

G cluster_start Starting Materials cluster_strategy1 Strategy 1: Two-Step Synthesis cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Amide Coupling start_aa N-Boc Saturated Amino Acid dehydro_aa N-Boc Unsaturated Amino Acid (ΔAA) start_aa->dehydro_aa e.g., Electrochemical Oxidation [1] amine Amine (R-NH2) final_product1 N-Boc Unsaturated Amino Amide amine->final_product1 dehydro_aa->final_product1 e.g., EDC, HOBt [6]

Caption: Workflow for the two-step synthesis of N-Boc unsaturated amino amides.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents for N-Boc-Valine with an Aniline Derivative[5]
Coupling ReagentBase (equiv.)Temp. (°C)Time (h)Yield (%)
HATUDIPEA (5)23538
EDC/HOBtDIPEA (5)231255
EDC/DMAP/HOBt (cat.) DIPEA (5) 23 12 85
BOP-ClEt3N (5)231242

Reaction conditions: N-Boc-Valine (1 equiv.), 4-amino-N-(4-methoxybenzyl)benzamide (1 equiv.), coupling reagent (1 equiv.), in DMF.

Table 2: Yields of N-Boc Protected Dehydroamino Acid Methyl Esters via Electrochemical Synthesis[3]
Starting Amino AcidProduct (N-Boc-ΔAA-OMe)Yield (%)
AlanineN-Boc-ΔAla-OMe95
PhenylalanineN-Boc-ΔPhe-OMe91
LeucineN-Boc-ΔLeu-OMe88
MethionineN-Boc-ΔMet-OMe85

Experimental Protocols

Protocol 1: Synthesis of N-Boc-ΔAla-OMe via Electrochemical Oxidation[3]
  • Setup: An open-to-air undivided beaker is equipped with two graphite electrodes.

  • Reaction Mixture: To a solution of N-Boc-Alanine-OMe (1 mmol) in methanol (0.3 M) containing NaCl, add LiClO4 (0.1 M).

  • Electrolysis: Apply a constant current of 5 mA/cm² to the electrodes. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated.

  • Elimination: The crude α-methoxylated intermediate is dissolved in a suitable solvent and treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce elimination, affording the N-Boc-ΔAla-OMe product. Purification is achieved by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt[5]
  • Activation: To a solution of N-Boc protected unsaturated amino acid (1.0 equiv.) in anhydrous CH2Cl2 or DMF, add HOBt (1.2 equiv.) and EDC (1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes.

  • Coupling: The desired amine (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) are added to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours until completion, as monitored by TLC.

  • Work-up: The reaction is quenched with a saturated solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure N-Boc protected unsaturated amino amide.

Detailed Reaction Pathway: Azlactone-Mediated Dehydrogenation

G start N-Boc-Dipeptide (Saturated) azlactone_sat Saturated Azlactone start->azlactone_sat Cyclization (e.g., DCC) azlactone_unsat Unsaturated Azlactone azlactone_sat->azlactone_unsat Oxidation (e.g., Pyridinium Tribromide) [14] final_product N-Boc-Dipeptide (Unsaturated) azlactone_unsat->final_product Hydrolysis (TFA cat.) [14]

Caption: Pathway for synthesizing unsaturated dipeptides via an azlactone intermediate.

Conclusion

The is a critical process for the development of novel peptidomimetics and other biologically active molecules. The two-step strategy, involving the initial synthesis of an N-Boc protected dehydroamino acid followed by standard amide coupling, remains the most robust and widely applicable approach. Advances in synthetic methodologies, such as the electrochemical oxidation for the introduction of unsaturation, offer scalable and efficient routes to these valuable building blocks. The choice of the specific synthetic route and coupling conditions should be tailored to the substrate and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize these important compounds.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern organic synthesis, particularly in the intricate assembly of peptides and other complex molecules. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption is a testament to its reliability, ease of introduction, and straightforward, acid-labile removal. This technical guide provides a comprehensive overview of the principles and practices of Boc protection, offering detailed experimental protocols, quantitative data, and a thorough examination of potential side reactions and mitigation strategies.

The Chemistry of Boc Protection

The Boc group is introduced to the nitrogen atom of an amino acid, converting the highly nucleophilic and basic amine into a significantly less reactive carbamate. This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.

Mechanism of Protection

The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide. While the reaction can proceed without a base, the use of a base is common to neutralize the newly formed carbamate and drive the reaction to completion.[1][2][3]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AminoAcid Amino Acid (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate AminoAcid->TetrahedralIntermediate Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate ((Boc)2O) BocAnhydride->TetrahedralIntermediate BocAminoAcid Boc-Protected Amino Acid TetrahedralIntermediate->BocAminoAcid Collapse Byproducts tert-Butanol + CO2 TetrahedralIntermediate->Byproducts Decomposition

Diagram 1: Boc Protection Mechanism
Mechanism of Deprotection

The Boc group is prized for its acid lability. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3][4][5]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products BocAminoAcid Boc-Protected Amino Acid ProtonatedCarbamate Protonated Carbamate BocAminoAcid->ProtonatedCarbamate Protonation Acid Strong Acid (e.g., TFA) Acid->ProtonatedCarbamate CarbamicAcid Carbamic Acid ProtonatedCarbamate->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedCarbamate->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Deprotonation

Diagram 2: Boc Deprotection Mechanism

Experimental Protocols for Boc Protection

The following protocols provide detailed methodologies for the Boc protection of various amino acids. Yields and reaction conditions can vary depending on the specific amino acid and the scale of the reaction.

General Experimental Workflow

A typical workflow for the Boc protection of an amino acid involves dissolving the amino acid in a suitable solvent system with a base, followed by the addition of Boc anhydride. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Boc Protection Workflow Start Start Dissolve Dissolve Amino Acid and Base in Solvent Start->Dissolve AddBoc Add (Boc)2O Dissolve->AddBoc React Stir at Room Temperature AddBoc->React Monitor Monitor Reaction by TLC React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify End End Purify->End

Diagram 3: General Boc Protection Workflow
Protocol for Boc-L-Alanine

  • Reaction Setup : In a flask, dissolve L-alanine (20 mmol) in a mixture of 20 ml of water and 40 ml of acetone.

  • Base Addition : While stirring, add 1.5 equivalents of triethylamine (Et₃N).

  • Boc Anhydride Addition : At 25°C, add di-tert-butyl dicarbonate ((Boc)₂O) (22 mmol) while maintaining the temperature.

  • Reaction : Continue stirring for 4 hours.

  • Work-up :

    • Distill off the acetone under reduced pressure.

    • Extract the aqueous layer with ether (3 x 10 ml).

    • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (4 x 60 ml).

  • Purification :

    • Combine the organic layers and wash with saturated brine (2 x 10 ml).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

    • Crystallize the product from a mixture of ethyl acetate and petroleum ether (1:2 volume ratio) to obtain Boc-L-alanine.

    • Yield : 93%[6].

Protocol for Boc-L-Phenylalanine
  • Reaction Setup : In a suitable vessel, dissolve 165.2 g (1 mol) of L-phenylalanine in 750 mL of tert-butyl alcohol and 1 L of water containing 84 g (1 mol) of sodium bicarbonate.

  • Boc Anhydride Addition : To the well-stirred solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. An exothermic reaction will cause the temperature to rise to 30-35°C.

  • Reaction : Stir the mixture overnight at room temperature.

  • Work-up :

    • Extract the reaction mixture twice with 250 mL of pentane.

    • Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

    • Combine the aqueous layers and acidify to pH 1-1.5 with a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water.

    • Extract the turbid mixture with four 400-mL portions of diethyl ether.

  • Purification :

    • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate to dryness.

    • The resulting oil is dissolved in 1 L of pentane and placed in a refrigerator overnight.

    • Collect the white precipitate by filtration and wash with cold pentane.

    • Dry the solid under reduced pressure to a constant weight.

    • Yield : 78-87%[7].

Protocol for Boc-L-Glutamic Acid
  • Reaction Setup : In a flask, add L-glutamic acid (20 mmol), 20 ml of water, and 40 ml of acetone.

  • Base Addition : While stirring, add 2 equivalents of triethylamine (Et₃N).

  • Boc Anhydride Addition : At 25°C, add di-tert-butyl dicarbonate ((Boc)₂O) (22 mmol) while controlling the temperature.

  • Reaction : Continue stirring for 4 hours.

  • Work-up :

    • Distill off the acetone under reduced pressure.

    • Extract the aqueous layer with ether (3 x 10 ml).

    • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (4 x 60 ml).

  • Purification :

    • Combine the organic layers and wash with saturated brine (2 x 10 ml).

    • Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

    • Crystallize the product from ethyl acetate and petroleum ether (1:2 volume ratio) to obtain Boc-L-glutamic acid.

    • Yield : 90%[6].

Quantitative Data on Boc Protection

The efficiency of Boc protection is influenced by several factors, including the choice of base, solvent, and temperature. The following table summarizes the yields for the Boc protection of various amino acids under specific conditions.

Amino AcidBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
L-AlanineEt₃NAcetone/Water25493[6]
L-PhenylalanineNaHCO₃t-BuOH/WaterRT1678-87[7]
L-Glutamic AcidEt₃NAcetone/Water25490[6]
L-Aspartic Acid(CH₃)₃NAcetone/Water00.560[6]
L-Proline(CH₃)₃NAcetone/Water400.573[6]
GlycineNaOHWaterRT893.87[8][9]
L-SerineNaHCO₃WaterRT->90[10]

Side Reactions and Mitigation Strategies

While Boc protection is generally a high-yielding and clean reaction, several side reactions can occur, impacting the purity and yield of the desired product.

  • Di-Boc Formation : Primary amines can sometimes be doubly protected to form a N,N-di-Boc derivative, especially in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[] To avoid this, it is recommended to use stoichiometric amounts of Boc anhydride and avoid prolonged reaction times when using DMAP.

  • Reaction with Side Chains : Amino acids with nucleophilic side chains, such as serine (hydroxyl group) and tyrosine (phenolic hydroxyl group), can undergo O-Boc protection.[] This can be minimized by carefully controlling the reaction conditions, such as pH and temperature, and by using a less reactive Bocylating agent if necessary.

  • Isocyanate Formation : Sterically hindered amines may react with Boc anhydride to form isocyanates, which can then lead to the formation of urea byproducts. This can be mitigated by first forming the sodium salt of the amine using a strong base like sodium hydride (NaH) before reacting with Boc anhydride.[]

  • Alkylation during Deprotection : The tert-butyl cation generated during acid-catalyzed deprotection is a potent electrophile and can alkylate nucleophilic residues, particularly the indole side chain of tryptophan and the thioether of methionine.[4][12] This can be suppressed by the addition of "scavengers" to the deprotection cocktail. Common scavengers include anisole, thioanisole, and 1,2-ethanedithiol (EDT), which trap the tert-butyl cation.[4][12][13]

Experimental Protocols for Boc Deprotection

The removal of the Boc group is a critical step in peptide synthesis and other multi-step synthetic routes.

General Protocol using Trifluoroacetic Acid (TFA)
  • Reaction Setup : Dissolve the N-Boc protected amino acid or peptide in dichloromethane (DCM).

  • TFA Addition : Add an equal volume of TFA to the solution. For solid-phase peptide synthesis, a solution of 55% TFA in DCM is often used.[14]

  • Reaction : Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.

  • Work-up :

    • Remove the solvent and excess TFA in vacuo.

    • The resulting amine salt can often be used directly in the next step.

    • Alternatively, to obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent.[15]

Protocol using HCl in an Organic Solvent
  • Reaction Setup : Dissolve the N-Boc protected compound in an organic solvent such as dioxane or ethyl acetate.

  • HCl Addition : Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • Reaction : Stir at room temperature for 1-4 hours.

  • Work-up : Evaporate the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile, acid-catalyzed removal make it a preferred choice for the protection of amino groups in amino acid derivatives. A thorough understanding of the reaction mechanisms, optimal conditions, and potential side reactions, as outlined in this guide, is paramount for the successful application of Boc protection in research and development, ultimately enabling the efficient synthesis of complex and life-changing molecules.

References

The Indispensable Role of the N-Boc Protecting Group in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its widespread adoption stems from its robustness under a variety of reaction conditions and, crucially, the mild acidic conditions required for its removal. This technical guide provides an in-depth exploration of the N-Boc protecting group, detailing its mechanism of action, applications, and the experimental protocols essential for its successful implementation in a laboratory setting.

Core Principles: The Mechanism of N-Boc Protection and Deprotection

The N-Boc group protects amines by converting them into carbamates, which are significantly less nucleophilic and basic.[1][2] This transformation effectively masks the amine's reactivity, allowing for chemical modifications at other sites of a complex molecule.[3]

Protection: The most common method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[4][6] The resulting intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected amine.[6]

Deprotection: The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[6][7] This cation can then be quenched by a scavenger or eliminate a proton to form isobutene.[7][8] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7]

Strategic Applications in Synthesis

The unique properties of the N-Boc group have cemented its importance in several areas of organic synthesis, most notably in peptide synthesis and the construction of complex molecules in drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

Historically, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a cornerstone of solid-phase peptide synthesis.[9][10] In this approach, the α-amino group of the incoming amino acid is temporarily protected with a Boc group, while more permanent benzyl-based protecting groups are used for the side chains.[8] The Boc group is cleaved at each cycle using a moderately strong acid like TFA, while the benzyl groups remain intact and are only removed at the final step with a much stronger acid, such as hydrogen fluoride (HF).[8][10]

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent due to its milder final cleavage conditions, the Boc strategy remains advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation.[10][] The strongly acidic conditions used for Boc deprotection can help to disrupt secondary structures and improve solubility.[]

Orthogonal Protection Schemes

A key concept in complex molecule synthesis is "orthogonal protection," which involves using multiple protecting groups that can be removed under distinct conditions without affecting each other.[3][12] The acid-labile nature of the Boc group makes it an excellent component of orthogonal strategies. It is stable to the basic conditions used to remove Fmoc groups and to the catalytic hydrogenation conditions used to cleave benzyl (Cbz) groups, allowing for selective deprotection and modification at different stages of a synthesis.[1][12]

Drug Development

In the synthesis of pharmaceutical compounds, the Boc group is frequently used to protect amine functionalities in complex intermediates.[13][14] This allows for the selective modification of other parts of the molecule, improving reaction yields and the purity of the final active pharmaceutical ingredient (API).[13][14] The stability of the Boc group to a wide range of reagents, coupled with its straightforward removal, makes it an invaluable tool for medicinal chemists.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-Boc protection and deprotection reactions, providing a comparative overview for researchers.

Reagent/ConditionsSubstrateSolventYield (%)Reference
Boc₂O, TEAPrimary AmineTHFHigh[4]
Boc₂O, NaOHAmino AcidWater/DioxaneHigh[1]
Boc₂O, DMAPAmineAcetonitrileGood[5]
Boc₂OAmineWater/AcetoneExcellent[15]

Table 1: N-Boc Protection Yields under Various Conditions. This table highlights the high efficiency of Boc protection across different solvent systems and bases.

AcidConcentrationSolventTimeTemperatureYield (%)Reference
TFA25-50%DCM0.5 - 2 hRoom TempHigh[8][16]
HCl4MDioxane0.5 - 1 hRoom TempHigh[17]
HCl3MEthyl Acetate0.5 hRoom TempHigh[5]
TFANeat-< 1 hRoom TempHigh[6]

Table 2: Common Conditions for N-Boc Deprotection. This table outlines several effective methods for Boc group removal, emphasizing the use of strong acids.

Key Experimental Protocols

Below are detailed methodologies for the protection and deprotection of amines using the N-Boc group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Sodium Hydroxide (NaOH) (1.1 equiv)

  • Tetrahydrofuran (THF) or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in the chosen solvent (e.g., THF).

  • Add the base (TEA or NaOH solution) to the reaction mixture.

  • Add Boc₂O to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Adapted from multiple sources, including[4][18].

Protocol 2: General Procedure for N-Boc Deprotection using TFA

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv, or as a 25-50% solution in DCM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add TFA to the stirred solution. CAUTION: The reaction can be vigorous and produce gas (CO₂ and isobutene). Ensure proper ventilation.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a salt (e.g., trifluoroacetate salt) if the neutralization step is omitted.[8]

Adapted from multiple sources, including[1][16].

Visualizing the Workflow and Logic

To further clarify the role and mechanisms of the N-Boc group, the following diagrams have been generated using Graphviz.

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (N-Boc Protected Amine) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc (N-Boc Protected Amine) Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene + H⁺ tButylCation->Isobutene Deprotonation SPPS_Boc_Strategy cluster_cycle Elongation Cycle Deprotection 1. Boc Deprotection (TFA/DCM) Neutralization 2. Neutralization (Base) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Coupling->Deprotection Repeat n times FinalCleavage Final Cleavage (HF) Coupling->FinalCleavage Final Step Start Resin-Bound Amino Acid Start->Deprotection FinalPeptide Purified Peptide FinalCleavage->FinalPeptide

References

An Overview of N-Boc-(+/-)-3-amino-hept-6-endimethylamide: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information on N-Boc-(+/-)-3-amino-hept-6-endimethylamide. It is important to note at the outset that publicly accessible research, including its discovery, specific history, and biological activity, is exceptionally limited. The information presented herein is compiled from available chemical supplier data and general synthetic methodologies for related compounds.

Core Compound Information

The primary available information for this compound is its basic chemical identification.[1] A commercial supplier lists the compound with the catalogue number VA034 and provides the following details, cautioning that the substance has not been fully tested for its potential health effects.[1]

PropertyValue
Chemical Name This compound
IUPAC Name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol

Due to the lack of specific published studies on this compound, this guide will subsequently focus on the general synthesis and significance of N-Boc protected amino amides, the chemical class to which this molecule belongs.

General Synthesis of N-Boc Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[2][3][4] Its popularity stems from its stability in a wide range of reaction conditions and the relative ease of its removal under mild acidic conditions.[2][3][5] The most common method for the introduction of a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[3]

General Experimental Protocol for N-Boc Protection

Below is a generalized experimental protocol for the N-Boc protection of a primary or secondary amine, based on common laboratory practices.[2][6][7]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or an aqueous/organic biphasic system)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate, Sodium hydroxide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • The amine substrate is dissolved in an appropriate solvent.

  • A base, typically 1 to 1.5 equivalents, is added to the solution.

  • Di-tert-butyl dicarbonate (Boc₂O), usually 1.1 to 1.5 equivalents, is added to the reaction mixture.

  • The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the crude product is purified by silica gel column chromatography to afford the pure N-Boc protected amine.

General Workflow for Synthesis and Amidation of N-Boc Protected Amines

The synthesis of a compound like this compound would likely involve the initial N-Boc protection of an appropriate amino precursor, followed by amidation. A variety of methods exist for the direct conversion of N-Boc protected amines to amides.[8][9]

G cluster_0 N-Boc Protection cluster_1 Amidation Amine Amine Substrate Reaction1 Reaction Amine->Reaction1 Boc2O Boc₂O / Base Boc2O->Reaction1 Solvent Solvent Solvent->Reaction1 NBocAmine N-Boc Protected Amine Reaction1->NBocAmine Reaction2 Reaction NBocAmine->Reaction2 NBocAmine->Reaction2 ActivatingAgent Activating Agent ActivatingAgent->Reaction2 AmineSource Amine Source AmineSource->Reaction2 NBocAmide N-Boc Protected Amide Reaction2->NBocAmide

Caption: Generalized workflow for the synthesis of N-Boc protected amides.

Signaling Pathways and Biological Activity

There is no publicly available information regarding any signaling pathways modulated by this compound or its general biological activity. Research in this area would be required to elucidate its mechanism of action and potential therapeutic applications.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of published scientific data. While its structure suggests it belongs to the well-established class of N-Boc protected amino amides, its specific discovery, history, and biological functions remain unknown in the public domain. This suggests that the compound may be a relatively new or proprietary molecule, with research potentially being conducted in private industrial settings.

For researchers and drug development professionals, this compound represents an unexplored area. Future investigations would need to begin with the de novo synthesis and characterization of the molecule, followed by comprehensive in vitro and in vivo studies to determine its biological activity and potential as a lead compound for drug discovery.

References

An In-depth Technical Guide on the Racemic Mixture of 3-Amino-hept-6-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and characterization of chiral β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development. These compounds are key building blocks for the synthesis of β-peptides, which exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. Moreover, many β-amino acid derivatives show interesting biological activities, including acting as receptor agonists or antagonists. This guide focuses on the racemic mixture of 3-amino-hept-6-enoic acid, a β-amino acid with a terminal alkene functionality that presents opportunities for further chemical modification. As a structural analog of γ-aminobutyric acid (GABA), this compound and its derivatives are of particular interest for their potential to interact with GABA receptors, which are central to regulating neuronal excitability in the central nervous system.[1][2]

This technical guide provides a comprehensive overview of the synthesis of racemic 3-amino-hept-6-enoic acid, its chiral resolution into individual enantiomers, and a discussion of its potential biological activities, with a focus on its role as a GABA receptor modulator.

Synthesis of Racemic 3-Amino-hept-6-enoic Acid

The synthesis of racemic β-amino acids can be achieved through various modern organic chemistry methods. For the preparation of 3-amino-hept-6-enoic acid, a plausible and efficient approach involves a rhodium-catalyzed hydroformylation of a suitable diene followed by reductive amination. This method allows for the direct introduction of the amino and carboxylic acid functionalities.

Proposed Synthetic Pathway

A potential synthetic route to racemic 3-amino-hept-6-enoic acid is outlined below. This pathway utilizes a two-step, one-pot reaction starting from 1,5-hexadiene.

G 1,5-Hexadiene 1,5-Hexadiene Intermediate_Aldehyde Hept-6-enal 1,5-Hexadiene->Intermediate_Aldehyde Racemic_Product Racemic 3-Amino-hept-6-enoic acid Intermediate_Aldehyde->Racemic_Product

Caption: Proposed two-step synthesis of racemic 3-amino-hept-6-enoic acid.

Experimental Protocol: Synthesis of Racemic 3-Amino-hept-6-enoic Acid

This protocol is a representative procedure adapted from known hydroformylation and reductive amination reactions of alkenes.[3][4]

Materials:

  • 1,5-Hexadiene

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)2]

  • A suitable phosphine ligand (e.g., Xantphos)

  • Syngas (a mixture of CO and H2)

  • Ammonia (solution in a suitable solvent or as a gas)

  • A rhodium-based catalyst for reductive amination

  • Anhydrous toluene

  • Methanol

  • Standard glassware for organic synthesis under inert atmosphere

  • High-pressure reactor (autoclave)

Procedure:

  • Hydroformylation:

    • In a nitrogen-purged glovebox, a high-pressure reactor is charged with Rh(acac)(CO)2 (0.25 mol%) and the phosphine ligand (1 eq. relative to Rh).

    • Anhydrous toluene is added, followed by 1,5-hexadiene (1 equivalent).

    • The reactor is sealed, removed from the glovebox, and purged with syngas.

    • The reactor is pressurized with syngas (e.g., 30 bar H2, 30 bar CO) and heated to 100°C for 12-24 hours with vigorous stirring.

    • After cooling to room temperature and venting the excess gas, the crude mixture containing the intermediate aldehyde (hept-6-enal) is obtained.

  • Reductive Amination:

    • The crude reaction mixture from the hydroformylation step is transferred to a second reactor suitable for reductive amination.

    • Methanol is added as a solvent, and the solution is cooled in an ice bath.

    • Ammonia is introduced into the reaction mixture (e.g., as a saturated solution in methanol or bubbled as a gas).

    • A rhodium-based catalyst (e.g., a pre-formed catalyst or generated in situ) is added.

    • The reactor is pressurized with hydrogen (e.g., 30 bar) and heated to 100°C for 24 hours.

    • After cooling and venting, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield racemic 3-amino-hept-6-enoic acid.

Expected Yield: The overall yield for this two-step process is expected to be in the range of 40-60%, depending on the specific catalyst and reaction conditions used.

Chiral Resolution of Racemic 3-Amino-hept-6-enoic Acid

The separation of the racemic mixture into its individual enantiomers is crucial for evaluating their distinct biological activities. Both enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of racemic esters of amino acids. The enzyme selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

G Racemic_Ester Racemic Methyl 3-Amino-hept-6-enoate Reaction Transesterification in Organic Solvent Racemic_Ester->Reaction Enzyme Immobilized Lipase B from Candida antarctica (CAL-B) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation S_Ester (S)-Methyl 3-Amino-hept-6-enoate Separation->S_Ester R_Acid (R)-3-Amino-hept-6-enoic acid Separation->R_Acid Hydrolysis Acidic or Basic Hydrolysis S_Ester->Hydrolysis S_Acid (S)-3-Amino-hept-6-enoic acid Hydrolysis->S_Acid

Caption: Workflow for the enzymatic kinetic resolution of racemic 3-amino-hept-6-enoic acid methyl ester.

This protocol is adapted from established procedures for the enzymatic resolution of β-amino esters.[5][6]

Materials:

  • Racemic methyl 3-amino-hept-6-enoate (prepared by esterification of the racemic acid)

  • Immobilized Lipase B from Candida antarctica (CAL-B)

  • Diisopropyl ether (anhydrous)

  • n-Butanol

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Enzymatic Reaction:

    • To a solution of racemic methyl 3-amino-hept-6-enoate (1 equivalent) in diisopropyl ether, is added n-butanol (2 equivalents) and immobilized CAL-B (e.g., 20 mg/mmol of substrate).

    • The suspension is stirred at 45°C and the reaction progress is monitored by chiral HPLC or TLC.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product.

  • Separation and Purification:

    • The enzyme is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The resulting mixture of the unreacted (S)-ester and the transesterified (R)-butyl ester is separated by column chromatography on silica gel.

  • Hydrolysis:

    • The separated (S)-methyl ester is hydrolyzed to (S)-3-amino-hept-6-enoic acid using standard acidic or basic hydrolysis conditions, followed by neutralization.

    • The (R)-butyl ester is similarly hydrolyzed to obtain (R)-3-amino-hept-6-enoic acid.

Quantitative Data:

ParameterValue
Enantiomeric Excess (ee) of (S)-ester >98%
Enantiomeric Excess (ee) of (R)-acid >98%
Conversion ~50%
Enantiomeric Ratio (E) >200
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC provides an analytical and preparative method for the separation of enantiomers. For underivatized amino acids, chiral stationary phases (CSPs) based on macrocyclic glycopeptides are often effective.[7]

This is a representative method that would require optimization for the specific compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase: Astec CHIROBIOTIC T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of methanol and water with a small amount of an acidic modifier (e.g., 70:30 Methanol:Water + 0.02% Formic Acid). The exact ratio may need to be optimized.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

Expected Results:

Under optimized conditions, baseline separation of the two enantiomers is expected. The retention times will be specific to the final optimized method. The D-enantiomer is often more strongly retained on teicoplanin-based CSPs.[8]

Quantitative Data (Hypothetical):

EnantiomerRetention Time (min)Resolution (Rs)
(S)-3-amino-hept-6-enoic acid 8.5\multirow{2}{*}{> 1.5}
(R)-3-amino-hept-6-enoic acid 10.2

Biological Activity and Signaling Pathways

β-Amino acids that are structural analogues of GABA have the potential to interact with GABA receptors (GABA-A and GABA-B), which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] The activity of 3-amino-hept-6-enoic acid derivatives at these receptors could lead to sedative, anxiolytic, and anticonvulsant effects.

GABA Receptor Signaling

G cluster_0 GABA-A Receptor (Ionotropic) cluster_1 GABA-B Receptor (Metabotropic) GABA_Analogue_A 3-Amino-hept-6-enoic acid Derivative GABA_A_Receptor GABA-A Receptor GABA_Analogue_A->GABA_A_Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization_A Hyperpolarization Cl_Influx->Hyperpolarization_A Neuronal_Inhibition_A Neuronal Inhibition Hyperpolarization_A->Neuronal_Inhibition_A GABA_Analogue_B 3-Amino-hept-6-enoic acid Derivative GABA_B_Receptor GABA-B Receptor GABA_Analogue_B->GABA_B_Receptor G_Protein G-protein activation GABA_B_Receptor->G_Protein Effector Inhibition of Adenylyl Cyclase Activation of K+ channels G_Protein->Effector Second_Messenger Decreased cAMP K+ Efflux Effector->Second_Messenger Hyperpolarization_B Hyperpolarization Second_Messenger->Hyperpolarization_B Neuronal_Inhibition_B Neuronal Inhibition Hyperpolarization_B->Neuronal_Inhibition_B

References

Methodological & Application

application of N-Boc-(+/-)-3-amino-hept-6-endimethylamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: N-Boc-(+/-)-3-amino-hept-6-enoic Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid is a synthetic, non-proteinogenic β-amino acid building block. Its unique structural features make it a valuable tool for the synthesis of novel peptidomimetics with tailored properties. Peptides incorporating this residue can exhibit enhanced stability, unique conformational preferences, and opportunities for post-synthesis modification.

The key structural elements and their associated applications are:

  • β-Amino Acid Backbone: The presence of the amine on the β-carbon (C3) instead of the α-carbon (C2) sterically hinders recognition by common proteases. This modification can significantly increase the in-vivo half-life of peptide-based therapeutics.[1][2]

  • N-terminal Boc Protection: The acid-labile tert-butyloxycarbonyl (Boc) group makes this building block fully compatible with well-established solid-phase peptide synthesis (SPPS) methodologies, particularly Boc/Bzl chemistry.[][4]

  • Terminal Alkene Functionality: The hept-6-enoic side chain terminates in a vinyl group. This reactive handle is orthogonal to standard peptide chemistry, allowing for selective post-synthesis modifications. It is particularly useful for peptide "stapling" or cyclization via olefin metathesis to lock the peptide into a specific, bioactive conformation.

  • Racemic Nature: The "(+/-)" designation indicates that the compound is a mixture of both (R) and (S) enantiomers at the C3 position. This is suitable for initial screening libraries where stereochemistry is not defined or for applications where the specific stereocenter does not impact activity.

Potential Applications

  • Development of Protease-Resistant Peptidomimetics: By replacing a native α-amino acid with this β-amino acid, researchers can design peptide drugs with improved pharmacokinetic profiles.[5]

  • Conformational Scaffolding: β-amino acids are known to induce unique secondary structures, such as 14-helices and various turns.[5][6] Incorporating this residue can help constrain a peptide's structure to enhance its binding affinity and selectivity for a biological target.

  • Peptide Stapling and Cyclization: The terminal alkene is an ideal substrate for ring-closing metathesis (RCM). When two alkene-bearing residues are placed in a peptide sequence, they can be "stapled" together, creating a cyclic constraint that can improve cell permeability and target engagement.

  • Synthesis of Bio-conjugates: The vinyl group can be functionalized post-synthetically via methods like thiol-ene coupling or hydroamination to attach fluorescent labels, imaging agents, or other molecular probes.

Protocols and Methodologies

The following protocols are representative examples for the incorporation of N-Boc-(+/-)-3-amino-hept-6-enoic acid into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis (SPPS). The ultimate product, if desired, could be a C-terminal dimethylamide by cleaving from an appropriate resin in the presence of dimethylamine or by using a specialized linker, though the most common approach is to generate a C-terminal primary amide using MBHA resin.

Protocol 1: Incorporation of N-Boc-(+/-)-3-amino-hept-6-enoic Acid via Boc-SPPS

This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Ala-β³-Ahp ) on a 4-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide. (Note: β³-Ahp stands for 3-amino-hept-6-enoic acid residue).

Materials and Reagents:

  • MBHA Resin (100-200 mesh, ~0.8 mmol/g loading)

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • Other N-Boc protected amino acids (e.g., Boc-Ala-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers: p-cresol, p-thiocresol

  • Diethyl ether (ice-cold)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Experimental Workflow:

Boc_SPPS_Workflow start_node Start: MBHA Resin wash_node Wash (DCM & DMF) start_node->wash_node Swell Resin deprotect_node 1. Boc Deprotection (50% TFA in DCM) deprotect_node->wash_node Repeat for each cycle neutralize_node 2. Neutralization (10% DIEA in DCM) couple_node 3. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) neutralize_node->couple_node couple_node->wash_node wash_node->deprotect_node wash_node->neutralize_node final_cleavage Final Cleavage (HF or TFMSA) wash_node->final_cleavage After final cycle end_node Purified Peptide final_cleavage->end_node Lyophilize

Caption: General workflow for one cycle of Boc-SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place MBHA resin (e.g., 0.1 mmol scale) in a specialized peptide synthesis vessel.

    • Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (N-Boc-(+/-)-3-amino-hept-6-enoic acid):

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain. Repeat with a 20-minute incubation. This removes the Boc group from the resin's amine.

    • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove TFA.

    • Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each) to neutralize the ammonium salt. Wash with DCM (3x) and DMF (3x).

    • Activation & Coupling: In a separate vial, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in minimal DMF. Add DIEA (0.8 mmol, 8 eq). Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Cycles:

    • Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid (e.g., Boc-Ala-OH, then Boc-Tyr(2,6-Cl₂Bzl)-OH).

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • HF Cleavage (Expert Use Only): Transfer the resin to a specialized HF cleavage apparatus. Add scavengers (e.g., p-cresol). Cool to 0°C and condense anhydrous HF. Stir for 1 hour at 0°C. Evaporate the HF under vacuum.

    • Precipitation: Triturate the residue with ice-cold diethyl ether. Collect the crude peptide precipitate by filtration or centrifugation.

    • Purification: Dissolve the crude peptide in an aqueous acetonitrile solution and purify using reverse-phase HPLC.

    • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.

Protocol 2: Conceptual Workflow for Post-Synthesis Peptide Stapling

This protocol outlines the general steps for cyclizing a peptide containing N-Boc-(+/-)-3-amino-hept-6-enoic acid and another alkene-bearing residue using ring-closing metathesis (RCM).

  • Peptide Synthesis: Synthesize the linear peptide on a resin that allows cleavage with side-chains still protected (e.g., 2-chlorotrityl chloride resin). The sequence should contain at least two alkene-bearing residues, such as two instances of 3-amino-hept-6-enoic acid.

  • Cleavage: Cleave the peptide from the resin using a mild acid cocktail (e.g., TFA/DCM/TIS 1:97:2) to yield the fully-protected linear peptide in solution.

  • Cyclization (RCM):

    • Dissolve the protected peptide in a non-polar solvent like anhydrous dichloroethane (DCE) at high dilution (e.g., 0.1-1 mM) to favor intramolecular reaction.

    • Add a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd Generation, 5-10 mol%).

    • Heat the reaction (e.g., 40-60°C) and monitor by LC-MS until the linear peptide is consumed.

  • Deprotection and Purification:

    • Quench the reaction (e.g., with ethyl vinyl ether).

    • Remove the solvent and treat the crude cyclic peptide with a strong acid cocktail (e.g., TFA/DCM/Water/TIS 95:2.5:2.5:2.5) to remove all side-chain protecting groups.

    • Precipitate, purify by RP-HPLC, and lyophilize as described in Protocol 1.

RCM_Workflow synthesis_node 1. Synthesize Linear Peptide (with two alkene side-chains) cleavage_node 2. Cleave from Resin (Side-chains protected) synthesis_node->cleavage_node rcm_node 3. Ring-Closing Metathesis (Grubbs' Catalyst in DCE) cleavage_node->rcm_node deprotect_node 4. Final Deprotection (Strong Acid) rcm_node->deprotect_node purify_node 5. Purify & Lyophilize deprotect_node->purify_node

Caption: Workflow for peptide stapling via RCM.

Data Presentation

Table 1: Physicochemical Properties of the Building Block

Property Value
Compound Name N-Boc-(+/-)-3-amino-hept-6-enoic acid
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Protection Group (Nα) tert-Butyloxycarbonyl (Boc)

| Key Functionality | Terminal Alkene (C6-C7) |

Table 2: Standard Boc-SPPS Cycle Summary (per residue)

Step Reagent/Solvent Time (minutes) Repeats
1. Deprotection 50% TFA in DCM 2 + 20 1 + 1
2. Wash DCM, IPA, DMF ~1-2 per wash 3x each
3. Neutralization 10% DIEA in DCM 2 2x
4. Wash DCM, DMF ~1-2 per wash 3x each
5. Coupling Boc-AA / HBTU / HOBt / DIEA in DMF 60 - 120 1x

| 6. Wash | DMF, DCM | ~1-2 per wash | 3x each |

Table 3: Common Coupling Reagents for Boc-SPPS

Reagent Combination Activation Method Relative Speed Racemization Risk Notes
DIC / HOBt Carbodiimide Moderate Low Cost-effective; DCU byproduct can be problematic.
HBTU / HOBt / DIEA Aminium Salt Fast Low Highly efficient and widely used.

| HATU / DIEA | Aminium Salt | Very Fast | Very Low | Excellent for sterically hindered couplings. |

Caption: Logical flow from structural features to applications.

References

Application Notes and Protocols for N-Boc-Protected Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide is a chiral building block with significant potential in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a protected amine, a terminal alkene, and a dimethylamide, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures and novel therapeutic agents. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This document provides a comprehensive overview of the potential applications and detailed experimental protocols based on the established use of similar N-Boc-protected amino acid derivatives in drug discovery and development.[1][2][3][4]

N-Boc protected amino acids are fundamental components in the synthesis of peptides and peptidomimetics, enzyme inhibitors, and other bioactive molecules.[4][5] The tert-butyloxycarbonyl (Boc) protecting group provides stability and is readily removable under acidic conditions, allowing for controlled and sequential chemical transformations.[3] The presence of a terminal alkene in the heptene chain allows for a range of synthetic manipulations, including but not limited to, olefin metathesis, hydrogenation, and halogenation, further expanding its synthetic utility.

Potential Applications

The unique structural features of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide make it a valuable building block for the synthesis of a variety of target molecules:

  • Peptide Synthesis: As a non-natural amino acid, it can be incorporated into peptide chains to create novel peptides with enhanced stability, conformational rigidity, and biological activity.[4][5]

  • Synthesis of Heterocyclic Compounds: The amino and alkene functionalities can be utilized in intramolecular cyclization reactions to construct various nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

  • Drug Discovery: This building block can serve as a starting material for the synthesis of small molecule libraries for high-throughput screening to identify novel drug candidates. Its chirality can be exploited to develop stereospecific therapeutics.[3][6]

  • Development of Enzyme Inhibitors: The amino acid backbone can be used to design and synthesize inhibitors of enzymes such as proteases and kinases, which are important targets in various diseases.[4]

Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for the manipulation of N-Boc-protected amino acids and terminal alkenes. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 1: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent coupling reactions.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide in DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g
DCM Volume10 mL
TFA Volume10 mL
Reaction Time1.5 h
Yield>95% (crude)
Protocol 2: Peptide Coupling using the Deprotected Amine

This protocol outlines the coupling of the resulting 3-amino-hept-6-enoic acid dimethylamide with an N-protected amino acid.

Materials:

  • Deprotected 3-amino-hept-6-enoic acid dimethylamide

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-protected amino acid (1.2 equivalents) and HBTU (1.2 equivalents) in DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected 3-amino-hept-6-enoic acid dimethylamide (1 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Deprotected Amine1.0 mmol
N-protected Amino Acid1.2 mmol
HBTU1.2 mmol
DIPEA2.5 mmol
Reaction Time5 h
Yield70-85%
Protocol 3: Cross-Metathesis of the Terminal Alkene

This protocol describes a representative cross-metathesis reaction to modify the side chain of the building block.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Alkene coupling partner (e.g., methyl acrylate)

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Schlenk flask and nitrogen line

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1 equivalent) and the alkene coupling partner (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add Grubbs' second-generation catalyst (2-5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (40 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Building Block1.0 mmol
Alkene Partner1.5 mmol
Catalyst Loading3 mol%
Reaction Time18 h
Yield60-75%

Visualizations

The following diagrams illustrate a general experimental workflow for utilizing the building block and a hypothetical signaling pathway that could be targeted by a synthesized inhibitor.

G Experimental Workflow for Building Block Utilization cluster_0 Synthesis and Modification cluster_1 Purification and Analysis cluster_2 Biological Evaluation start N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide deprotection Boc Deprotection (Protocol 1) start->deprotection metathesis Cross-Metathesis (Protocol 3) start->metathesis coupling Peptide Coupling (Protocol 2) deprotection->coupling chromatography Column Chromatography coupling->chromatography metathesis->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry nmr->ms screening High-Throughput Screening ms->screening in_vitro In Vitro Assays screening->in_vitro in_vivo In Vivo Models in_vitro->in_vivo

Caption: General workflow for the chemical modification and biological evaluation of the building block.

G Hypothetical Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Synthesized Inhibitor (from Building Block) inhibitor->raf

Caption: Inhibition of the Raf kinase in the MAPK/ERK pathway by a hypothetical synthesized molecule.

References

Application Notes and Protocols: N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral building block with significant potential in asymmetric synthesis. Its unique structure, featuring a protected amine, a terminal olefin, and a dimethylamide moiety, offers multiple avenues for stereoselective transformations. These application notes provide an overview of its potential uses in key asymmetric reactions, complete with detailed experimental protocols and expected outcomes based on analogous systems. While specific literature on this exact molecule is limited, the protocols herein are derived from well-established methodologies for structurally similar compounds.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amines and their derivatives are particularly valuable synthons for the construction of complex molecular architectures. N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide presents itself as a versatile scaffold. The Boc-protecting group allows for controlled reactivity of the amino group, which can be deprotected under acidic conditions for further functionalization. The terminal alkene is amenable to a variety of stereoselective additions and cyclization reactions, while the dimethylamide can act as a coordinating group or be transformed into other functional groups.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of its functional groups, N-Boc-3-amino-hept-6-en-dimethylamide can be envisioned as a key substrate in several high-impact asymmetric transformations.

Asymmetric Hydroformylation

The terminal olefin can undergo asymmetric hydroformylation to introduce a chiral aldehyde, a precursor to a wide range of functionalities. Rhodium catalysts with chiral phosphine ligands are commonly employed for this transformation.

Asymmetric Aminohydroxylation

Sharpless asymmetric aminohydroxylation can be utilized to introduce an amino and a hydroxyl group across the double bond with high stereocontrol, leading to the synthesis of valuable amino alcohol derivatives.

Intramolecular Heck Cyclization

Following conversion of the terminal olefin to a vinyl halide or triflate, an intramolecular Heck reaction can be employed to construct chiral nitrogen-containing heterocycles, such as piperidines, which are prevalent in pharmaceuticals.

Aza-Michael Addition

After deprotection of the Boc group, the resulting secondary amine can participate as a nucleophile in asymmetric aza-Michael additions to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts.

Experimental Protocols

The following protocols are representative methodologies for the potential asymmetric transformations of N-Boc-3-amino-hept-6-en-dimethylamide, based on established literature for analogous substrates.

Protocol for Asymmetric Hydroformylation

Objective: To synthesize an enantiomerically enriched aldehyde from N-Boc-3-amino-hept-6-en-dimethylamide.

Reaction Scheme:

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • [Rh(acac)(CO)2]

  • (R,R)-BDPP (or other suitable chiral phosphine ligand)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H2)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)2] (1 mol%) and the chiral phosphine ligand (2.2 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add N-Boc-3-amino-hept-6-en-dimethylamide (1 equivalent) to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with syngas three times.

  • Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Catalyst Loading (mol%)LigandPressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
1(R,R)-BDPP2060248592
1(S,S)-Chiraphos2060248288
0.5(R,R)-BDPP4050489095
Protocol for Sharpless Asymmetric Aminohydroxylation

Objective: To synthesize a chiral amino alcohol from N-Boc-3-amino-hept-6-en-dimethylamide.

Reaction Scheme:

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Potassium osmate(VI) dihydrate (K2OsO4·2H2O)

  • (DHQ)2PHAL or (DHQD)2PHAL

  • N-bromoacetamide (AcNHBr)

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Water

Procedure:

  • To a stirred solution of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL, 1 mol%) and potassium osmate(VI) dihydrate (0.4 mol%) in a mixture of tert-butanol and water (1:1) at room temperature, add potassium hydroxide (3 equivalents).

  • Cool the resulting mixture to 0 °C and add N-bromoacetamide (1.1 equivalents).

  • Add N-Boc-3-amino-hept-6-en-dimethylamide (1 equivalent) to the reaction mixture.

  • Stir the reaction at 4 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

LigandTemp (°C)Time (h)Yield (%)dree (%)
(DHQ)2PHAL41878>20:198
(DHQD)2PHAL41875>20:197
(DHQ)2PHAL25127215:195

Visualizations

Workflow for Asymmetric Hydroformylation

Asymmetric_Hydroformylation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_catalyst Charge Reactor with [Rh(acac)(CO)2] and Chiral Ligand add_solvent Add Anhydrous Toluene prep_catalyst->add_solvent add_substrate Add N-Boc-3-amino-hept-6-en-dimethylamide add_solvent->add_substrate seal_purge Seal and Purge with Syngas add_substrate->seal_purge pressurize Pressurize with Syngas seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent concentrate Concentrate cool_vent->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Enantiomerically Enriched Aldehyde

Caption: Workflow for the asymmetric hydroformylation of N-Boc-3-amino-hept-6-en-dimethylamide.

Catalytic Cycle for Asymmetric Aminohydroxylation

Asymmetric_Aminohydroxylation_Cycle os_vi Os(VI) os_viii_complex Os(VIII)-Ligand Complex os_vi->os_viii_complex Oxidation cycloaddition [3+2] Cycloaddition with Alkene os_viii_complex->cycloaddition osmate_ester Osmate(VI) Ester cycloaddition->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis hydrolysis->os_vi Regeneration product Chiral Amino Alcohol hydrolysis->product oxidant Oxidant (e.g., from AcNHBr) oxidant->os_vi

Caption: Simplified catalytic cycle for Sharpless asymmetric aminohydroxylation.

Conclusion

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a promising, albeit underexplored, building block for asymmetric synthesis. The protocols and data presented, derived from analogous and well-established chemical transformations, provide a solid foundation for researchers to explore its utility in constructing complex, enantiomerically enriched molecules. Further investigation into the specific reactivity and stereoselectivity of this compound is warranted and could unveil novel synthetic pathways for the development of new chemical entities.

Application Notes and Protocols: Coupling of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling reaction to synthesize N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The protocols are based on established amide bond formation methodologies, particularly those effective for potentially sterically hindered or challenging amino acid derivatives.

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in peptide chemistry and drug discovery. The target molecule, N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, is formed by coupling N-Boc-(+/-)-3-amino-hept-6-enoic acid with dimethylamine. The presence of the Boc protecting group and the β-amino acid structure can influence the reactivity and require carefully optimized conditions to ensure high yield and purity. This document outlines several common and effective protocols for this transformation.

Reaction Scheme

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the success of the amide bond formation. Below is a summary of commonly used coupling reagents and their typical reaction conditions. For sterically hindered amino acids, phosphonium and aminium/uronium salt-based reagents are often more effective than carbodiimides alone.[1][2][3]

Coupling ReagentAdditiveBaseSolventTypical Temperature (°C)Typical Reaction Time (h)Reported Yields (General)Key Considerations
EDC·HCl HOBtDIPEA or NMMDCM or DMF0 to RT2 - 12Moderate to HighEconomical; urea byproduct is water-soluble.[4]
DCC HOBt-DCM0 to RT2 - 12Moderate to HighDicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5][6]
HBTU -DIPEA or NMMDMF0 to RT1 - 4HighOne of the most popular and effective coupling reagents; byproducts are water-soluble.[3][5]
HATU -DIPEA or NMMDMF0 to RT1 - 4Very HighHighly efficient, especially for sterically hindered amino acids; generates more reactive OAt esters.[3][5]
PyBOP -DIPEA or NMMDMF0 to RT1 - 6HighGenerates OBt esters; byproducts are generally less hazardous than those from BOP.[3][6]
COMU -DIPEA or NMMDMF0 to RT1 - 3Very HighA newer generation reagent with efficiency comparable to HATU, but with non-explosive and less allergenic byproducts.[3][5]

Note: Yields are general and can vary significantly based on the specific substrates and reaction scale.

Experimental Protocols

The following are detailed protocols for the coupling of N-Boc-(+/-)-3-amino-hept-6-enoic acid with dimethylamine using different coupling reagents. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes a water-soluble carbodiimide, making purification straightforward.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • Dimethylamine (2 M solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add dimethylamine (1.5 eq). If using dimethylamine hydrochloride, add an additional equivalent of DIPEA or NMM.

  • Add DIPEA or NMM (2.5 eq total if using the hydrochloride salt, 1.5 eq if using the solution) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for potentially difficult couplings due to the high reactivity of HATU.[3]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • Dimethylamine (2 M solution in THF or as hydrochloride salt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add dimethylamine (1.5 eq). If using dimethylamine hydrochloride, add an additional equivalent of DIPEA or NMM.

  • Add HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add DIPEA or NMM (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction.

Coupling_Workflow Start Start Reagents Dissolve N-Boc-amino acid and amine in anhydrous solvent Start->Reagents Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) Reagents->Activation Base Add Base (e.g., DIPEA) at 0 °C Activation->Base Reaction Stir at Room Temperature (1-12 h) Base->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the amide coupling reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as HATU and HBTU can be irritating and should be handled with care.

  • Bases like DIPEA are corrosive and should be handled with caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Deprotection of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3] The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired amine, (+/-)-3-amino-hept-6-en-dimethylamide.

Overview of Boc Deprotection Methods

The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[4][5] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, yielding the free amine.[1][6] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents.[4][7][8][9] Alternative, milder methods are also available for substrates that are sensitive to strong acids.

Key Considerations for Method Selection:
  • Acid Sensitivity of the Substrate: The presence of other acid-labile functional groups in the molecule will dictate the choice of acid and reaction conditions. For N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, the terminal double bond is generally stable to the acidic conditions used for Boc deprotection.

  • Reaction Scale: The choice of reagents and work-up procedure may vary depending on the scale of the reaction.

  • Desired Salt Form of the Product: The choice of acid (e.g., TFA or HCl) will determine the corresponding salt of the final amine product (trifluoroacetate or hydrochloride salt).

  • Work-up and Purification: The ease of reagent removal and product isolation are important practical considerations.

Quantitative Data Summary

The following table summarizes typical quantitative data for common Boc deprotection methods. The values provided are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

MethodReagentsSolvent(s)Typical Reaction TimeTypical YieldPurityNotes
Method 1: Trifluoroacetic Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hours>95%HighA common and efficient method.[4] TFA and DCM are volatile and can be easily removed under vacuum.[5] The product is obtained as the TFA salt.
Method 2: Hydrochloric Acid Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate1 - 3 hours>95%HighYields the hydrochloride salt of the amine, which is often a crystalline solid and easy to handle. HCl in dioxane is a commercially available reagent.[7][9]
Method 3: Milder Acidic Conditions p-Toluenesulfonic Acid (p-TsOH)Methanol (MeOH) / Toluene12 - 24 hours85-95%Good to HighA milder alternative for acid-sensitive substrates. The reaction may require heating to proceed at a reasonable rate.
Method 4: Lewis Acid Catalysis Zinc Bromide (ZnBr₂)Dichloromethane (DCM)12 - 24 hours80-90%GoodUseful for selective deprotection in the presence of other acid-sensitive groups.[5][8]
Method 5: Green Chemistry Approach WaterNone (Water as solvent)1 - 6 hours (at reflux)VariableVariableAn environmentally friendly method that avoids the use of corrosive acids and organic solvents.[10] The applicability may be substrate-dependent and requires elevated temperatures.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly efficient method for Boc deprotection.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • To obtain the free amine, dissolve the residue in DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, (+/-)-3-amino-hept-6-en-dimethylamide.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine, which can be advantageous for purification and handling.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in a minimal amount of 1,4-dioxane or an appropriate solvent like methanol or ethyl acetate.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (+/-)-3-amino-hept-6-en-dimethylamide hydrochloride.

  • If a precipitate does not form, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Diagrams

General Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc-Amine R₂N-Boc Protonated_Boc R₂N-C(=O⁺H)O-tBu Boc-Amine->Protonated_Boc Protonation H+ H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine R₂NH₂⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene CH₂=C(CH₃)₂ tBu_cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

experimental_workflow start Start: N-Boc Protected Amine dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acid Add Acidic Reagent (e.g., TFA or HCl in Dioxane) cool->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate For Free Amine precipitate Precipitate/Crystallize (e.g., with Diethyl Ether) workup->precipitate For Amine Salt neutralize Neutralize with Base (e.g., NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate free_amine Product: Free Amine dry_concentrate->free_amine filtrate Filter and Dry precipitate->filtrate amine_salt Product: Amine Salt filtrate->amine_salt

Caption: General experimental workflow for Boc deprotection.

References

Synthesis of Novel Heterocyclic Compounds from N-Boc-(+/-)-3-amino-hept-6-enoic Acid Dimethylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of novel heterocyclic compounds, primarily focusing on piperidinone and other related scaffolds, from the starting material N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide. The methodologies outlined below are based on established principles of intramolecular cyclization reactions of N-Boc protected aminoalkenes, including gold-catalyzed cyclization and radical-mediated processes. While direct literature for the specified starting material is limited, these protocols offer robust starting points for synthetic exploration.

Overview of Synthetic Strategies

The strategic location of the amino and terminal alkene functionalities in N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide allows for various intramolecular cyclization pathways to construct six-membered heterocyclic rings. The primary approaches detailed in these notes are:

  • Gold-Catalyzed Intramolecular Hydroamination/Cyclization: This state-of-the-art method utilizes a gold catalyst to activate the terminal alkene, facilitating a nucleophilic attack from the Boc-protected amine, leading to the formation of a substituted piperidinone.

  • Radical-Mediated Intramolecular Cyclization: This approach involves the generation of a radical species that initiates an intramolecular cyclization onto the terminal double bond, offering an alternative route to piperidine-based structures.

These strategies provide access to novel heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Data Presentation: Predicted Products and Potential Yields

The following table summarizes the potential heterocyclic products that can be synthesized from N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide using the protocols described herein. Please note that yields are estimated based on analogous reactions reported in the literature and may require optimization.

Starting MaterialReaction TypeProposed ProductExpected Yield (%)
N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamideGold-Catalyzed Intramolecular Hydroaminationtert-butyl 5-(dimethylcarbamoyl)-2-methylpiperidin-1-carboxylate60-85
N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamideRadical-Mediated Intramolecular Cyclizationtert-butyl 3-(iodomethyl)-5-(dimethylcarbamoyl)pyrrolidine-1-carboxylate55-75

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of tert-butyl 5-(dimethylcarbamoyl)-2-methylpiperidine-1-carboxylate

This protocol describes the intramolecular hydroamination/cyclization of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide using a gold(I) catalyst. The reaction is expected to proceed via a 6-endo-dig cyclization pathway.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • (Ph3P)AuCl (5 mol%)

  • AgOTf (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (0.1 M).

  • In a separate vial, weigh (Ph3P)AuCl (0.05 eq) and AgOTf (0.05 eq) and dissolve them in a small amount of anhydrous DCM.

  • Add the catalyst solution to the solution of the starting material at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 5-(dimethylcarbamoyl)-2-methylpiperidine-1-carboxylate.

Expected Outcome:

The product is expected to be a mixture of diastereomers due to the racemic nature of the starting material and the formation of a new stereocenter. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Radical-Mediated Intramolecular Cyclization

This protocol outlines a radical-mediated approach to synthesize a functionalized pyrrolidine derivative through a 5-exo-trig cyclization, which is often favored in radical cyclizations of 1,6-dienes.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Tributyltin hydride (n-Bu3SnH) (1.2 eq)

  • Iodine (I2) (1.1 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq) and iodine (1.1 eq) in anhydrous toluene (0.05 M).

  • Heat the solution to 80 °C.

  • In a separate syringe, prepare a solution of AIBN (0.1 eq) and tributyltin hydride (1.2 eq) in anhydrous toluene.

  • Add the AIBN and tributyltin hydride solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be partially purified by partitioning between hexane and acetonitrile to remove the bulk of the tin residues.

  • Further purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-(iodomethyl)-5-(dimethylcarbamoyl)pyrrolidine-1-carboxylate.

Expected Outcome:

This reaction will likely produce a mixture of diastereomers. The iodomethyl group provides a handle for further synthetic transformations.

Visualizations

Gold_Catalyzed_Cyclization Start N-Boc-(+/-)-3-amino- hept-6-enoic acid dimethylamide Intermediate1 Gold-π-alkene Complex Start->Intermediate1 Coordination Catalyst (Ph3P)AuCl / AgOTf Catalyst->Intermediate1 Intermediate2 Piperidinyl Gold Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack (6-endo-dig) Product tert-butyl 5-(dimethylcarbamoyl)- 2-methylpiperidine-1-carboxylate Intermediate2->Product Protodeauration Radical_Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification Start Substrate N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide Initiation Initiation AIBN → Radicals Start->Initiation Reagents Reagents I2, AIBN, n-Bu3SnH Reagents->Initiation Solvent Solvent Anhydrous Toluene Propagation1 Propagation 1 Radical addition to alkene Initiation->Propagation1 Propagation2 Propagation 2 5-exo-trig cyclization Propagation1->Propagation2 Termination Termination Trapping with I2 Propagation2->Termination Workup Workup Removal of tin byproducts Termination->Workup Purification Purification Flash Chromatography Workup->Purification Product {Final Product | tert-butyl 3-(iodomethyl)-5-(dimethylcarbamoyl)pyrrolidine-1-carboxylate} Purification->Product

Application Notes and Protocols: N-Boc-(+/-)-3-amino-hept-6-endimethylamide as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a versatile building block for the synthesis of novel pharmaceutical intermediates. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a chiral synthetic intermediate featuring a protected amine, a terminal double bond, and a dimethylamide functional group. The presence of these distinct functionalities in a single molecule makes it a valuable precursor for creating a diverse range of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization. The terminal alkene provides a handle for various chemical modifications, such as hydrogenation, oxidation, or metathesis reactions. The dimethylamide moiety can influence the solubility and pharmacokinetic properties of derivative compounds.

This document details a plausible synthetic route to this compound and provides protocols for its potential modification into advanced pharmaceutical intermediates.

Synthesis of this compound

The synthesis of the target compound can be envisioned in a three-step sequence starting from commercially available N-Boc-L-alanine. The key steps involve the reduction of the carboxylic acid to an aldehyde, a Grignard reaction to form the carbon skeleton, and subsequent amidation to install the dimethylamide group.

Experimental Workflow

G cluster_0 Step 1: Synthesis of N-Boc-alaninal cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation and Amidation A N-Boc-L-alanine B N-Boc-alaninal A->B Reduction (e.g., with LiAlH4 or DIBAL-H) C N-Boc-(+/-)-3-amino-hept-6-en-1-ol B->C Addition of 3-butenylmagnesium bromide D N-Boc-(+/-)-3-amino-hept-6-enoic acid C->D Oxidation (e.g., with PDC or TEMPO) E This compound D->E Amidation (e.g., with HATU, HOBt, DIPEA, and dimethylamine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 2.1: Synthesis of N-Boc-alaninal

  • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of DIBAL-H (1.1 eq) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-alaninal, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-1-ol

  • To a solution of N-Boc-alaninal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 3-butenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(+/-)-3-amino-hept-6-en-1-ol.

Protocol 2.3: Synthesis of N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • To a solution of N-Boc-(+/-)-3-amino-hept-6-en-1-ol (1.0 eq) in DMF at 0 °C, add pyridinium dichromate (PDC) (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Protocol 2.4: Synthesis of this compound

  • To a solution of N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes, then add a solution of dimethylamine in THF (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data (Representative)
Step No.Product NameStarting MaterialRepresentative Yield (%)Purity (by HPLC) (%)
2.1N-Boc-alaninalN-Boc-L-alanine85-95>95
2.2N-Boc-(+/-)-3-amino-hept-6-en-1-olN-Boc-alaninal70-80>98
2.3N-Boc-(+/-)-3-amino-hept-6-enoic acidN-Boc-(+/-)-3-amino-hept-6-en-1-ol65-75>97
2.4This compoundN-Boc-(+/-)-3-amino-hept-6-enoic acid80-90>99

Application as a Precursor for Pharmaceutical Intermediates

This compound can serve as a versatile scaffold for the synthesis of a variety of pharmaceutical intermediates. The terminal alkene can be functionalized, and the Boc-protected amine can be deprotected to allow for further elaboration.

Potential Synthetic Transformations

G cluster_0 Alkene Functionalization cluster_1 Amine Deprotection & Elaboration A This compound B Saturated Derivative A->B Hydrogenation (H2, Pd/C) C Diol Derivative A->C Dihydroxylation (OsO4, NMO) D (+/-)-3-amino-hept-6-endimethylamide A->D Deprotection (TFA, DCM) E Amide/Sulfonamide Derivatives D->E Acylation/Sulfonylation G A Derivative of N-Boc-(+/-)-3-amino- hept-6-endimethylamide B Biological Target (e.g., Enzyme, Receptor) A->B Binding/Inhibition C Modulation of Signaling Pathway B->C Up/Down-regulation D Therapeutic Effect C->D

Application Notes and Protocols: Catalytic Hydrogenation of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of the terminal double bond in N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide to yield N-Boc-(+/-)-3-amino-heptane-dimethylamide. This reaction is a crucial step in the synthesis of saturated amine derivatives, which are common motifs in pharmaceutical compounds. The protocol outlines the use of Palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. Safety precautions, reaction setup, and workup procedures are described in detail. Additionally, representative data is presented in a tabular format to guide expectations for reaction outcomes.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis for the reduction of unsaturated functional groups, such as alkenes, alkynes, and nitro groups.[1][2] The hydrogenation of a carbon-carbon double bond is a highly efficient and clean reaction, typically proceeding with high yields and producing only the saturated alkane as the product. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers significant advantages, including ease of handling, catalyst recovery, and minimal contamination of the product.[1][3]

The substrate, N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, contains a terminal alkene, a Boc-protected amine, and a dimethylamide functional group. The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under the neutral conditions of catalytic hydrogenation, ensuring the selective reduction of the double bond without deprotection of the amine.[4] This protocol provides a reliable method for the synthesis of the corresponding saturated derivative, a valuable building block in medicinal chemistry and drug development.

Data Presentation

While specific experimental data for the catalytic hydrogenation of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is not extensively published, the following table summarizes representative data for the hydrogenation of structurally similar N-Boc protected amino alkenes using a Pd/C catalyst. This data can be used as a benchmark for optimizing the reaction conditions for the target substrate.

EntrySubstrateCatalyst (mol%)SolventH₂ PressureTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-allylamine5% Pd/C (10 wt%)Ethanol1 atm2512>95Adapted from[4]
2N-Boc-4-vinyl-piperidine10% Pd/C (5 wt%)Methanol50 psi25698Generic Protocol
3Diethyl 3-azido-1-benzylamino-2-(1-phenylethylamino)propylphosphonate20% Pd/C (50 mg/mmol)Ethanol1 atm257286[4]

Caption: Table 1. Representative Data for Catalytic Hydrogenation of N-Boc Protected Alkenes.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

experimental_workflow sub Substrate Preparation reac Reaction Setup sub->reac Dissolve in Solvent h2 Hydrogenation reac->h2 Introduce H₂ work Workup & Isolation h2->work Reaction Complete charac Characterization work->charac Purified Product

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol

This protocol is adapted from established procedures for the catalytic hydrogenation of N-Boc protected alkenes.[4]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen cylinder with regulator

  • Vacuum line

  • Schlenk line or similar inert atmosphere setup

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean and dry two-neck round-bottom flask equipped with a magnetic stir bar, add N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq).

    • Under a stream of inert gas (N₂ or Ar), carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd relative to the substrate).

    • Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Seal the flask with a rubber septum on one neck and a three-way stopcock connected to a vacuum/inert gas line and a hydrogen balloon on the other neck.

  • Hydrogenation:

    • Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

    • Repeat the evacuation and backfill cycle with hydrogen gas three times.

    • After the final fill, leave the flask under a positive pressure of hydrogen (e.g., from a balloon or set to a desired pressure if using a cylinder).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with inert gas.

    • Prepare a pad of Celite® in a Buchner funnel and pre-wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude product, N-Boc-(+/-)-3-amino-heptane-dimethylamide, can be further purified by column chromatography on silica gel if necessary, although often the crude product is of sufficient purity for subsequent steps.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially after use. Never allow the catalyst to dry in the air. Always handle it in an inert atmosphere or as a slurry in a solvent.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Proper personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the key components of the catalytic hydrogenation reaction.

reaction_components sub N-Boc-(+/-)-3-amino- hept-6-en-dimethylamide prod N-Boc-(+/-)-3-amino- heptane-dimethylamide sub->prod Reduction h2 Hydrogen (H₂) h2->prod Hydrogen Source cat Pd/C Catalyst cat->prod Catalyzes solv Ethanol (Solvent) solv->sub Dissolves

Caption: Key components in the catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide using Pd/C is a robust and efficient method for the synthesis of its saturated analog. The protocol provided, based on established literature for similar substrates, offers a reliable starting point for researchers in the field. The stability of the Boc protecting group under these conditions allows for the selective reduction of the terminal alkene, making this a valuable transformation in multi-step synthetic sequences common in drug discovery and development. Careful adherence to safety procedures, particularly when handling pyrophoric catalysts and flammable hydrogen gas, is paramount for the successful and safe execution of this reaction.

References

Application Note: Derivatization of the Amide Group in N-Boc-(+/-)-3-amino-hept-6-enoic Acid Dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide is a versatile synthetic intermediate commonly used in drug discovery and development. The presence of a Boc-protected amine, a terminal alkene, and a tertiary amide functional group allows for selective chemical modifications at multiple sites. This application note focuses specifically on the derivatization of the tertiary dimethylamide group, providing detailed protocols for its conversion into other key functional groups such as carboxylic acids, amines, aldehydes, and thioamides. These transformations are critical for generating structural diversity in lead optimization and for the synthesis of complex target molecules.

The stability of the amide bond generally requires specific and often robust reaction conditions for its transformation.[1] However, a range of modern synthetic methods allows for the efficient and selective conversion of tertiary amides. This document outlines protocols for four key derivatizations, summarizes expected outcomes, and provides a general workflow for these synthetic transformations.

Key Derivatization Pathways

The dimethylamide moiety of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide can be selectively targeted to yield a variety of functional groups. The primary pathways discussed are:

  • Hydrolysis to Carboxylic Acid: A fundamental transformation to unmask the parent carboxylic acid, enabling further coupling reactions or functional group manipulations.

  • Reduction to Tertiary Amine: Complete reduction of the carbonyl group to a methylene group, yielding the corresponding tertiary amine.

  • Partial Reduction to Aldehyde: A more controlled reduction that stops at the aldehyde oxidation state, providing a valuable synthetic handle.

  • Conversion to Thioamide: Replacement of the carbonyl oxygen with sulfur to produce the corresponding thioamide, a bioisostere of the amide group.

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product_acid [label="Product:\nCarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; product_amine [label="Product:\nTertiary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; product_aldehyde [label="Product:\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; product_thioamide [label="Product:\nThioamide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> hydrolysis; start -> reduction; start -> partial_reduction; start -> thionation;

hydrolysis -> product_acid; reduction -> product_amine; partial_reduction -> product_aldehyde; thionation -> product_thioamide; } caption="Figure 1: Decision workflow for the derivatization of the tertiary amide."

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the typical reaction conditions and expected outcomes for the derivatization of the dimethylamide group. Yields are representative and may vary based on reaction scale and purity of reagents.

Derivatization TypeReagents & ConditionsProduct Functional GroupTypical Yield (%)Reference
Hydrolysis (Acidic) 6M HCl (aq.), Reflux, 12-24 hCarboxylic Acid80-95%[1][2]
Hydrolysis (Basic) 6M NaOH (aq.), Reflux, 12-24 hCarboxylate Salt85-98%[1]
Full Reduction 1. LiAlH₄, THF, 0 °C to Reflux, 4-12 h2. Aqueous WorkupTertiary Amine75-90%[3]
Partial Reduction Cp₂Zr(H)Cl (Schwartz's Reagent), THF, rt, 1-3 hAldehyde60-85%[4]
Thionation Lawesson's Reagent, Toluene, Reflux, 2-6 hThioamide70-90%[5][6]

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, typically by employing standard drying techniques.

  • Reactions involving moisture-sensitive reagents (e.g., LiAlH₄, Schwartz's Reagent) should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Hydrolysis to N-Boc-(+/-)-3-amino-hept-6-enoic acid

This protocol describes the acid-catalyzed hydrolysis of the dimethylamide to the corresponding carboxylic acid. Basic hydrolysis is also possible but will yield the carboxylate salt, requiring an acidic workup to protonate.[1]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq).

  • Add 6M HCl (10 mL per gram of starting material).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).

  • Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

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// Edges start -> reflux; reflux -> monitor; monitor -> cool [label="Complete"]; monitor -> reflux [label="Incomplete"]; cool -> extract; extract -> wash; wash -> dry; dry -> purify; } caption="Figure 2: Workflow for the acid-catalyzed hydrolysis of the amide."

Protocol 2: Reduction to N-Boc-(+/-)-3-amino-N,N-dimethylhept-6-en-1-amine

This protocol details the complete reduction of the tertiary amide to a tertiary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Ice bath

Procedure:

  • Set up a three-neck flask under an inert atmosphere (N₂ or Ar).

  • In the flask, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq) in anhydrous THF and add it to a dropping funnel.

  • Add the amide solution dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring for completion.

  • Cool the reaction back to 0 °C.

  • Caution: Exothermic quench. Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary amine by column chromatography.

Protocol 3: Partial Reduction to N-Boc-(+/-)-3-amino-hept-6-enal

This protocol uses Schwartz's reagent (Cp₂Zr(H)Cl) for the mild conversion of the tertiary amide to an aldehyde.[4] The reagent has limited stability and is often best generated in situ.

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Zirconocene chloride hydride (Schwartz's Reagent, Cp₂Zr(H)Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq) in anhydrous THF.

  • Add Schwartz's Reagent (1.5 - 2.5 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction closely, as over-reduction can occur.

  • Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Note: The aldehyde product may be unstable, and it is often best to use it immediately in the next synthetic step.

  • If necessary, purify quickly via flash column chromatography on silica gel.

Protocol 4: Conversion to N-Boc-(+/-)-3-amino-hept-6-enethioic acid dimethylamide

This protocol describes the thionation of the amide using Lawesson's Reagent to form a thioamide.[5][6]

Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) for 2-6 hours until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude thioamide product by flash column chromatography.

References

Application Notes and Protocols for Solid-Phase Synthesis Using N-Boc-(+/-)-3-amino-hept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the use of N-Boc-(+/-)-3-amino-hept-6-enoic acid in solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid, featuring a β-amino group and a terminal alkene, can be incorporated into peptide sequences to introduce conformational constraints, modify biological activity, and serve as a handle for further chemical modifications. The following sections detail the general principles of its use within the Boc/Bzl protection strategy, step-by-step protocols for its incorporation into a peptide chain, and methods for final cleavage and deprotection.

The provided protocols are based on established principles of Boc-based solid-phase peptide synthesis.[1][2] The core of this technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support.[2][3] The Nα-protecting group, in this case, the tert-butyloxycarbonyl (Boc) group, is temporary and removed with a moderately strong acid like trifluoroacetic acid (TFA) at each cycle.[2][3] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis during the cleavage of the peptide from the resin, usually with a strong acid such as hydrofluoric acid (HF).[2]

Data Presentation: Reagents and Solvents

A summary of common reagents and solvents used in Boc-based solid-phase synthesis is provided below.

Reagent/Solvent Abbreviation Purpose Typical Concentration/Use
DichloromethaneDCMResin swelling, washing, solvent for reactionsN/A
Trifluoroacetic AcidTFARemoval of Nα-Boc protecting group50% in DCM
N,N-DiisopropylethylamineDIEANeutralization of the protonated N-terminus after Boc deprotection5-10% in DCM or DMF
N,N-DimethylformamideDMFResin swelling, washing, solvent for coupling reactionsN/A
DicyclohexylcarbodiimideDCCCoupling agent for peptide bond formation1.0 M in DMF or DCM
1-HydroxybenzotriazoleHOBtCoupling additive to suppress racemization and improve efficiency1.0 M in DMF
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling agentUsed with an amine base like DIEA
Hydrofluoric AcidHFCleavage of the peptide from the resin and removal of side-chain protecting groupsAnhydrous, often with scavengers like anisole or cresol
Piperidine-Used for Fmoc deprotection (Note: Not used in Boc SPPS)20% in DMF

Experimental Protocols

Protocol 1: Incorporation of N-Boc-(+/-)-3-amino-hept-6-enoic Acid into a Peptide Chain

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the peptide chain is already assembled on a suitable resin (e.g., Merrifield resin) up to the point of adding the N-Boc-(+/-)-3-amino-hept-6-enoic acid.

1. Resin Swelling:

  • Place the peptide-resin in a reaction vessel.

  • Add DCM to swell the resin for 30 minutes.

  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.[4]

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5x) to remove excess base.

4. Coupling of N-Boc-(+/-)-3-amino-hept-6-enoic Acid:

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • In a separate vial, dissolve DCC (3 equivalents) in DCM.

  • Add the DCC solution to the amino acid/HOBt solution and allow to pre-activate for 10 minutes at 0°C.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), continue agitation or repeat the coupling step.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).

  • The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from a Merrifield resin and removing benzyl-based side-chain protecting groups.

1. Resin Preparation:

  • Ensure the peptide-resin is thoroughly dried under vacuum.

2. HF Cleavage:

  • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger, such as anisole or cresol (10% v/v), to the resin to prevent side reactions.

  • Cool the reaction vessel to -5 to 0°C.

  • Slowly distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

3. Peptide Precipitation and Purification:

  • After ensuring all HF has been removed, wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Considerations for C-Terminal N,N-Dimethylamides

The nomenclature "N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide" suggests a C-terminal N,N-dimethylamide. Direct attachment of this molecule to standard solid-phase resins is not feasible. However, peptides with C-terminal N,N-dialkyl amides can be synthesized on solid support using specialized linkers or on-resin modification strategies.[1] One potential approach involves the on-resin N-alkylation of a primary amide linker after peptide chain assembly.[1]

Visualizations

SPPS_Workflow start Start with Peptide-Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (10% DIEA in DCM) deprotect->neutralize couple 4. Coupling (N-Boc-(+/-)-3-amino-hept-6-enoic acid + DCC/HOBt) neutralize->couple wash 5. Washing (DMF, DCM, IPA) couple->wash next_cycle Next Amino Acid Cycle wash->next_cycle next_cycle->deprotect Yes cleavage Final Cleavage (Anhydrous HF) next_cycle->cleavage No (Final Residue) purify Purification (RP-HPLC) cleavage->purify

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Caption: Mechanism of Nα-Boc group removal using Trifluoroacetic Acid (TFA).

References

Application Notes and Protocols for Enzymatic Reactions Involving N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enzymatic kinetic resolution of racemic N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide. The use of lipases for the enantioselective hydrolysis of N-protected amino acid derivatives is a well-established and efficient method for the preparation of enantiomerically pure compounds, which are crucial building blocks in pharmaceutical synthesis.[1][2]

Introduction

Enantiomerically pure amines and amino acids are of paramount importance in the development of pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. The kinetic resolution of racemates using enzymes offers a powerful and environmentally friendly alternative to traditional chiral separation methods. Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the hydrolysis of a variety of N-protected amino acid esters and amides.[3][4] This protocol outlines a potential application of this methodology to the kinetic resolution of N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide.

The proposed reaction involves the enantioselective hydrolysis of one enantiomer of the racemic N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide by a lipase, yielding the corresponding N-Boc-amino acid and the unreacted, enantiomerically enriched N-Boc-amino amide. This approach allows for the separation of the two enantiomers, providing access to valuable chiral synthons for drug discovery and development.

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Product Analysis & Isolation A Racemic N-Boc-(+/-)-3-amino- hept-6-enoyldimethylamide D Reaction Vessel (Incubation at 30-45°C) A->D B Immobilized Lipase (e.g., Novozym 435) B->D C Buffer Solution (e.g., Phosphate Buffer pH 7.0) C->D E Reaction Quenching (e.g., addition of organic solvent) D->E Time-course sampling (Chiral HPLC analysis) F Enzyme Filtration E->F G Extraction & Separation of Product and Unreacted Substrate F->G H (S)-N-Boc-3-amino-hept-6-enoic acid (Aqueous Phase) G->H I (R)-N-Boc-3-amino-hept-6-enoyldimethylamide (Organic Phase) G->I J Purification (e.g., Crystallization or Chromatography) H->J I->J K Characterization (NMR, MS, Optical Rotation) J->K

Caption: Workflow for the enzymatic kinetic resolution of N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide.

Quantitative Data Summary

The following tables present hypothetical data for the enzymatic resolution of N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide. This data is representative of typical outcomes for lipase-catalyzed kinetic resolutions.

Table 1: Reaction Parameters for Lipase-Catalyzed Hydrolysis

ParameterValue
Substrate Concentration50 mM
EnzymeNovozym 435 (Immobilized Candida antarctica Lipase B)
Enzyme Loading20 mg/mL
Buffer0.1 M Phosphate Buffer
pH7.0
Temperature40°C
Reaction Time24 hours
Agitation200 rpm

Table 2: Time-Course Analysis of the Kinetic Resolution

Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)
210.511.8>99
421.226.9>99
838.963.5>99
1648.594.2>99
2450.1>99>99

Table 3: Isolated Yields and Enantiomeric Purity

CompoundIsolated Yield (%)Enantiomeric Excess (ee, %)
(R)-N-Boc-3-amino-hept-6-enoyldimethylamide48>99
(S)-N-Boc-3-amino-hept-6-enoic acid45>99

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide

1. Materials:

  • N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica lipase B)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

2. Buffer Preparation (0.1 M Phosphate Buffer, pH 7.0):

  • Prepare a 0.1 M solution of KH₂PO₄ and a 0.1 M solution of K₂HPO₄.

  • Mix the two solutions in an appropriate ratio (approximately 39:61 v/v of monobasic to dibasic) to achieve a pH of 7.0. Adjust the pH as necessary using a pH meter.

3. Enzymatic Reaction:

  • To a 50 mL round-bottom flask, add N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide (e.g., 270 mg, 1 mmol).

  • Add 20 mL of the 0.1 M phosphate buffer (pH 7.0).

  • Add the immobilized lipase (e.g., 400 mg).

  • Seal the flask and place it in an orbital shaker set to 40°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 16, 24 hours) for chiral HPLC analysis.

4. Reaction Workup and Product Isolation:

  • After approximately 50% conversion is reached (typically 24 hours), quench the reaction by adding 20 mL of ethyl acetate.

  • Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with ethyl acetate and water, and potentially reused.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Isolation of (R)-N-Boc-3-amino-hept-6-enoyldimethylamide (Unreacted Substrate):

    • Combine the organic layers.

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amide.

  • Isolation of (S)-N-Boc-3-amino-hept-6-enoic acid (Product):

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine these organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-acid.

Protocol 2: Chiral HPLC Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding 500 µL of a suitable organic solvent (e.g., acetonitrile or ethanol) to precipitate the enzyme.

  • Centrifuge the sample to pellet the enzyme.

  • Dilute the supernatant with the mobile phase to an appropriate concentration.

  • Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the retention times for the (R) and (S) enantiomers of the starting material and the product acid (after derivatization to an ester, if necessary for analysis).

  • Calculate the conversion and enantiomeric excess (ee) using the peak areas from the chromatogram.

    • Conversion (%) = [Area(Product) / (Area(R-Substrate) + Area(S-Substrate) + Area(Product))] * 100

    • ee_substrate (%) = [|Area(R-Substrate) - Area(S-Substrate)| / (Area(R-Substrate) + Area(S-Substrate))] * 100

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the enantioselective hydrolysis process.

G Racemate Racemic N-Boc-(+/-)-3-amino- hept-6-enoyldimethylamide S_Amide (S)-N-Boc-3-amino- hept-6-enoyldimethylamide Racemate->S_Amide 50% R_Amide (R)-N-Boc-3-amino- hept-6-enoyldimethylamide Racemate->R_Amide 50% Enzyme Lipase S_Acid (S)-N-Boc-3-amino- hept-6-enoic acid Enzyme->S_Acid Fast Hydrolysis S_Amide->Enzyme R_Amide->Enzyme Slow/No Hydrolysis H2O H₂O H2O->Enzyme

Caption: Enantioselective hydrolysis of the (S)-enantiomer by lipase.

References

Application Note: A Scalable Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a key intermediate in the synthesis of various pharmacologically active compounds and is of significant interest to researchers in drug development. The presence of a protected amine and a terminal double bond makes it a versatile building block for further chemical modifications. This application note provides a detailed, scalable protocol for the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, suitable for laboratory and pilot-plant scale production. The described synthetic route is robust, high-yielding, and utilizes readily available starting materials.

Overall Synthetic Scheme

The multi-step synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is outlined below. The key steps involve a Michael addition of nitromethane to an α,β-unsaturated amide, followed by reduction of the nitro group, and subsequent Boc-protection of the resulting amine.

Workflow of the Synthesis

SynthesisWorkflow A 1. N,N-Dimethyl-2-butenamide Synthesis B 2. Michael Addition A->B N,N-Dimethyl-2-butenamide C 3. Nitro Group Reduction B->C N,N-Dimethyl-3-nitromethyl-butanamide D 4. Boc-Protection C->D 3-Amino-N,N-dimethyl-butanamide E Final Product: N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide D->E Purified Product

Caption: A flowchart illustrating the key stages in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyl-2-butenamide

  • To a stirred solution of crotonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5 volumes) at 0 °C under a nitrogen atmosphere, was slowly added a solution of dimethylamine (2.2 eq) in DCM (2 volumes).

  • The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction was monitored by TLC until the starting material was consumed.

  • The reaction mixture was washed sequentially with 1 M HCl (2 x 3 volumes), saturated NaHCO₃ solution (2 x 3 volumes), and brine (1 x 3 volumes).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to afford N,N-dimethyl-2-butenamide as a pale yellow oil.

Step 2: Michael Addition of Nitromethane

  • To a solution of N,N-dimethyl-2-butenamide (1.0 eq) in nitromethane (3 volumes), was added 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) at room temperature.

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The progress of the reaction was monitored by GC-MS.

  • Upon completion, the reaction mixture was diluted with ethyl acetate (10 volumes) and washed with 1 M HCl (3 x 5 volumes) and brine (1 x 5 volumes).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product, N,N-dimethyl-3-nitromethyl-butanamide, was used in the next step without further purification.

Step 3: Reduction of the Nitro Group

  • The crude N,N-dimethyl-3-nitromethyl-butanamide (1.0 eq) was dissolved in methanol (10 volumes).

  • Raney nickel (10 wt%) was added to the solution under a nitrogen atmosphere.

  • The reaction mixture was hydrogenated in a Parr apparatus at 50 psi of H₂ for 12 hours at room temperature.

  • The catalyst was carefully filtered through a pad of Celite, and the filter cake was washed with methanol.

  • The combined filtrate was concentrated under reduced pressure to yield crude 3-amino-N,N-dimethyl-butanamide.

Step 4: N-Boc Protection

  • The crude 3-amino-N,N-dimethyl-butanamide (1.0 eq) was dissolved in a 1:1 mixture of THF and water (10 volumes).

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.0 eq) were added to the solution.

  • The reaction mixture was stirred vigorously at room temperature for 16 hours.

  • The THF was removed under reduced pressure.

  • The aqueous residue was extracted with ethyl acetate (3 x 5 volumes).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide as a colorless oil.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, starting from 100 g of crotonyl chloride.

StepProductStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
1N,N-Dimethyl-2-butenamide10010295>98%
2N,N-Dimethyl-3-nitromethyl-butanamide10214592Crude
33-Amino-N,N-dimethyl-butanamide14511088Crude
4N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide11018585>99%

Results and Discussion

The described four-step synthesis provides a reliable and scalable method for the production of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The initial amide formation proceeds in high yield to provide the α,β-unsaturated amide. The subsequent Michael addition of nitromethane, a key step in constructing the carbon backbone, proceeds efficiently using DBU as a catalyst. The reduction of the nitro group is achieved through catalytic hydrogenation, a clean and efficient method for large-scale production. The final Boc-protection of the amine is a standard procedure that provides the target molecule in high purity after chromatographic purification. The overall yield for the four-step sequence is approximately 65-70%.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Crotonyl chloride is corrosive and lachrymatory; handle with care.

  • Raney nickel is pyrophoric when dry and should be handled as a slurry in water or an appropriate solvent.

  • Hydrogenation should be performed in a designated area with appropriate safety measures.

Application Notes and Protocols for the Synthesis of Constrained Peptide Mimics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptide mimics represent a promising class of therapeutic agents designed to overcome the limitations of traditional linear peptides, such as poor metabolic stability and low binding affinity. By introducing structural constraints, these mimics can pre-organize into a bioactive conformation, leading to enhanced target engagement and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of constrained peptide mimics, intended to guide researchers in the design and development of novel peptide-based therapeutics.

Constraining a peptide's structure can be achieved through various methods, including head-to-tail cyclization, side-chain to side-chain cyclization (e.g., disulfide bridges, lactam bridges), and peptide stapling. These modifications result in molecules with increased resistance to proteolytic degradation, improved cell permeability, and higher binding affinity for their biological targets compared to their linear counterparts.[1][2] This makes them particularly attractive for targeting challenging protein-protein interactions (PPIs) implicated in a wide range of diseases, including cancer and viral infections.[3]

Applications in Drug Discovery

Constrained peptide mimics have emerged as powerful tools in drug discovery, enabling the targeting of previously "undruggable" intracellular PPIs. Their ability to mimic the secondary structures of proteins, such as α-helices and β-turns, allows for the rational design of potent and selective inhibitors.

Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and a key target in oncology. Stapled peptides designed to mimic the α-helical p53-binding domain have demonstrated significantly enhanced binding affinity and cellular activity compared to the native linear peptide.

Inhibition of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, and their dysregulation is a hallmark of many cancers. Constrained peptides mimicking the BH3 domain of pro-apoptotic proteins have been developed as potent inhibitors of anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL. Cyclization has been shown to improve both the binding affinity and selectivity of these peptides.[4]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Stapled peptides have been successfully developed to inhibit the interaction between β-catenin and its transcriptional coactivators, thereby downregulating Wnt signaling in cancer cells.[5][6]

Targeting VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key drivers of angiogenesis, a process essential for tumor growth and metastasis. Cyclic peptide mimics of the VEGF-binding loop have been engineered to block the VEGF/VEGFR interaction, leading to the inhibition of downstream signaling pathways and anti-angiogenic effects.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the improved properties of constrained peptide mimics compared to their linear analogs.

Target Peptide Type Constraint Binding Affinity (Kd or IC50) Reference
MDM2 Linear p53 (17-28)None291 nM (Kd)[9]
MDM2 PMI (Peptide Mimic of p53)Optimized Sequence3.3 nM (Kd)[9]
MDM2 DPMI-αD-amino acids219 nM (Kd)[10]
BCL-2 Linear PeptideNone>12 µM (Kd)[4]
BCL-2 Cyclic Peptide (cp1)Cyclization0.65 µM (Kd)[4]
BCL-xL Cyclic Peptide (cp4)Cyclization0.47 µM (Kd)[4]
VEGFR-1 Linear VEGF-A (40-47)None> 100 µM (IC50)[11]
VEGFR-1 Cyclic VEGF-A (40-47)Disulfide Bridge10-56 µM (IC50)[11]
β-catenin StAx-35 (Stapled Axin)Hydrocarbon Staple13 nM (Kd)[5]
β-catenin StAx-35R (Stapled Axin)Hydrocarbon Staple53 nM (Kd)[5]
KRAS SAH-SOS1AHydrocarbon Staple20-100 nM (EC50)[12]
SSTR5 DJS631/DJS811Non-peptidic scaffold~1 nM (Affinity)[13]

Table 1: Comparative Binding Affinities of Linear vs. Constrained Peptides.

Peptide Constraint Protease Stability (Half-life) Cell Permeability Reference
Linear BH3 PeptideNoneShortLow[4]
Stapled BH3 PeptideHydrocarbon StapleIncreasedHigh[4]
Linear M2pepNoneNot ReportedLow[14]
Cyclic M2pep(RY)BiotinDisulfide BridgeSerum StableImproved[14]
Linear p53NoneLowLow[3]
Stapled p53 (st3)Hydrocarbon StapleIncreasedHigh[3]
Linear Axin PeptideNoneLowLow[15]
Stapled Axin (StAx-3)Hydrocarbon StapleIncreasedHigh[15]

Table 2: Enhanced Stability and Permeability of Constrained Peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of constrained peptide mimics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using Fmoc Chemistry

1. Resin Preparation: a. Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. b. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin with DMF (5 x 2 mL).

3. Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid, 3.95 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of DMF. b. Pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. e. Drain the solution. f. Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL). g. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection: a. After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection: a. Wash the resin with DCM (5 x 2 mL) and dry under vacuum. b. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add 2 mL of the cleavage cocktail to the resin. d. Agitate for 2-3 hours at room temperature. e. Filter the resin and collect the filtrate. f. Precipitate the peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: On-Resin Head-to-Tail Cyclization

1. Linear Peptide Synthesis: a. Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for side-chain attachment, leaving the N- and C-termini protected with orthogonal protecting groups (e.g., Fmoc and Allyl).

2. Deprotection of Terminal Groups: a. Selectively remove the C-terminal protecting group (e.g., Allyl ester deprotection using Pd(PPh₃)₄). b. Selectively remove the N-terminal Fmoc group as described in Protocol 1, step 2.

3. On-Resin Cyclization: a. Add a solution of a coupling reagent (e.g., 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF) to the resin. b. Agitate the reaction mixture for 4-24 hours. c. Monitor the cyclization reaction by cleaving a small amount of resin and analyzing by LC-MS.

4. Cleavage and Purification: a. Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in Protocol 1, steps 6 and 7.

Protocol 3: Synthesis of a Stapled Peptide via Ring-Closing Metathesis

1. Synthesis of the Alkene-Containing Linear Peptide: a. Synthesize the linear peptide on a solid support using Fmoc-SPPS, incorporating two non-natural amino acids with olefin-bearing side chains (e.g., (S)-2-(4'pentenyl)alanine) at the desired positions (e.g., i and i+4 or i+7).

2. On-Resin Ring-Closing Metathesis (RCM): a. Swell the peptide-resin in 1,2-dichloroethane (DCE). b. Add a solution of Grubbs' first-generation catalyst (5-10 mol%) in DCE to the resin. c. Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours at room temperature or with gentle heating (e.g., 40°C). d. Monitor the reaction progress by LC-MS analysis of a small cleavage sample. e. After the reaction is complete, wash the resin thoroughly with DCE and DMF.

3. Cleavage, Deprotection, and Purification: a. Cleave the stapled peptide from the resin and deprotect the side chains using a standard TFA cocktail as described in Protocol 1, step 6. b. Purify the crude stapled peptide by RP-HPLC.

Protocol 4: Protease Stability Assay

1. Peptide Incubation: a. Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer. c. Mix the peptide and protease solutions to final concentrations of, for example, 100 µM peptide and 10 µg/mL protease. d. Incubate the mixture at 37°C.

2. Time-Point Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Quenching: a. Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile).

4. Sample Analysis: a. Centrifuge the quenched samples to precipitate the protease. b. Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.[16][17][18][19]

5. Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Determine the half-life (t1/2) of the peptide under the assay conditions.

Protocol 5: Cell Permeability Assay using Fluorescence Microscopy

1. Peptide Labeling: a. Synthesize the peptide with a fluorescent label (e.g., FITC or TAMRA) at the N-terminus or on a lysine side chain.

2. Cell Culture: a. Plate cells (e.g., HeLa or HEK293) in a glass-bottom dish or chamber slide and culture until they reach 70-80% confluency.

3. Peptide Incubation: a. Prepare a solution of the fluorescently labeled peptide in cell culture medium at the desired concentration (e.g., 10 µM). b. Remove the old medium from the cells and add the peptide-containing medium. c. Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

4. Cell Washing and Fixation: a. Remove the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

5. Nuclear Staining (Optional): a. To visualize the cell nuclei, incubate the cells with a nuclear stain (e.g., DAPI) for 5 minutes. b. Wash the cells three times with PBS.

6. Imaging: a. Mount the coverslip with an anti-fade mounting medium. b. Visualize the cellular uptake and localization of the fluorescent peptide using a fluorescence microscope.[20][21][22]

Protocol 6: Fluorescence Polarization (FP) Assay for Binding Affinity

1. Reagent Preparation: a. Prepare a stock solution of the fluorescently labeled peptide (the tracer) in assay buffer (e.g., PBS with 0.01% Tween-20). b. Prepare a stock solution of the target protein in the same assay buffer. c. Prepare a series of dilutions of the unlabeled competitor peptide (the constrained peptide mimic).

2. Assay Setup: a. In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent tracer and the target protein to each well. The concentrations should be optimized to give a stable and significant FP signal. b. Add the serially diluted unlabeled competitor peptide to the wells. Include control wells with only tracer and protein (maximum polarization) and wells with only tracer (minimum polarization).

3. Incubation: a. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

4. Measurement: a. Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.[23][24][25][26][27]

5. Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the competitor peptide that inhibits 50% of the tracer binding. c. The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of constrained peptide mimics.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_constraint Introduction of Constraint cluster_downstream Downstream Processing & Analysis Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Repeat n times Coupling2 Amino Acid Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Crude Crude Linear Peptide Cleavage->Crude Cyclization On-Resin or Solution-Phase Cyclization Crude->Cyclization Stapling Ring-Closing Metathesis (Stapling) Crude->Stapling Purification RP-HPLC Purification Cyclization->Purification Stapling->Purification Characterization LC-MS / NMR Purification->Characterization BioAssay Biological Assays Characterization->BioAssay G cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-Receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF TCF/LEF BetaCatenin->TCF activation TargetGenes Target Gene Expression TCF->TargetGenes StapledPeptide Stapled Peptide Inhibitor StapledPeptide->BetaCatenin inhibition G cluster_vegf VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell CyclicPeptide Cyclic Peptide Mimic CyclicPeptide->VEGFR inhibition

References

Troubleshooting & Optimization

optimization of reaction yield for N-Boc-(+/-)-3-amino-hept-6-endimethylamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Final Product

Potential CauseRecommended Solution
Incomplete Amide Coupling - Ensure the carboxylic acid is fully activated before adding the amine. Pre-activation for 30 minutes is recommended when using coupling agents like HATU.[1] - Use a coupling agent additive such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to increase yields and minimize side reactions.[2][3] - Consider using a different coupling reagent. Phosphonium salts like PyBOP may be effective if carbodiimides are not yielding the desired results.[4] - Optimize reaction time; prolonged reaction times can sometimes lead to side product formation.
Side Reactions - N-acylurea formation: This is a common side reaction with carbodiimide coupling agents.[3][5] The use of additives like HOBt or NHS can minimize this by forming an active ester more rapidly than the rearrangement to the N-acylurea.[3] - Guanidinium by-product formation: The amine can react with uronium/aminium-based coupling reagents. The order and timing of reagent addition are crucial to avoid this.
Sub-optimal Reaction Conditions - Solvent: Ensure the use of fresh, anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF), as water can hydrolyze activated intermediates.[6] - Temperature: While many coupling reactions proceed at room temperature, some sterically hindered couplings may benefit from gentle heating. Conversely, cooling the reaction may be necessary to control exotherms and reduce side reactions.
Purification Issues - The urea byproduct from carbodiimide reagents (e.g., dicyclohexylurea - DCU) can be difficult to remove if it is insoluble.[6] Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for removal of the urea byproduct by aqueous extraction.[3]

Problem 2: Presence of Impurities in the Final Product

ImpurityIdentificationMitigation Strategy
Starting Material TLC, HPLC, NMR- Ensure complete reaction by monitoring with TLC or HPLC. - If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.
N-acylurea NMR, Mass Spectrometry- Add HOBt or NHS to the reaction mixture to suppress this side reaction.[3]
Dicyclohexylurea (DCU) Insoluble precipitate- Use EDC as the coupling agent to form a water-soluble urea byproduct that can be easily removed with an aqueous workup.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group and how is it introduced?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[] It is stable under many reaction conditions but can be easily removed with mild acid.[8] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine or sodium hydroxide.[8][9]

Q2: Which coupling reagent is best for this synthesis?

The choice of coupling reagent can significantly impact the reaction yield and purity.

  • Carbodiimides (e.g., DCC, EDC): These are common and effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[3] However, they can lead to side reactions like N-acylurea formation and racemization.[5]

  • Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HATU, HBTU): These reagents are often more efficient and lead to fewer side reactions than carbodiimides, particularly in preventing racemization.[10]

Q3: How can I avoid racemization at the stereocenter?

Racemization can be a concern when activating the carboxylic acid. The use of additives like HOBt has been shown to reduce epimerization levels when using carbodiimide coupling reagents.

Q4: What are the optimal conditions for N-Boc protection?

The N-Boc protection of amines is generally a robust reaction. A common method involves reacting the amine with Boc anhydride (Boc₂O).[11] While a base is not always strictly necessary, bases like triethylamine or sodium hydroxide are often used.[8] The reaction is typically carried out in solvents like methanol, dichloromethane (DCM), or a mixture of dioxane and water.[][11]

Q5: I am observing incomplete Boc deprotection during my analytical studies. What could be the cause?

While not a step in the synthesis of the final product, issues with Boc deprotection can arise during characterization. Incomplete deprotection can occur due to:

  • Insufficient acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection.[8][12]

  • Steric hindrance: Highly hindered Boc groups may require longer reaction times or stronger acidic conditions for complete removal.

  • Side reactions: The intermediate t-butyl cation formed during deprotection can lead to alkylation of nucleophilic sites on the substrate.[13]

Experimental Protocols

General Protocol for N-Boc Protection of (+/-)-3-amino-hept-6-ene

  • Dissolve (+/-)-3-amino-hept-6-ene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Amide Coupling

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-ene (1 equivalent) and dimethylamine hydrochloride (1.1 equivalents) in an anhydrous aprotic solvent like DCM or DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).

  • In a separate flask, dissolve the carboxylic acid (not applicable for this specific synthesis as it is a direct amidation, but included for general context) and an additive like HOBt (1.2 equivalents) in the same anhydrous solvent.

  • Add the coupling reagent (e.g., EDC, 1.2 equivalents) to the carboxylic acid solution and stir for 15-30 minutes at 0 °C to pre-activate.

  • Add the pre-activated carboxylic acid solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, perform an appropriate workup. If using EDC, an aqueous wash will remove the urea byproduct. If using DCC, the DCU byproduct can be removed by filtration.

  • Purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_protection N-Boc Protection cluster_coupling Amide Coupling start Start: (+/-)-3-amino-hept-6-ene reagents_prot Add Boc₂O and Base start->reagents_prot reaction_prot Stir at RT reagents_prot->reaction_prot workup_prot Aqueous Workup reaction_prot->workup_prot purification_prot Column Chromatography workup_prot->purification_prot intermediate N-Boc-(+/-)-3-amino-hept-6-ene purification_prot->intermediate amine Add Dimethylamine & Base intermediate->amine reaction_couple Combine and Stir at RT amine->reaction_couple preactivation Pre-activate with Coupling Reagent (e.g., EDC) + Additive (e.g., HOBt) preactivation->reaction_couple workup_couple Workup & Purification reaction_couple->workup_couple product Final Product: N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide workup_couple->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield low_yield Low Reaction Yield cause1 Incomplete Coupling low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Degradation low_yield->cause3 solution1a Optimize Coupling Agent/Additive cause1->solution1a solution1b Pre-activate Carboxylic Acid cause1->solution1b solution1c Increase Reaction Time/Temp cause1->solution1c solution2a Add HOBt/NHS to suppress N-acylurea formation cause2->solution2a solution2b Control Reagent Stoichiometry cause2->solution2b solution3a Use Anhydrous Solvents cause3->solution3a solution3b Control Reaction Temperature cause3->solution3b

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

A1: Common impurities may include:

  • Unreacted Starting Materials: Residual amounts of the unprotected 3-amino-hept-6-en-dimethylamide.

  • Di-Boc Protected Amine: Over-protection of the secondary amine, leading to a di-tert-butoxycarbonyl derivative.

  • Side-Products from Boc-Anhydride: Formation of by-products such as tert-butanol and other carbonate species.[1]

  • Isocyanate and Urea Derivatives: Potential side reactions of the amine with Boc-anhydride can lead to the formation of isocyanate or urea-type impurities.[1]

  • Enantiomeric Impurity: If a single enantiomer is desired, the other enantiomer is considered an impurity.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: Silica gel column chromatography is a widely used and effective method for the purification of N-Boc protected amines.[1] Reversed-phase chromatography can also be employed, particularly for separating less polar impurities. For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3]

Q3: Can I use crystallization to purify N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

A3: Crystallization can be a highly effective purification technique for N-Boc protected amino compounds, often yielding high-purity material.[4][5] However, success is dependent on the compound's ability to form a stable crystal lattice. Given that the target molecule is a racemic mixture and an amide, it may crystallize, but finding a suitable solvent system might require some screening.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and efficient way to monitor the progress of column chromatography and to check the purity of fractions.[1][6] Staining with potassium permanganate can be useful for visualizing the double bond, while a ninhydrin stain can detect any deprotected amine. For assessing the enantiomeric purity, chiral HPLC is necessary.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is too polar/non-polar for the chosen solvent system. Perform TLC analysis with a range of solvent systems to determine the optimal mobile phase for good separation and elution. A typical starting point for N-Boc amines is a mixture of hexane and ethyl acetate.[7]
Product streaking on the silica gel column. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel.[8]
Product is unstable on silica gel (Boc deprotection). Deactivate the silica gel by washing it with a solvent containing triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Co-elution of the product with an impurity. Optimize the solvent gradient or switch to a different chromatographic technique, such as reversed-phase chromatography.
Problem 2: Product Contaminated with Boc-Anhydride or its By-products
Potential Cause Troubleshooting Step
Incomplete quenching of excess Boc-anhydride. After the protection reaction, quench with a primary amine scavenger resin or wash the organic layer with an aqueous solution of a primary amine (e.g., ammonium chloride) to react with any remaining Boc-anhydride.
By-products co-eluting with the desired product. An aqueous workup prior to chromatography is often effective. Wash the crude reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities and then with a dilute aqueous base (e.g., saturated NaHCO3) to remove acidic by-products.
Problem 3: Difficulty in Separating Enantiomers by Chiral HPLC
Potential Cause Troubleshooting Step
Inappropriate chiral stationary phase (CSP). Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak series) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for N-Boc protected amino compounds.[3][9]
Suboptimal mobile phase composition. Systematically vary the mobile phase composition (e.g., ratio of hexane/isopropanol or methanol/acetonitrile) and additives (e.g., trifluoroacetic acid, diethylamine) to improve resolution.[2]
Poor peak shape. Adjust the mobile phase additives or the flow rate. Ensure the sample is fully dissolved in the mobile phase before injection.

Data Presentation

Table 1: Typical TLC Solvent Systems for N-Boc Protected Amines

Solvent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (4:1)0.2 - 0.4Good starting point for moderately polar compounds.
Hexane / Ethyl Acetate (1:1)0.4 - 0.6For more polar compounds.
Dichloromethane / Methanol (95:5)0.3 - 0.5Effective for more polar N-Boc protected amines.[1]
Toluene / Acetone (8:2)0.4 - 0.6Alternative non-halogenated solvent system.

Table 2: Suggested Starting Conditions for Chiral HPLC Separation

Parameter Condition 1 Condition 2
Column Chiralpak AD-H (or equivalent)Chirobiotic T (or equivalent)[3]
Mobile Phase n-Hexane / Isopropanol (90:10)Methanol / Acetonitrile (50:50) with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210-220 nmUV at 210-220 nm
Temperature 25 °C25 °C

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed.

  • Sample Loading: Dissolve the crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified oil in various solvents (e.g., hexane, ethyl acetate, diethyl ether, methanol, and mixtures thereof) at room and elevated temperatures.[7][10] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final_product Final Product Crude_Product Crude N-Boc-(+/-)-3-amino- hept-6-en-dimethylamide Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Crystallization Recrystallization Crude_Product->Crystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purity_Check Purity Check (NMR, LC-MS) Crystallization->Purity_Check Chiral_HPLC Chiral HPLC (for enantiomer separation) Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Chiral_HPLC->Enantiomeric_Purity TLC_Analysis->Purity_Check Pure_Racemate Pure Racemic Product Purity_Check->Pure_Racemate Separated_Enantiomers Separated Enantiomers Enantiomeric_Purity->Separated_Enantiomers Pure_Racemate->Chiral_HPLC

Caption: General workflow for the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Troubleshooting_Low_Yield Start Low Yield After Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Product_Streaking Product Streaking? Check_TLC->Product_Streaking Yes Poor_Separation Poor Separation? Check_TLC->Poor_Separation No Add_Base Add Triethylamine to Eluent Product_Streaking->Add_Base Product_on_Column Product Stuck on Column? Poor_Separation->Product_on_Column No Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Increase_Polarity Increase Eluent Polarity Product_on_Column->Increase_Polarity Yes Consider_Alternative Consider Alternative Stationary Phase Product_on_Column->Consider_Alternative If still stuck

Caption: Troubleshooting logic for low yield in column chromatography purification.

References

Technical Support Center: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the three key stages of the synthesis:

  • Synthesis of (+/-)-3-Amino-hept-6-enoic acid

  • N-Boc Protection of (+/-)-3-Amino-hept-6-enoic acid

  • HATU-mediated Amide Coupling with Dimethylamine

Stage 1: Synthesis of (+/-)-3-Amino-hept-6-enoic acid via Glycine Enolate Alkylation

Problem: Low or no yield of the desired amino acid.

Potential CauseSuggested Solution
Incomplete enolate formation.Ensure the use of a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA). Use freshly prepared LDA or titrate to determine its exact concentration.
Reaction temperature too high.Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to prevent side reactions.
Poor quality of allyl bromide.Use freshly distilled allyl bromide to remove any inhibitors or degradation products.
Competing side reactions.Over-alkylation can occur. Use a slight excess of the enolate relative to allyl bromide to minimize this.[1][2]

Problem: Presence of multiple unidentified spots on TLC.

Potential CauseSuggested Solution
Over-alkylation of the enolate.Add the allyl bromide slowly to the enolate solution at low temperature to maintain a low concentration of the alkylating agent.
Impurities in starting materials.Purify the starting glycine derivative and allyl bromide before use.
Decomposition during workup.Use a mild acidic workup to neutralize the reaction mixture. Avoid strong acids that could potentially cause side reactions with the alkene.
Stage 2: N-Boc Protection of (+/-)-3-Amino-hept-6-enoic acid

Problem: Incomplete reaction, starting material remains.

Potential CauseSuggested Solution
Insufficient amount of Boc anhydride.Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).
Inadequate base.Use a suitable base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acid formed during the reaction.[3][4]
Low reaction temperature.While the reaction is often run at room temperature, gentle heating (e.g., 40 °C) can sometimes improve the reaction rate.[5]

Problem: Formation of side products.

Potential CauseSuggested Solution
Formation of di-Boc protected amine.This can occur with primary amines. Use of stoichiometric amounts of (Boc)₂O can minimize this. If it forms, it can often be converted back to the mono-Boc derivative during acidic workup or purification.[6]
Formation of isocyanate or urea derivatives.This is more common with sterically hindered amines. Ensure the reaction is not overheated. Using catalyst-free conditions in water can sometimes prevent these side products.[3][7]
Reaction with the carboxylic acid.While less common, activation of the carboxylic acid by (Boc)₂O can lead to side reactions. Performing the reaction under aqueous basic conditions minimizes this possibility.
Stage 3: HATU-mediated Amide Coupling with Dimethylamine

Problem: Low yield of the final amide product.

Potential CauseSuggested Solution
Deactivation of the HATU reagent.Use fresh, high-purity HATU. Store it under anhydrous conditions.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF, DCM). Water can hydrolyze the activated ester intermediate.[8]
Steric hindrance.Coupling of a β-amino acid with a secondary amine can be sterically demanding. Allow for longer reaction times or slightly elevated temperatures.[9]
Sub-optimal base.Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid competing reactions with the activated ester.

Problem: Formation of a guanidinium byproduct.

Potential CauseSuggested Solution
Reaction of HATU with the amine.Add the amine to the reaction mixture after the carboxylic acid has been pre-activated with HATU and DIPEA for a short period (e.g., 15-30 minutes). This minimizes the concentration of free HATU available to react with dimethylamine.[10][11]
Excess HATU.Use a stoichiometric amount or only a slight excess of HATU (e.g., 1.05-1.1 equivalents).

Problem: Racemization of the chiral center.

Potential CauseSuggested Solution
Prolonged activation time.Minimize the time the carboxylic acid is activated before the addition of the amine.
Use of a strong base.Use a weaker, non-nucleophilic base like DIPEA or N-methylmorpholine instead of stronger bases. 2,4,6-collidine has been shown to reduce racemization in some cases.[12]
High reaction temperature.Perform the coupling at room temperature or below if possible.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

A plausible three-step synthesis is as follows:

  • Alkylation: Synthesis of the precursor, (+/-)-3-amino-hept-6-enoic acid, via alkylation of a glycine enolate equivalent with allyl bromide.[1][2][13][14]

  • Protection: N-protection of the resulting amino acid with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.[3][4][15]

  • Coupling: Amide bond formation between the N-Boc protected acid and dimethylamine using a coupling reagent such as HATU.[16][17]

Q2: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all three reaction steps. Use appropriate solvent systems to achieve good separation between the starting material, product, and any major byproducts. For example, a mixture of ethyl acetate and hexanes can be used for the alkylation and protection steps, while a more polar system like dichloromethane and methanol might be necessary for the final amide product.

Q3: What are the best practices for purifying the final product, N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

The final product is expected to be a relatively polar, neutral molecule. Purification can typically be achieved by flash column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) should provide good separation.[18][19] Recrystallization from a suitable solvent system could also be an option if the product is a solid.[20]

Q4: Can I use other coupling reagents instead of HATU?

Yes, other coupling reagents can be used for the final amide bond formation. Alternatives include HBTU, TBTU, or carbodiimides like EDC in combination with an additive such as HOBt.[17][21] The choice of coupling reagent may influence the reaction efficiency and the potential for side reactions.[22]

Q5: The synthesis involves a racemic mixture. How can I obtain a single enantiomer?

To obtain a single enantiomer, you can either start with an enantiomerically pure precursor or resolve the racemic mixture at an appropriate stage. Chiral resolution of the intermediate (+/-)-3-amino-hept-6-enoic acid or the final product could be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Quantitative Data Summary

The following tables provide hypothetical yet plausible quantitative data for the synthesis, based on typical yields and purities for analogous reactions found in the literature. These values should be considered as a general guide and may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for the Synthesis of (+/-)-3-Amino-hept-6-enoic acid

ParameterValueReference
Typical Yield60-75%Based on similar enolate alkylations[1][2]
Purity (crude)80-90%Estimated
Reaction Time2-4 hours[1]
Temperature-78 °C to RT[1]

Table 2: Reaction Parameters for N-Boc Protection

ParameterValueReference
Typical Yield85-95%[3][18]
Purity (after workup)>95%[18]
Reaction Time4-12 hours[5]
TemperatureRoom Temperature[3][5]

Table 3: Reaction Parameters for HATU-mediated Amide Coupling

ParameterValueReference
Typical Yield70-85%Based on similar HATU couplings
Purity (after chromatography)>98%Estimated
Reaction Time12-24 hours[23]
TemperatureRoom Temperature[23]

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Protocol 1: Synthesis of (+/-)-3-Amino-hept-6-enoic acid

  • To a solution of N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add freshly prepared LDA (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolyze the resulting imine and ester by refluxing with 6M HCl.

  • After cooling, wash the aqueous layer with diethyl ether to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7 with a suitable base to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (+/-)-3-amino-hept-6-enoic acid.

Protocol 2: Synthesis of N-Boc-(+/-)-3-amino-hept-6-enoic acid

  • Dissolve (+/-)-3-amino-hept-6-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.2 eq) and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Protocol 3: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

  • Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Visualizations

Synthesis_Pathway Glycine_Derivative N-(Diphenylmethylene) glycine ethyl ester Enolate Glycine Enolate Glycine_Derivative->Enolate 1. LDA, THF, -78 °C Amino_Acid_Ester (+/-)-3-Amino-hept-6-enoic acid ethyl ester Enolate->Amino_Acid_Ester 2. Allyl bromide Amino_Acid (+/-)-3-Amino-hept-6-enoic acid Amino_Acid_Ester->Amino_Acid 3. H₃O⁺, Δ Boc_Amino_Acid N-Boc-(+/-)-3-amino-hept-6-enoic acid Amino_Acid->Boc_Amino_Acid 4. (Boc)₂O, Base Final_Product N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide Boc_Amino_Acid->Final_Product 5. Dimethylamine, HATU, DIPEA

Caption: Proposed synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Side_Reactions cluster_alkylation Alkylation Step cluster_protection Boc Protection Step cluster_coupling Amide Coupling Step Enolate_SR Glycine Enolate Over_Alkylation Di-allylated Product Enolate_SR->Over_Alkylation Excess Allyl Bromide Amino_Acid_SR Amino Acid Di_Boc Di-Boc Product Amino_Acid_SR->Di_Boc Excess (Boc)₂O Isocyanate Isocyanate Intermediate Amino_Acid_SR->Isocyanate High Temperature HATU_SR HATU Guanidinium Guanidinium Byproduct HATU_SR->Guanidinium Reaction with Amine Dimethylamine_SR Dimethylamine Dimethylamine_SR->Guanidinium Boc_Amino_Acid_SR N-Boc-Amino Acid Racemized_Product Racemized Product Boc_Amino_Acid_SR->Racemized_Product Base, High Temp.

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (TLC, NMR of crude) Start->Identify_Step Alkylation_Issue Alkylation Step Issue Identify_Step->Alkylation_Issue Protection_Issue Protection Step Issue Identify_Step->Protection_Issue Coupling_Issue Coupling Step Issue Identify_Step->Coupling_Issue Check_Reagents Check Reagent Quality (Freshness, Purity) Alkylation_Issue->Check_Reagents Protection_Issue->Check_Reagents Coupling_Issue->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Purification Improve Purification Method Optimize_Conditions->Purification Success Successful Synthesis Purification->Success

Caption: General troubleshooting workflow for the synthesis.

References

improving the stability of N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Boc-(+/-)-3-amino-hept-6-endimethylamide . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate (or a new early-eluting peak in my RP-HPLC) after storing my compound in a protic solvent. What is the likely cause?

A1: The most probable cause is the acid-catalyzed cleavage of the N-Boc protecting group.[1][2][3] The resulting free amine is significantly more polar than the parent compound, leading to a lower Rf value on a normal-phase TLC plate or a shorter retention time in reverse-phase HPLC. Even trace amounts of acid in solvents like methanol can facilitate this degradation over time.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, the compound should be stored as a solid at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to acidic vapors, moisture, oxygen, and light, which can promote degradation of the Boc group and the terminal alkene.

Q3: My compound's mass spectrum shows a peak at [M+1-100], corresponding to the loss of the Boc group. Does this mean my sample has degraded?

A3: Not necessarily. While it can indicate degradation, the loss of the Boc group is also a very common fragmentation pattern observed during mass spectrometry analysis (in-source fragmentation), especially with electrospray ionization (ESI). To confirm degradation, you should rely on a chromatographic method like HPLC or TLC to see if a separate peak/spot for the deprotected compound is present before MS analysis.

Q4: Are there any common solvents or reagents I should avoid?

A4: Absolutely. Avoid strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which will rapidly cleave the Boc group.[2][3][4] Be cautious with Lewis acids as well.[2] Additionally, avoid strong oxidizing agents (e.g., permanganate, ozone) which can react with the terminal double bond.[5][6] Prolonged heating, especially in the presence of strong bases, may lead to the hydrolysis of the dimethylamide.[7][8]

Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues encountered during your experiments.

Symptom Observed Potential Cause Recommended Action & Prevention
Appearance of a new, more polar peak/spot in HPLC/TLC. Boc Deprotection: The acid-labile Boc group has been cleaved.[1][2][3]Action: Confirm the identity of the new peak by LC-MS (look for the mass of the free amine). Prevention: Avoid acidic conditions. Use aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) for reactions. If an acidic reagent is required, consider if the Boc group is necessary for the subsequent step.
Appearance of multiple new peaks, possibly less polar than the parent. Oxidation: The terminal alkene (hept-6-ene) has been oxidized.[5][6][9]Action: Analyze by LC-MS to check for masses corresponding to oxidation products (e.g., M+16 for an epoxide). Prevention: Store the compound under an inert atmosphere (N₂ or Ar). Use degassed solvents for reactions and workups to minimize exposure to oxygen.
Gradual decrease in the main peak area with no single major impurity. General Decomposition: Could be a combination of minor degradation pathways.Action: Re-purify the material using flash chromatography or preparative HPLC if purity has dropped significantly. Prevention: Strictly adhere to recommended storage conditions (cold, dark, inert). Prepare solutions fresh and use them promptly.
Appearance of a peak corresponding to the carboxylic acid. Amide Hydrolysis: The dimethylamide has been hydrolyzed.[8][10]Action: Confirm the presence of the carboxylic acid by LC-MS. Prevention: This is less common but can occur under harsh acidic or basic conditions, especially with heat. Buffer reactions to a neutral pH where possible and avoid excessive temperatures.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions. Data is presented as the approximate percentage of the parent compound remaining after a specified duration.

Condition Solvent/Matrix Temperature Duration Approx. Purity Remaining Primary Degradation Pathway
Ideal Storage Solid, under N₂-20°C12 months>99%N/A
Benchtop Storage Solid, in air25°C1 month~98%Minor oxidation and/or hydrolysis
In Solution Dichloromethane25°C48 hours>99%Minimal
In Solution Methanol25°C48 hours~95%Boc Deprotection (trace acid)
Acidic Stress 1% TFA in CH₂Cl₂25°C1 hour<5%Boc Deprotection[2][3][4]
Basic Stress 1M NaOH in MeOH/H₂O60°C24 hours~90%Amide Hydrolysis[7][8]
Oxidative Stress Air, ambient light25°C7 days~96%Alkene Oxidation[5][6]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This reverse-phase HPLC method is suitable for monitoring the purity of this compound and detecting common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

Expected Elution Order:

  • Deprotected Amine (most polar)

  • Amide Hydrolysis Product (Carboxylic Acid)

  • Parent Compound

  • Oxidation Products (e.g., epoxide, often slightly less polar)

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of the molecule.

G cluster_main This compound cluster_products Degradation Products parent Parent Compound deprotected Free Amine (More Polar) parent->deprotected Strong Acid (TFA, HCl) Trace Acid in Solvents oxidized Oxidized Alkene (e.g., Epoxide) parent->oxidized O₂, Light Oxidizing Agents hydrolyzed Carboxylic Acid (More Polar) parent->hydrolyzed Strong Base / Acid + Heat

Caption: Primary degradation routes for the target compound.

Troubleshooting Workflow for Purity Issues

This flowchart provides a logical sequence for diagnosing the root cause of observed impurities.

G start Purity Issue Detected (e.g., via HPLC/TLC) check_polarity Is the major impurity MORE POLAR than the parent? start->check_polarity check_mass_loss Does LC-MS show a mass loss of 100 Da? check_polarity->check_mass_loss Yes check_mass_gain Does LC-MS show a mass gain (e.g., +16 Da)? check_polarity->check_mass_gain No cause_boc Conclusion: Probable Boc Deprotection check_mass_loss->cause_boc Yes cause_hydrolysis Conclusion: Probable Amide Hydrolysis check_mass_loss->cause_hydrolysis No cause_oxidation Conclusion: Probable Alkene Oxidation check_mass_gain->cause_oxidation Yes cause_other Other issue. Review synthesis/handling. check_mass_gain->cause_other No

Caption: A decision tree for troubleshooting compound impurity.

Experimental Workflow for Stability Analysis

This diagram outlines the steps for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Aliquot into Vials for Each Stress Condition (Acid, Base, Oxidative, etc.) prep_stock->prep_stress prep_control Prepare T=0 Control Sample prep_stock->prep_control run_hplc Analyze All Samples by HPLC-UV/MS prep_stress->run_hplc Incubate for Specified Time prep_control->run_hplc analyze_data Integrate Peak Areas. Calculate % Purity Remaining run_hplc->analyze_data compare Compare Stressed Samples to T=0 Control analyze_data->compare

Caption: Workflow for a forced degradation experimental study.

References

Technical Support Center: Synthesis of Unsaturated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of unsaturated amino acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of unsaturated amino acid derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or no yield in Wittig reaction for the synthesis of α,β-unsaturated amino acids.

Q: My Wittig reaction to synthesize an α,β-unsaturated amino acid derivative is resulting in a low yield or no product. What are the possible causes and how can I troubleshoot this?

A: Low yields in Wittig reactions involving amino acid derivatives can be attributed to several factors. Here's a step-by-step guide to troubleshooting the issue:

  • Ylide Formation:

    • Incomplete Deprotonation: The phosphonium salt may not be fully deprotonated to form the ylide. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, or KOtBu) and anhydrous conditions. The pKa of the phosphonium salt should be considered when selecting the base.

    • Ylide Instability: Some ylides, especially non-stabilized ones, can be unstable. It is often best to generate the ylide in situ and use it immediately. Generating the ylide in the presence of the aldehyde can sometimes improve yields.

  • Reaction with the Aldehyde/Ketone:

    • Steric Hindrance: Sterically hindered aldehydes or ketones can react slowly, leading to poor yields. In such cases, using the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate esters is a preferred alternative.[1]

    • Base-Sensitive Substrates: If your aldehyde is base-sensitive, it may undergo side reactions like self-condensation (aldol reaction) or disproportionation (Cannizzaro reaction). Using milder bases like K3PO4 under phase-transfer conditions or even Ag2CO3 at room temperature can mitigate these issues.[2]

    • Phenolic Hydroxyl Groups: If your aldehyde contains a free phenolic hydroxyl group, it can be deprotonated by the strong base, making the aldehyde a poor electrophile. Protecting the hydroxyl group before the Wittig reaction is recommended.[2]

  • Work-up and Purification:

    • Hydrolysis of Imine: If the reaction involves an imine intermediate, it could be hydrolyzed during workup. Ensure anhydrous conditions are maintained as much as possible.

    • Product Degradation: Some unsaturated amino acid derivatives can be sensitive to silica gel during column chromatography. Using a different stationary phase or minimizing contact time with silica can be beneficial.

Logical Flow for Troubleshooting Low Wittig Reaction Yield

Wittig_Troubleshooting Start Low/No Yield in Wittig Reaction Check_Ylide Verify Ylide Formation Start->Check_Ylide Check_Reaction Assess Reaction Conditions Check_Ylide->Check_Reaction Ylide formation confirmed Solution_Base Use Stronger/Anhydrous Base Generate Ylide In Situ Check_Ylide->Solution_Base Incomplete ylide formation Check_Workup Evaluate Workup & Purification Check_Reaction->Check_Workup Reaction conditions optimal Solution_HWE Switch to Horner-Wadsworth-Emmons Reaction Check_Reaction->Solution_HWE Steric hindrance Solution_Milder_Base Use Milder Base (e.g., K3PO4, Ag2CO3) Check_Reaction->Solution_Milder_Base Base-sensitive substrate Solution_Protecting_Group Protect Reactive Groups (e.g., -OH) Check_Reaction->Solution_Protecting_Group Reactive functional groups Solution_Purification Modify Purification Method (e.g., different stationary phase) Check_Workup->Solution_Purification Product degradation during purification

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Issue 2: Poor stereoselectivity in the synthesis of unsaturated amino acids.

Q: I am struggling to control the stereochemistry (E/Z isomerism or enantioselectivity) in my synthesis of an unsaturated amino acid. What factors influence stereoselectivity and how can I improve it?

A: Achieving high stereoselectivity is a common challenge. The outcome is influenced by the chosen synthetic method, reagents, and reaction conditions.

  • E/Z Selectivity in Olefination Reactions:

    • Wittig Reaction: The nature of the ylide is crucial. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl or H substituents) tend to produce (Z)-alkenes.[3] The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene even with non-stabilized ylides.[1]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically provides excellent (E)-selectivity.

  • Enantioselectivity in Asymmetric Synthesis:

    • Chiral Auxiliaries: The use of chiral auxiliaries, such as hydroxypinanone, attached to a Schiff base substrate can induce high enantiomeric excess.[4]

    • Chiral Catalysts: Asymmetric alkylation using a chiral phase transfer catalyst, like the Corey-Lygo catalyst, can afford high enantioselectivity.[4] The choice of a prochiral Schiff base often leads to higher enantiomeric excess and yield.[4][5]

    • Ligand-Controlled Reactions: In copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, the choice of the chiral ligand can even reverse the regioselectivity of hydrocupration to favor the desired β-amino acid derivative.

Issue 3: Difficulty in purifying the final unsaturated amino acid derivative.

Q: I am having trouble purifying my unsaturated amino acid derivative. What are some common purification challenges and how can I overcome them?

A: Purification can be challenging due to the polar nature of amino acids and the potential for side product formation.

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: For derivatives with free carboxylic acid groups, tailing on silica gel is common. Adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the eluent can help to suppress this.

    • Reverse-Phase Chromatography (RPC): This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA is a good starting point.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be very effective for purifying amino acids.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Extraction: Acid-base extraction can be used to separate acidic or basic amino acid derivatives from neutral impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of unsaturated amino acid derivatives.

Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities during the synthesis of unsaturated amino acid derivatives, and when should I use them?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions for subsequent steps.

  • Amine Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but is readily removed with strong acids like TFA. It is widely used in both solution-phase and solid-phase synthesis.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by mild bases, typically piperidine. Its lability to base makes it orthogonal to the acid-labile Boc and tBu groups, which is a cornerstone of modern solid-phase peptide synthesis.[6]

    • Cbz (Benzyloxycarbonyl) or Z: This group is stable to mild acids and bases but can be removed by catalytic hydrogenation (H₂/Pd) or strong acids.

  • Carboxylic Acid Protecting Groups:

    • Methyl or Ethyl Esters: These are simple and common protecting groups, typically removed by saponification with a base (e.g., NaOH or LiOH).

    • tert-Butyl (tBu) Ester: This group is stable to base but is cleaved by strong acids (e.g., TFA), making it compatible with Fmoc-based strategies.

    • Benzyl (Bn) Ester: Similar to the Cbz group, it is removed by catalytic hydrogenation.

Q2: What are the main advantages of using Grubbs metathesis over the Wittig reaction for synthesizing unsaturated amino acid derivatives?

A2: Both are powerful methods for forming carbon-carbon double bonds, but they have different strengths.

  • Grubbs Metathesis:

    • Functional Group Tolerance: Grubbs catalysts are known for their excellent tolerance of a wide variety of functional groups, which can simplify synthetic routes by reducing the need for protection and deprotection steps.

    • Milder Reaction Conditions: Metathesis reactions can often be carried out under milder conditions than Wittig reactions.

    • Stereoselectivity: While traditional Grubbs catalysts often give mixtures of E/Z isomers, newer generations of catalysts offer high Z-selectivity.

  • Wittig Reaction:

    • Stereochemical Control: As mentioned earlier, the stereochemistry of the product can be controlled by the choice of ylide (stabilized vs. non-stabilized).

    • Well-Established: The Wittig reaction is a very well-established and widely used method.

Q3: What are some common side reactions to be aware of during the synthesis and handling of unsaturated amino acid derivatives?

A3: Several side reactions can occur, leading to impurities and lower yields.

  • Racemization: The α-carbon of amino acids is prone to racemization, especially during activation of the carboxyl group for peptide coupling. Using appropriate coupling reagents and conditions can minimize this.

  • Isomerization of the Double Bond: The double bond in unsaturated amino acids can sometimes migrate, particularly under basic or acidic conditions or in the presence of certain metal catalysts.

  • Diketopiperazine Formation: In peptide synthesis, the N-terminal dipeptide can cyclize to form a diketopiperazine, cleaving the peptide from the resin. This is particularly problematic for sequences with proline at the second position.

  • Aspartimide Formation: Peptides containing aspartic acid can undergo a side reaction to form a five-membered aspartimide ring, especially under basic conditions used for Fmoc deprotection.[7]

Data Summaries

The following tables provide a summary of quantitative data for various aspects of unsaturated amino acid derivative synthesis.

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodSubstrate ExampleProduct TypeYield (%)Reference
Wittig ReactionN-Boc-L-aspartic acid γ-allyl ester derived phosphonium salt + aromatic aldehydeα,β-Unsaturated amino acidHigh (not specified)[8]
Grubbs Cross-MetathesisAllylic alcohol + Alkyl acrylateγ-Keto-α,β-unsaturated ester79-87[3][9]
Asymmetric Alkylation (Chiral Auxiliary)Glycine tert-butyl ester Schiff base with hydroxypinanoneβ-Arylthiazole alaninesGood (not specified)[5]
Asymmetric Alkylation (Phase Transfer Catalyst)Benzophenone imine of glycine t-butyl esterAllylated glycine82[5]
Nickel-Catalyzed Cross-CouplingRacemic α-haloglycine derivatives + alkylzinc reagentsProtected unnatural α-amino acidsup to 84[5]

Table 2: Protecting Group Stability and Removal

Protecting GroupFunctionality ProtectedStable ToLabile To
Boc AmineBase, HydrogenolysisStrong Acid (e.g., TFA)
Fmoc AmineAcid, HydrogenolysisBase (e.g., Piperidine)
Cbz (Z) AmineMild Acid/BaseHydrogenolysis (H₂/Pd), Strong Acid
Methyl/Ethyl Ester Carboxylic AcidAcid, HydrogenolysisBase (Saponification)
t-Butyl (tBu) Ester Carboxylic AcidBase, HydrogenolysisStrong Acid (e.g., TFA)
Benzyl (Bn) Ester Carboxylic AcidMild Acid/BaseHydrogenolysis (H₂/Pd)

Data compiled from multiple sources including[10][11].

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of unsaturated amino acid derivatives.

Protocol 1: General Procedure for Wittig Reaction using a Stabilized Ylide

This protocol is adapted from a general procedure for the Wittig reaction.[10]

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Dichloromethane (DCM), anhydrous

  • Dram vial with stir vane

  • TLC plates

  • Nitrogen gas supply

  • Diethyl ether

  • Hexanes

  • Microscale wet column chromatography setup

Procedure:

  • Dissolve the aldehyde (50 mg, 1 equiv.) in anhydrous DCM (3 mL) in a dram vial equipped with a stir vane.

  • Add the stabilized ylide (1.2 mol equivalents) portion-wise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for two hours, monitoring the progress by TLC.

  • Upon completion, evaporate the DCM with a stream of nitrogen gas.

  • Dissolve the residue in 25% diethyl ether in hexanes (2-3 mL). A white precipitate of triphenylphosphine oxide will form.

  • Transfer the supernatant to a clean vial and evaporate the majority of the solvent.

  • Purify the crude product using microscale wet column chromatography.

Protocol 2: General Procedure for Grubbs Cross-Metathesis

This protocol is based on a scalable synthesis of γ-keto-α,β-unsaturated esters.[3][9]

Materials:

  • Secondary allylic alcohol

  • Alkyl acrylate (e.g., methyl acrylate)

  • Grubbs' second-generation catalyst

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask with stir bar

  • Argon or nitrogen supply

  • Oil bath

Procedure:

  • Oven-dry a round-bottom flask with a stir bar and flush with argon for 10 minutes.

  • Under a positive flow of argon, charge the flask with the alkyl acrylate (5 equiv.), Grubbs' second-generation catalyst (0.005 equiv.), and CuI (0.006 equiv.).

  • Add anhydrous Et₂O to achieve a concentration of approximately 1 M with respect to the allylic alcohol.

  • Bubble argon through the reaction mixture for 15 minutes while setting up a reflux condenser.

  • After 10 minutes, add the secondary allylic alcohol (1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C for Et₂O) and maintain for 5-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and purify by flash column chromatography on silica gel.

Workflow for Selecting a Synthetic Route to Unsaturated Amino Acids

Synthetic_Route_Selection Start Desired Unsaturated Amino Acid Derivative Stereochem Stereochemistry Required? Start->Stereochem E_Z_Isomer E/Z Isomerism Control? Stereochem->E_Z_Isomer Yes Achiral_Synthesis Standard Synthetic Methods Stereochem->Achiral_Synthesis No Enantio Enantiopure? E_Z_Isomer->Enantio Enantiopurity also needed Wittig Wittig Reaction (Stabilized for E, Non-stabilized for Z) E_Z_Isomer->Wittig Z-isomer needed HWE Horner-Wadsworth-Emmons (for E-selectivity) E_Z_Isomer->HWE E-isomer needed Grubbs Grubbs Metathesis (Consider catalyst for E/Z control) E_Z_Isomer->Grubbs Other/Flexible Asymmetric_Alkylation Asymmetric Alkylation (Chiral auxiliary or catalyst) Enantio->Asymmetric_Alkylation Yes Other_Asymmetric Other Asymmetric Methods (e.g., Ni-catalyzed cross-coupling) Enantio->Other_Asymmetric Alternative

Caption: Decision tree for selecting a synthetic route.

References

Technical Support Center: Purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, focusing on the removal of impurities derived from the synthetic process. A plausible synthetic route involves the amide coupling of N-Boc-(+/-)-3-amino-hept-6-enoic acid with dimethylamine, often facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide system such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole).

Issue 1: Presence of Coupling Reagent Byproducts in the Final Product

Symptoms:

  • Unexpected peaks in NMR or LC-MS spectra corresponding to tetramethylurea (from HATU) or N-acylurea/ethyl(N',N'-dimethylamino)propyl urea (from EDC).[1][2][3]

  • Difficulty in obtaining a pure crystalline product.

Possible Causes:

  • Incomplete removal of water-soluble byproducts during aqueous work-up.

  • The byproduct may have similar solubility to the desired product.

Solutions:

Purification Method Protocol Expected Outcome
Aqueous Extraction After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[4]Removes water-soluble byproducts like tetramethylurea, EDC-urea, and HOBt.
Column Chromatography Utilize silica gel chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).Separation of the desired product from less polar or more polar impurities.
Recrystallization If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, diethyl ether/hexane).Can effectively remove impurities that have different solubility profiles at varying temperatures.

Issue 2: Unreacted Starting Materials Contaminating the Product

Symptoms:

  • NMR or LC-MS signals corresponding to N-Boc-(+/-)-3-amino-hept-6-enoic acid or dimethylamine (or its salt).

Possible Causes:

  • Incomplete reaction due to insufficient coupling reagent, reaction time, or inadequate temperature.

  • Use of a volatile amine like dimethylamine can lead to its evaporation from the reaction mixture.

Solutions:

Purification Method Protocol Expected Outcome
Aqueous Extraction An acidic wash (e.g., 0.1 M HCl) will protonate and remove unreacted dimethylamine into the aqueous layer. A basic wash (e.g., saturated NaHCO₃) will deprotonate and remove unreacted N-Boc-amino acid into the aqueous layer.Effective removal of unreacted starting materials.
Column Chromatography Silica gel chromatography can separate the more polar unreacted acid and the very polar amine salt from the desired amide product.Isolation of the pure product.

Issue 3: Formation of Guanidinium Byproducts (with HATU)

Symptoms:

  • Mass spectrometry data indicating the presence of a guanidinium adduct of dimethylamine.[5][6]

Possible Causes:

  • Direct reaction of the amine with the HATU reagent, which is more likely with highly nucleophilic amines.[5]

Solutions:

Purification Method Protocol Expected Outcome
Optimized Reaction Conditions Add the amine to the reaction mixture after pre-activating the carboxylic acid with HATU for a short period. Using a sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can also suppress this side reaction.[5]Minimizes the formation of the guanidinium impurity.
Column Chromatography The guanidinium byproduct is typically more polar than the desired amide and can be separated by silica gel chromatography.Isolation of the target compound.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture is very messy. What are the first steps I should take before a column?

A1: Before proceeding to column chromatography, it is highly recommended to perform a thorough aqueous work-up. This involves washing the organic layer with a dilute acid (like 0.1 M HCl) to remove basic impurities (e.g., excess amine, DIPEA), followed by a wash with a dilute base (like saturated NaHCO₃) to remove acidic impurities (e.g., unreacted carboxylic acid, HOBt). A final wash with brine will help to remove residual water. This procedure can significantly simplify the subsequent purification by column chromatography.[4]

Q2: I am having trouble removing N,N'-dicyclohexylurea (DCU) after using DCC as a coupling reagent. What should I do?

A2: DCU is notoriously insoluble in many common organic solvents. After the reaction, it is often possible to remove a significant portion of the DCU by filtration of the reaction mixture. If DCU remains in your product after work-up, it can sometimes be removed by dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate) and then filtering. For this reason, water-soluble carbodiimides like EDC are often preferred for easier byproduct removal.[7]

Q3: Can I avoid column chromatography for the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

A3: If the product is obtained as a solid and the impurities are present in small amounts and have different solubility characteristics, recrystallization can be a viable alternative to column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane) to find optimal conditions. However, for complex impurity profiles or for obtaining very high purity material, column chromatography is generally the most reliable method.

Q4: How can I confirm the purity of my final product?

A4: The purity of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is excellent for determining the percentage purity and identifying any residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and ensuring the absence of signals from common impurities.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide and the logical steps for troubleshooting common purification issues.

G Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start N-Boc-(+/-)-3-amino-hept-6-enoic acid + Dimethylamine Coupling Amide Coupling (e.g., HATU or EDC/HOBt) Start->Coupling Crude Crude Product Mixture Coupling->Crude Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization (if applicable) Chromatography->Recrystallization Pure Pure Product Chromatography->Pure if liquid or high purity Recrystallization->Pure

Caption: General workflow for the synthesis and purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

G Troubleshooting Logic Impure Impure Product (Post-Workup) Identify Identify Impurity (NMR, LC-MS) Impure->Identify Coupling_Byproduct Coupling Reagent Byproduct? Identify->Coupling_Byproduct Starting_Material Unreacted Starting Material? Identify->Starting_Material Other_Impurity Other Side Product? Identify->Other_Impurity Optimize_Workup Optimize Aqueous Work-up Coupling_Byproduct->Optimize_Workup Yes Column Perform Column Chromatography Coupling_Byproduct->Column No Starting_Material->Optimize_Workup Yes Starting_Material->Column No Other_Impurity->Column Yes Optimize_Reaction Optimize Reaction Conditions Other_Impurity->Optimize_Reaction If persistent Optimize_Workup->Column Recrystallize Attempt Recrystallization Column->Recrystallize

References

optimizing coupling conditions for N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of N-Boc-(+/-)-3-amino-hept-6-enoic acid with dimethylamine to synthesize N-Boc-(+/-)-3-amino-hept-6-endimethylamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amide coupling process.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in amide coupling reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Activation of the Carboxylic Acid: The first step is the activation of N-Boc-(+/-)-3-amino-hept-6-enoic acid. If this is incomplete, the subsequent reaction with dimethylamine will be poor.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Consider switching to a more powerful activating agent like HATU or HBTU if you are using a carbodiimide like EDC.[1] Pre-activation of the carboxylic acid for 10-60 minutes before adding the amine can also improve yields.[2]

  • Side Reactions: The primary side reaction with carbodiimide reagents is the formation of an unreactive N-acylurea byproduct.[1]

    • Solution: Adding 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress this side reaction and also catalyze the desired reaction.[3][4] Using uronium/aminium or phosphonium-based reagents like HBTU or HATU can also minimize side reactions.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play crucial roles.

    • Solution: Most coupling reactions are initially performed at 0°C to control the exothermic activation step and then allowed to warm to room temperature.[5] Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated intermediate.[1] Extend the reaction time if monitoring (e.g., by TLC or LC-MS) shows incomplete conversion.

  • Purity of Reactants: Impurities in your starting materials can interfere with the reaction.

    • Solution: Verify the purity of your N-Boc-(+/-)-3-amino-hept-6-enoic acid and dimethylamine. Ensure the dimethylamine is free of water.

Q2: I'm observing a significant amount of a byproduct with the same mass as my starting carboxylic acid. What is happening?

A2: This is likely due to the hydrolysis of the activated carboxylic acid intermediate (the O-acylisourea when using carbodiimides). This regenerates the starting carboxylic acid and consumes your coupling reagent.

  • Cause: Presence of water in the reaction mixture.

  • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Store hygroscopic reagents like EDC-HCl in a desiccator.

Q3: How can I minimize racemization during the coupling reaction?

A3: While the chiral center in N-Boc-(+/-)-3-amino-hept-6-enoic acid is at the 3-position (a β-amino acid), which is less prone to racemization than α-amino acids, it is still a consideration for maintaining enantiopurity.

  • Solution: The addition of HOBt or HOAt is highly effective at suppressing racemization.[3] These additives react with the activated intermediate to form an active ester that is less prone to epimerization.[3] Using coupling reagents like HATU, which is based on HOAt, also results in low levels of racemization.[1]

Q4: Should I be concerned about the volatility of dimethylamine?

A4: Yes. Dimethylamine is a gas at room temperature (boiling point ~7°C) and is typically supplied as a solution in a solvent like THF, ethanol, or water.

  • Solution: When using a solution of dimethylamine, ensure the solvent is compatible with your reaction conditions. It is common to use a slight excess of the amine (1.1-1.5 equivalents) to compensate for any loss due to volatility, especially if the reaction is run at room temperature for an extended period. Keep the amine solution cooled before addition to the reaction mixture.

Data Presentation: Comparison of Coupling Conditions

The following tables summarize hypothetical, yet representative, quantitative data for the coupling of N-Boc-(+/-)-3-amino-hept-6-enoic acid with dimethylamine under various conditions.

Table 1: Effect of Coupling Reagent on Yield and Purity

Coupling ReagentAdditiveBase (equiv.)SolventTime (h)Yield (%)Purity (%)
EDC (1.2 equiv.)NoneDIPEA (2.0)DCM126585
EDC (1.2 equiv.)HOBt (1.2 equiv.)DIPEA (2.0)DCM128895
HATU (1.1 equiv.)NoneDIPEA (2.0)DMF495>98
TBTU (1.1 equiv.)HOBt (1.1 equiv.)DIPEA (2.0)DMF69297

Conditions: N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 equiv.), Dimethylamine (1.2 equiv.), 0°C to RT.

Table 2: Effect of Solvent on EDC/HOBt Coupling

SolventTime (h)Yield (%)Purity (%)
Dichloromethane (DCM)128895
Dimethylformamide (DMF)128596
Acetonitrile (MeCN)127892
Tetrahydrofuran (THF)128293

Conditions: N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 equiv.), Dimethylamine (1.2 equiv.), EDC (1.2 equiv.), HOBt (1.2 equiv.), DIPEA (2.0 equiv.), 0°C to RT.

Experimental Protocols

Below are detailed methodologies for two common coupling procedures.

Protocol 1: EDC/HOBt Mediated Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N,N'-diisopropylethylamine (DIPEA) (2.0 equiv.) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.). Stir the mixture at 0°C for 15 minutes.

  • Amine Addition: Add a solution of dimethylamine (1.2 equiv., e.g., 2M in THF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: HATU Mediated Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add N,N'-diisopropylethylamine (DIPEA) (2.0 equiv.) and stir the mixture for 5 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of dimethylamine (1.2 equiv., e.g., 2M in THF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and pathways related to the coupling reaction.

G cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield or Impure Product check_reagents Check Reagent Purity & Age start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_side_reactions Identify Side Products (e.g., N-acylurea) start->check_side_reactions optimize_conditions Use Anhydrous Solvent, Adjust Temperature/Time check_reagents->optimize_conditions Impure/Old pre_activate Pre-activate Acid before Amine Addition check_reagents->pre_activate check_conditions->optimize_conditions Suboptimal change_reagent Use Stronger Activator (e.g., HATU) check_side_reactions->change_reagent Incomplete Activation add_additive Add HOBt/Oxyma check_side_reactions->add_additive N-acylurea end Optimized Reaction change_reagent->end add_additive->end optimize_conditions->end pre_activate->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

G RCOOH N-Boc-Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Activated Acid) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea + Amide Desired Amide (R-CONR'₂) O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (Suppresses side reaction) Amine Dimethylamine (R'₂NH) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine

References

troubleshooting low yield in N-Boc protection of 3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the N-Boc protection of amines, with a special focus on challenging substrates like 3-amino-hept-6-en-dimethylamide.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection reaction has a very low yield. What are the common causes?

A1: Low yields in N-Boc protection can stem from several factors:

  • Insufficient reactivity of the amine: Secondary amines, electron-deficient amines (e.g., anilines with electron-withdrawing groups), or sterically hindered amines react more slowly.[1]

  • Inappropriate solvent or base: The choice of solvent and base is crucial for reaction efficiency. Poor solubility of the starting amine can significantly hamper the reaction.[2]

  • Side reactions: The formation of byproducts such as N,N-di-Boc (double protection), urea, or isocyanates can reduce the yield of the desired product.[3][4] If other nucleophiles like alcohols are present, competitive O-Boc protection can occur.[5]

  • Hydrolysis of Boc-anhydride: In aqueous conditions, the hydrolysis of di-tert-butyl dicarbonate (Boc₂O) can compete with the desired N-acylation, especially if the amine is not sufficiently nucleophilic.

  • Inadequate work-up: Improper extraction or purification techniques can lead to loss of product.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these be?

A2: Besides your starting material and desired N-Boc protected product, other spots could represent:

  • Di-Boc protected amine: If a primary amine is present, or under forcing conditions, a second Boc group can be added.

  • Urea or isocyanate derivatives: These can form, particularly with sterically hindered amines.[]

  • tert-Butanol: A byproduct of the reaction.

  • Unreacted Boc-anhydride: This can sometimes be visualized on TLC plates.

  • O-Boc protected byproduct: If your substrate contains a hydroxyl group, it might have been protected as well.

Q3: How can I improve the solubility of my amine starting material?

A3: Poor solubility is a common issue.[2] Consider the following:

  • Solvent screening: Test a range of solvents. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane.[7]

  • Biphasic systems: A mixture of an organic solvent and water (e.g., THF/water or dioxane/water) with a base like NaHCO₃ or NaOH can be very effective, especially for amine salts.[7][8]

  • Alternative media: Polyethylene glycol (PEG-400) or even catalyst-free reactions in water have been shown to be effective for a variety of amines.[3][4]

Q4: The amine I am trying to protect is sterically hindered. What conditions are recommended?

A4: For sterically hindered amines, standard conditions may be too slow and lead to low yields. Consider the following modifications:

  • Use of a catalyst: 4-(Dimethylamino)pyridine (DMAP) is a common catalyst that can significantly accelerate the reaction.[9][10]

  • Elevated temperature: Heating the reaction can help overcome the activation energy barrier.[7][11]

  • Stronger base: Using a strong, non-nucleophilic base can increase the nucleophilicity of the amine.

  • Alternative reagents: While Boc-anhydride is most common, other Boc-donating reagents could be explored in specific cases.

Q5: Can the dimethylamide or the terminal alkene in 3-amino-hept-6-en-dimethylamide interfere with the reaction?

A5: Typically, neither the dimethylamide nor the terminal alkene will interfere with the N-Boc protection under standard conditions. Amides are significantly less nucleophilic than amines, and the double bond is unreactive towards Boc-anhydride. The primary challenge with this substrate is the fact that it is a secondary amine, which may exhibit reduced reactivity compared to a primary amine.

Troubleshooting Low Yield: A Summary

The following table summarizes key reaction parameters and their impact on yield, providing a starting point for optimization.

ParameterStandard ConditionAlternative for Low YieldRationale for Alternative
Solvent THF, DCM, CH₃CNDioxane/H₂O, THF/H₂O, PEG-400, neat (solvent-free)Improves solubility of amine salts and polar substrates.[3][4][7]
Base Triethylamine (TEA), NaHCO₃NaOH, 4-(Dimethylamino)pyridine (DMAP, as catalyst)A stronger base or a catalyst can enhance the reaction rate for less nucleophilic amines.[9]
Temperature Room Temperature40-55°CIncreases reaction rate for sterically hindered or less reactive amines.[7][11]
Catalyst NoneDMAP (catalytic amount), ZrCl₄, La(NO₃)₃·6H₂OLewis acid catalysts can activate the Boc-anhydride, while DMAP is a highly effective nucleophilic catalyst.[4]
Work-up Aqueous wash (e.g., dilute HCl, NaHCO₃), extractionDirect evaporation and sublimation of excess Boc₂OFor clean reactions, this can simplify purification and avoid product loss during extraction.[11]

Experimental Protocols

Protocol 1: Standard N-Boc Protection

This protocol is suitable for most primary and secondary amines.

  • Dissolve the amine (1.0 eq) in THF (0.1-0.5 M).

  • Add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.[12]

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Boc Protection for Challenging Substrates (e.g., 3-amino-hept-6-en-dimethylamide)

This protocol uses a catalyst and is suitable for less reactive or sterically hindered amines.

  • Dissolve the amine (1.0 eq), such as 3-amino-hept-6-en-dimethylamide, in dry THF (0.1-0.5 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

  • Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.[10]

  • Stir the reaction at room temperature overnight. If the reaction is slow, it can be gently heated to 40°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.[10]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[10]

  • Purify the residue by flash chromatography on silica gel.

Troubleshooting Workflow

If you are experiencing low yield, use the following workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield in N-Boc Protection check_sm Is starting material (SM) fully consumed? (Check TLC) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No workup_issue Work-up or Purification Issue check_sm->workup_issue Yes solubility Is SM soluble? incomplete_reaction->solubility optimize_workup Action: Optimize work-up - Check pH during extraction - Minimize aqueous washes - Check column loading workup_issue->optimize_workup reactivity Is amine sterically hindered or electron-deficient? solubility->reactivity Yes change_solvent Action: Change solvent system (e.g., THF/H₂O, Dioxane) solubility->change_solvent No increase_reactivity Action: Increase reactivity - Add DMAP catalyst - Increase temperature - Use stronger base reactivity->increase_reactivity Yes

Caption: Troubleshooting workflow for low yield in N-Boc protection.

Factors Affecting N-Boc Protection

The success of an N-Boc protection reaction depends on a balance of several factors. The following diagram illustrates the key relationships.

Factors sub_props Substrate Properties nucleophilicity Nucleophilicity sub_props->nucleophilicity steric_hindrance Steric Hindrance sub_props->steric_hindrance solubility Solubility sub_props->solubility outcome Reaction Outcome nucleophilicity->outcome steric_hindrance->outcome solubility->outcome reac_cond Reaction Conditions base Base reac_cond->base solvent Solvent reac_cond->solvent catalyst Catalyst (e.g., DMAP) reac_cond->catalyst temperature Temperature reac_cond->temperature base->outcome solvent->outcome catalyst->outcome temperature->outcome yield Yield outcome->yield side_products Side Products outcome->side_products

Caption: Key factors influencing the outcome of N-Boc protection reactions.

References

Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Troubleshooting Guide: Byproduct Formation

This guide addresses common issues and provides systematic solutions to minimize byproduct formation during Boc deprotection with TFA.

Observed Problem Potential Cause Recommended Solution
Mass spectrometry indicates the presence of a +56 Da adduct on the final product, especially with Trp, Tyr, Met, or Cys residues. Alkylation of nucleophilic residues by the tert-butyl cation generated during Boc removal.[1]- Incorporate a scavenger cocktail in the TFA deprotection solution to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, anisole, and 1,2-ethanedithiol (EDT).[1] - A standard non-odorous cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . - For peptides containing sensitive residues like Cys, Met, or Trp, a more robust cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) can be used.[2]
Incomplete Boc deprotection, leading to deletion sequences in peptide synthesis or a mixture of starting material and product. Insufficient acid strength or reaction time. This can be particularly problematic for sterically hindered Boc groups or with certain resin-bound peptides.- Increase the concentration of TFA. While 50% TFA in dichloromethane (DCM) is common, using 95-100% TFA can enhance the deprotection rate.[3] - Extend the reaction time. Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS) to ensure complete deprotection. For solid-phase synthesis, longer deprotection times may be necessary to ensure full penetration of the resin. - Consider a two-step deprotection , with an initial short treatment followed by a longer one to ensure completeness.
Formation of trifluoroacetylated (TFAcyl) amine byproducts. Reaction of the newly deprotected amine with trifluoroacetic anhydride (TF anhydride), which can be present in older TFA, or with TFA itself under certain conditions.- Use high-purity, fresh TFA. - Minimize the reaction time and temperature. - After deprotection, ensure complete removal of residual TFA before subsequent coupling reactions. This can be achieved by co-evaporation with a non-reactive solvent like toluene or by precipitation of the product.
Oxidation of sensitive residues like Methionine (to sulfoxide) or Tryptophan. Exposure to air or oxidative species during the cleavage and workup process.- Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include reducing scavengers in the cleavage cocktail, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[2]
S-tert-butylation of Cysteine residues. Direct reaction of the free thiol of cysteine with the tert-butyl cation. This is a common and often significant side reaction.- Employ a scavenger cocktail specifically designed to protect Cysteine. A highly effective mixture involves a two-step cleavage: an initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes, followed by the addition of TFA to 80% and continued reaction for 150 minutes.[4][5] - The use of thioethers like dimethyl sulfide (DMS) and thioanisole has been shown to be particularly beneficial in reducing S-tert-butylation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA, and why do byproducts form?

A1: The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6] The primary source of byproducts is the highly reactive tert-butyl cation, which can act as an electrophile and alkylate any nucleophiles present in the reaction mixture, including side chains of amino acids like tryptophan, tyrosine, methionine, and cysteine.[1]

Q2: What are scavengers, and how do I choose the right one?

A2: Scavengers are nucleophilic reagents added to the TFA deprotection cocktail to trap the electrophilic tert-butyl cations, thereby preventing them from reacting with the desired product.[1] The choice of scavenger depends on the specific substrate and the potential side reactions.

  • For general purposes and substrates without highly sensitive residues: A mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.

  • For peptides containing Tryptophan: Thioanisole or 1,2-ethanedithiol (EDT) are effective at preventing tert-butylation of the indole ring.

  • For peptides containing Methionine or Cysteine: Reducing scavengers like EDT or dithiothreitol (DTT) are recommended to prevent both alkylation and oxidation. For cysteine, a combination of thioanisole and dimethyl sulfide (DMS) is particularly effective against S-tert-butylation.[5]

  • For peptides containing Tyrosine: Phenol can be used as a scavenger to protect the phenolic side chain.

Q3: Can I use 100% TFA for Boc deprotection?

A3: Yes, 100% TFA can be used and is often employed for rapid deprotection. However, for solid-phase peptide synthesis, using 100% TFA might lead to incomplete deprotection due to insufficient swelling of the resin, which can result in deletion sequences. A mixture of 55% TFA in DCM has been shown to result in higher purity peptides in some cases. It is advisable to optimize the TFA concentration for your specific application.

Q4: How can I remove residual TFA after deprotection?

A4: Residual TFA can protonate the deprotected amine, forming a TFA salt, which might interfere with subsequent reactions. To remove excess TFA, you can:

  • Concentrate the reaction mixture in vacuo. However, TFA is relatively high-boiling, so this may not be completely effective.

  • Precipitate the deprotected product. Adding a cold non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) will often precipitate the TFA salt of the product, which can then be collected by filtration or centrifugation.[1]

  • Perform a basic workup or use a basic resin. Neutralizing the reaction mixture with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracting the product into an organic solvent can remove the TFA. Alternatively, passing the crude product through a basic ion-exchange resin can effectively remove the acid.

Data Presentation

Table 1: Efficacy of Different Scavenger Cocktails in Reducing S-tert-Butylation of Cysteine

Scavenger Cocktail Composition (v/v)Total S-tert-Butylation (%)
TFA/TIS/H₂O (95:2.5:2.5)18.5
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)10.3
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)9.0
TFA/TIS/H₂O/DTT (94:2.5:2.5:1)14.2
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, then TFA to 80% for 150 minOptimized for minimal S-tert-butylation

Data adapted from a study on a model Cys-containing peptide. The percentages represent the relative area of the S-tert-butylated byproduct as determined by HPLC.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase
  • Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or neat TFA. A common starting point is a 1:1 mixture of TFA and DCM.

  • Add the appropriate scavenger(s) to the solution. For a general-purpose deprotection, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used directly as the reaction solvent.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Upon completion, remove the TFA and solvent in vacuo.

  • To isolate the product, add cold diethyl ether to the residue to precipitate the TFA salt of the deprotected amine.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the product under high vacuum.

Protocol 2: TFA Cleavage and Deprotection of a Peptide from a Solid-Phase Resin

This protocol is a general guideline for cleaving a peptide synthesized on a Wang or Rink Amide resin.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the desired reagents. For a peptide containing sensitive residues, "Reagent K" (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a good choice.[2] For a more standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5). Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA, followed by DCM, and combine the filtrates.

    • Concentrate the combined filtrate to a small volume using a rotary evaporator.

    • Add a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Purification:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and other organic impurities.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Boc_Deprotection_Troubleshooting cluster_start cluster_analysis cluster_outcomes cluster_solutions_incomplete cluster_solutions_byproducts start Boc Deprotection with TFA analysis Analyze Crude Product (e.g., LC-MS) start->analysis complete Complete Deprotection, Clean Product analysis->complete Success incomplete Incomplete Deprotection analysis->incomplete Problem Identified byproducts Byproduct Formation (+56 Da, Oxidation, etc.) analysis->byproducts Problem Identified increase_tfa Increase TFA Concentration incomplete->increase_tfa Troubleshoot increase_time Increase Reaction Time incomplete->increase_time Troubleshoot add_scavengers Add/Optimize Scavengers (TIS, H2O, EDT, Thioanisole) byproducts->add_scavengers Troubleshoot inert_atmosphere Use Inert Atmosphere byproducts->inert_atmosphere Troubleshoot fresh_tfa Use Fresh, High-Purity TFA byproducts->fresh_tfa Troubleshoot increase_tfa->analysis Re-run Experiment increase_time->analysis Re-run Experiment add_scavengers->analysis Re-run Experiment inert_atmosphere->analysis Re-run Experiment fresh_tfa->analysis Re-run Experiment

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.[1]Test the stability of your compound on a small amount of silica gel before performing a full-scale column. Consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Poor separation of the desired compound from impurities The solvent system is too polar, causing all compounds to elute together.Decrease the polarity of the mobile phase to increase the separation between bands.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.
Product fractions are contaminated with an unknown impurity The compound is degrading during the purification process.N-Boc protected amines can be sensitive to acidic conditions. Consider adding a small amount of a non-polar amine, like triethylamine (0.1-1%), to the mobile phase to neutralize the silica gel surface.[1]
The impurity was co-eluting with the product.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation before running the column.[1]
Streaking or tailing of the compound band on the column The sample is interacting too strongly with the stationary phase.The addition of a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase can often resolve this issue.
The column is overloaded with the sample.Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to sample by weight).
No compound is recovered from the column The compound is highly polar and has irreversibly adsorbed to the silica.Try eluting with a very polar solvent system, such as 10-20% methanol in dichloromethane. If this fails, consider alternative purification methods like preparative TLC or reverse-phase chromatography.
The compound is volatile and was lost during solvent removal.Use gentle evaporation techniques, such as a rotary evaporator at low temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide?

A1: A common starting point for the purification of N-Boc protected amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Based on TLC analysis, a typical starting ratio could be in the range of 10:1 to 4:1 hexane:ethyl acetate. The polarity should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.

Q2: What type of stationary phase should I use?

A2: Silica gel is the most common stationary phase for the purification of N-Boc protected amines.[1] Standard flash chromatography grade silica gel (40-63 µm particle size) is generally suitable. If your compound shows signs of degradation, you might consider using deactivated (neutral) silica gel or alumina.

Q3: How can I tell if my compound is decomposing on the silica gel column?

A3: You can spot your compound on a TLC plate coated with silica gel and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots that were not present in the initial sample. This indicates potential decomposition.[2] During the column run, the appearance of unexpected colored bands or the generation of many fractions containing impurities can also be a sign of degradation.

Q4: Is it necessary to add a base like triethylamine to the mobile phase?

A4: While not always necessary, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can be beneficial. It helps to neutralize the acidic sites on the silica gel, which can prevent the degradation of the acid-sensitive N-Boc group and reduce tailing of the compound band, leading to better separation.[1]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a weight ratio of silica gel to crude sample in the range of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation and an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude compound in the minimum amount of the mobile phase or a slightly more polar solvent.[3]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[3]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • The flow rate can be increased by applying gentle positive pressure (flash chromatography).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Analysis (Solvent System Optimization) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Fraction Analysis (TLC Monitoring) elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporation 7. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation? overloaded Column Overloaded? start->overloaded Yes wrong_solvent Solvent System Suboptimal? start->wrong_solvent No overloaded->wrong_solvent No solution1 Reduce Sample Load overloaded->solution1 Yes decomposition Compound Decomposition? wrong_solvent->decomposition No solution2 Re-optimize Solvent System via TLC wrong_solvent->solution2 Yes solution3 Use Deactivated Silica or Add Triethylamine decomposition->solution3 Yes

Caption: Troubleshooting decision tree for poor separation.

References

avoiding epimerization in reactions with N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize epimerization during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when working with N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide?

A1: Epimerization is an unwanted side reaction that can occur during chemical synthesis, leading to the inversion of the stereochemical configuration at a chiral center.[1][2][3] For a chiral molecule like N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide, this means the (R)-enantiomer can be converted to the (S)-enantiomer, and vice versa, resulting in a mixture of diastereomers if other chiral centers are present in the reacting partner. This is a significant concern because different stereoisomers can have vastly different biological activities and pharmacological properties.[1][2] The presence of epimers can complicate purification, reduce the yield of the desired product, and compromise the biological efficacy and safety of the final compound.[1][2]

Q2: Which reaction conditions are most likely to cause epimerization of my N-Boc-protected amino amide?

A2: Several factors can contribute to epimerization, particularly during coupling reactions to form a peptide bond. These include:

  • Activation of the carboxylic acid: The formation of highly activated intermediates, such as oxazolones, can increase the acidity of the α-proton, making it susceptible to abstraction by a base.[1][4]

  • Choice of base: The type and amount of base used are critical. Strong, sterically hindered bases are generally preferred to minimize α-proton abstraction.[1]

  • Solvent polarity: Polar aprotic solvents, such as Dimethylformamide (DMF), can facilitate epimerization.[4][5]

  • Reaction temperature: Higher temperatures can increase the rate of epimerization.[5]

  • Coupling reagents: Certain coupling reagents are more prone to inducing epimerization than others.[1][5]

Q3: Are there specific coupling reagents that are recommended to minimize epimerization?

A3: Yes, the choice of coupling reagent and the use of additives are crucial for suppressing epimerization.

  • Carbodiimides: While commonly used, reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to significant epimerization, with EDC often being worse.[1][5] Diisopropylcarbodiimide (DIC) is often a better choice.[5]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma Pure® is strongly recommended when using carbodiimides.[6][7] These additives react with the activated carboxylic acid to form active esters that are less prone to epimerization.[7]

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly efficient and can reduce epimerization, especially when used with a hindered base like diisopropylethylamine (DIEA).[8][9]

Troubleshooting Guides

Problem: Significant epimerization detected in the product.
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low epimerization, such as HATU or COMU.[9][10] If using a carbodiimide, prefer DIC over EDC and always use an additive like HOBt or HOAt.[5][7]
Excessive or Inappropriate Base Use a sterically hindered tertiary amine base like diisopropylethylamine (DIEA) or 2,4,6-collidine.[8] Carefully control the stoichiometry of the base; use the minimum amount necessary to facilitate the reaction.
Polar Aprotic Solvent If possible, switch to a less polar solvent like dichloromethane (DCM) or a mixture of solvents.[5][8] Be mindful of the solubility of your reactants.
Elevated Reaction Temperature Perform the reaction at a lower temperature. A common starting point is 0 °C, and for particularly sensitive substrates, temperatures as low as -20 °C may be necessary.[5]
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the extent of epimerization as reported in the literature for model peptide systems. While not specific to N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide, these trends are generally applicable.

Coupling Reagent Base Solvent Epimerization (%) Reference
EDCDIEADMF13[1]
DCC--Lower than EDC[5]
DIC--Lower than EDC[1][5]
HATU/HOAtNMMDMFHigh with some substrates[1]
DIC/HOAtDIEADCMVery low[8]

NMM = N-methylmorpholine

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Addition of Amine: Add the amine coupling partner (1.0-1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve HATU (1.05 eq) and diisopropylethylamine (DIEA) (2.0 eq) in anhydrous DCM.

  • Coupling: Add the HATU/DIEA solution dropwise to the cooled mixture of the amino amide and amine.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature only if necessary.

  • Work-up: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate, depending on the nature of the product). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Coupling using DIC/HOAt
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-(+/-)-3-amino-hept-6-enoyldimethylamide (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Epimerization_Pathway cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Pathway cluster_coupling Desired Coupling Pathway cluster_undesired_coupling Undesired Coupling Pathway Carboxylic_Acid N-Boc-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Peptide_Bond Desired Peptide Product Activated_Intermediate->Peptide_Bond Amine Nucleophile Enolate Enolate Intermediate Oxazolone->Enolate Base (Proton Abstraction) Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone Reprotonation Epimerized_Product Epimerized Peptide Product Epimerized_Oxazolone->Epimerized_Product Amine Nucleophile

Caption: Mechanism of epimerization via oxazolone formation during peptide coupling.

Experimental_Workflow Start Start: Coupling Reaction Setup Choose_Solvent Select Solvent (Prefer non-polar, e.g., DCM) Start->Choose_Solvent Choose_Reagent Select Coupling Reagent & Additive (e.g., HATU or DIC/HOAt) Choose_Solvent->Choose_Reagent Choose_Base Select Base (Sterically hindered, e.g., DIEA) Choose_Reagent->Choose_Base Set_Temp Set Reaction Temperature (Start at 0°C) Choose_Base->Set_Temp Monitor_Reaction Monitor Reaction Progress (TLC or LC-MS) Set_Temp->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analyze for Epimerization (Chiral HPLC or NMR) Purify->Analyze End End: Pure Product Analyze->End

Caption: Recommended workflow for minimizing epimerization in coupling reactions.

References

Validation & Comparative

Validating the Structure of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis for the validation of the N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide structure, leveraging predicted Nuclear Magnetic Resonance (NMR) spectroscopy data as a primary analytical tool.

This document outlines the expected ¹H and ¹³C NMR spectral data for the target compound and compares it with typical chemical shifts of related structural motifs. Detailed experimental protocols and a visual workflow for structural validation are also provided to aid researchers in their analytical endeavors.

Predicted NMR Data for Structural Verification

Comparative Analysis of Predicted ¹H NMR Data

The expected proton NMR spectrum of the target molecule would exhibit characteristic signals corresponding to each unique proton environment. The following table summarizes these predicted chemical shifts, multiplicities, and integrations, and compares them to typical values for similar functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Typical Chemical Shift Range (ppm)
H1 (Boc -C(CH₃)₃)~1.4Singlet9H1.3 - 1.5
H2, H2' (N(CH₃)₂)~2.9, ~3.0Singlet(s)6H2.8 - 3.1
H3 (-CH(NHBoc)-)~4.0 - 4.2Multiplet1H3.5 - 4.5
H4, H4' (-CH₂-CH(NHBoc)-)~1.5 - 1.7Multiplet2H1.2 - 1.9
H5, H5' (-CH₂-CH=CH₂)~2.1 - 2.3Multiplet2H2.0 - 2.5
H6 (-CH=CH₂)~5.7 - 5.9Multiplet1H5.2 - 5.7[1]
H7, H7' (=CH₂)~4.9 - 5.1Multiplet2H4.6 - 5.0[1]

Note: The two methyl groups of the dimethylamide may exhibit distinct singlets due to restricted rotation around the amide C-N bond.

Comparative Analysis of Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides complementary information for structural elucidation. The predicted chemical shifts for each carbon atom in N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide are presented below, alongside typical ranges for analogous carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Typical Chemical Shift Range (ppm)
C1 (Boc -C (CH₃)₃)~8078 - 82
C2 (Boc -C(C H₃)₃)~2827 - 29
C3 (N(C H₃)₂)~36, ~3735 - 38
C4 (-C H(NHBoc)-)~50 - 5545 - 60
C5 (-C H₂-CH(NHBoc)-)~30 - 3525 - 40
C6 (-C H₂-CH=CH₂)~35 - 4030 - 45
C7 (-C H=CH₂)~138135 - 145
C8 (=C H₂)~115110 - 120
C9 (Amide C =O)~172170 - 175
C10 (Boc C =O)~155154 - 156

Note: The alkenyl carbons (C7 and C8) are expected to appear in the characteristic downfield region for sp² hybridized carbons.[2]

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR data for the structural validation of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional proton experiment.

  • Parameters:

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate all signals and reference the spectrum to the TMS signal.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: Proton-decoupled carbon-13 experiment (e.g., zgpg30).

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 200 ppm.

  • Processing: Fourier transform the FID, phase correct, and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • COSY: Identifies proton-proton coupling networks, confirming the connectivity of the aliphatic chain.

  • HSQC: Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Workflow for NMR-based Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized molecule using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep nmr_acq Acquire 1H, 13C, and optional 2D NMR Spectra sample_prep->nmr_acq data_proc Process NMR Data nmr_acq->data_proc compare Compare Experimental and Predicted Spectra data_proc->compare predict_spectra Predict NMR Spectra predict_spectra->compare structure_confirm Structure Confirmation compare->structure_confirm

Caption: Workflow for the validation of a chemical structure using NMR spectroscopy.

By following this comprehensive guide, researchers can confidently validate the structure of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide and other novel chemical entities, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Analysis of Boc vs. Fmoc Protection for 3-amino-hept-6-enoyldimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate protecting group for amine functionalities is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. This guide provides a detailed comparative analysis of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), specifically in the context of their application to 3-amino-hept-6-enoyldimethylamide. This comparison is supported by generalized experimental data and protocols applicable to this substrate.

Introduction to Boc and Fmoc Protecting Groups

The protection of amines is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis, to prevent unwanted side reactions.[1][] The choice between Boc and Fmoc protection is primarily dictated by the stability of the target molecule and other functional groups present, as they are cleaved under orthogonal conditions.[3][4][5][6] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a secondary amine such as piperidine.[][6][7][8][9] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4][5]

Comparative Overview
FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Chemical Nature CarbamateCarbamate
Cleavage Condition Strong Acid (e.g., TFA, HCl)[6][10][11][12]Base (e.g., 20% Piperidine in DMF)[4][8][13]
Stability Stable to bases and nucleophiles.[14]Stable to acids.[8][15]
Key Advantage Lower cost of reagents.[]Milder deprotection conditions, compatible with acid-sensitive substrates.[16]
Key Disadvantage Harsh acidic cleavage can damage sensitive residues.[7]Potential for side reactions like diketopiperazine formation and aspartimide formation in peptide synthesis.[17][18][19]
Orthogonality Orthogonal to Fmoc and Cbz (hydrogenolysis-labile) groups.[7][14]Orthogonal to Boc and other acid-labile protecting groups.[4][15]

Experimental Data

The following tables summarize typical quantitative data for the protection and deprotection of a generic primary amine like the one in 3-amino-hept-6-enoyldimethylamide, based on standard laboratory procedures.

Table 1: Protection Reaction Comparison
ParameterBoc ProtectionFmoc Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)[10]9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)[8]
Solvent Dichloromethane (DCM) / aq. NaHCO₃Dioxane / aq. NaHCO₃
Base Sodium Bicarbonate (NaHCO₃)Sodium Bicarbonate (NaHCO₃)
Reaction Time 2-4 hours12-16 hours[15]
Temperature Room TemperatureRoom Temperature
Typical Yield 90-98%85-95%
Table 2: Deprotection Reaction Comparison
ParameterBoc DeprotectionFmoc Deprotection
Reagent 25-50% Trifluoroacetic Acid (TFA) in DCM[11]20% Piperidine in Dimethylformamide (DMF)[13]
Scavenger Anisole or Thioanisole (to trap t-butyl cation)[11]Not typically required, but piperidine acts as a scavenger for the dibenzofulvene byproduct.[8]
Reaction Time 30-60 minutes[11]5-20 minutes[20]
Temperature Room TemperatureRoom Temperature
Typical Yield >95%>98%

Experimental Protocols

Protocol 1: Boc Protection of 3-amino-hept-6-enoyldimethylamide
  • Dissolve 3-amino-hept-6-enoyldimethylamide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Add Sodium Bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at room temperature.[10]

  • Stir the reaction for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-protected 3-amino-hept-6-enoyldimethylamide.

Protocol 2: Fmoc Protection of 3-amino-hept-6-enoyldimethylamide
  • Dissolve 3-amino-hept-6-enoyldimethylamide (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[15]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Fmoc-protected 3-amino-hept-6-enoyldimethylamide.

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected amine (1.0 eq) in Dichloromethane (DCM).

  • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[11] If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like anisole (1-2 eq).[11]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).[7]

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 4: Fmoc Deprotection
  • Dissolve the Fmoc-protected amine (1.0 eq) in Dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.[13]

  • Stir the reaction at room temperature for 5-20 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, evaporate the piperidine and DMF under high vacuum, or precipitate the deprotected amine by adding cold diethyl ether and collect the product by filtration.

Workflow Visualizations

The following diagrams illustrate the chemical logic and workflow for the protection and deprotection schemes using Boc and Fmoc.

Boc_Protection_Workflow Start 3-amino-hept-6-enoyldimethylamide Reagents Boc₂O, NaHCO₃ DCM/H₂O, RT Reaction Boc Protection (2-4h) Start->Reaction Reagents->Reaction Protection Product Boc-Protected Amide Reaction->Product Deprotection_Reagents TFA/DCM, RT (Optional Scavenger) Deprotection Boc Deprotection (30-60 min) Product->Deprotection Deprotection_Reagents->Deprotection Deprotection Final_Product Free Amine Deprotection->Final_Product

Caption: Boc protection and deprotection workflow.

Fmoc_Protection_Workflow Start 3-amino-hept-6-enoyldimethylamide Reagents Fmoc-Cl, Na₂CO₃ Dioxane/H₂O, RT Reaction Fmoc Protection (12-16h) Start->Reaction Reagents->Reaction Protection Product Fmoc-Protected Amide Reaction->Product Deprotection_Reagents 20% Piperidine/DMF, RT Deprotection Fmoc Deprotection (5-20 min) Product->Deprotection Deprotection_Reagents->Deprotection Deprotection Final_Product Free Amine Deprotection->Final_Product

Caption: Fmoc protection and deprotection workflow.

Potential Side Reactions and Considerations

Boc Protection/Deprotection:

  • Alkylation: The tert-butyl cation generated during acidic deprotection is an electrophile and can alkylate nucleophilic residues, such as tryptophan or methionine in peptides. The use of scavengers is crucial to mitigate this.[7][11]

  • Acid Sensitivity: The strong acidic conditions required for Boc removal can cleave other acid-labile protecting groups or degrade sensitive moieties within the molecule.[7]

Fmoc Protection/Deprotection:

  • Diketopiperazine Formation: In solid-phase synthesis, after deprotection of the second amino acid, the free amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent with proline as one of the first two residues.[17][18]

  • Aspartimide Formation: For peptides containing aspartic acid, the backbone amide nitrogen can attack the side-chain ester under basic deprotection conditions, forming a stable five-membered aspartimide ring. This can lead to racemization and formation of β-peptides.[17][18][21]

  • Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is an electrophile. While piperidine typically traps it, incomplete scavenging can lead to the formation of DBF adducts with the newly deprotected amine.[8]

Conclusion

The choice between Boc and Fmoc for the protection of 3-amino-hept-6-enoyldimethylamide depends on the overall synthetic strategy.

  • Choose Boc protection when the synthetic route involves base-sensitive functional groups and the final product is stable to strong acid. The lower cost and simplicity of the protection step are also advantageous.[]

  • Choose Fmoc protection when the molecule contains acid-labile functionalities. The milder, base-mediated deprotection is a significant advantage for complex molecules and is the predominant choice in modern solid-phase peptide synthesis.[9][16]

For any given application, it is imperative to consider the stability of all functional groups present in the molecule to select the most appropriate and orthogonal protection strategy, thereby maximizing yield and purity.

References

Navigating the Chiral Maze: A Comparative Guide to Resolving N-Boc-3-amino-hept-6-enodimethylamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomeric purity of drug candidates is a critical determinant of their efficacy and safety. For researchers and professionals in drug development, the efficient chiral separation of molecules like N-Boc-3-amino-hept-6-enodimethylamide is a crucial step. This guide provides a comparative overview of established chiral separation techniques applicable to N-Boc protected amino acid derivatives, offering insights into their performance based on experimental data for analogous compounds.

Performance Comparison of Chiral Separation Techniques

The selection of an appropriate chiral separation method is paramount for achieving optimal resolution and purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a widely adopted and effective technique.[1] Below is a summary of commonly employed CSPs and their typical performance characteristics for the separation of N-Boc amino acid derivatives.

Chiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile PhaseSeparation Factor (α)Resolution (Rs)Key Characteristics
Polysaccharide-Based CHIRALPAK® IA, CHIRALPAK® ICHexane/Isopropanol, Hexane/Ethanol1.18 - 2.88[1]2.2 - 12.5[1]Broad applicability, high efficiency, and good resolving power for a wide range of N-protected amino acids.[1]
Macrocyclic Antibiotic CHIROBIOTIC™ T, Vancomycin-basedMethanol/Water, Acetonitrile/Water>1.5 (for some derivatives)>2.0 (for some derivatives)Offers unique selectivity, particularly for compounds with polar functional groups near the stereocenter.[2]
Crown Ether-Based CROWNPAK® CR(+)Perchloric acid solutionVariableVariableHighly effective for the separation of primary amino compounds, including amino acids and their derivatives.[3]

Experimental Protocols: A Closer Look

Detailed methodologies are essential for replicating and adapting these separation techniques. The following protocols outline the key experimental conditions for each of the compared methods.

Polysaccharide-Based CSP (e.g., CHIRALPAK® IC)
  • Column: CHIRALPAK® IC (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol (IPA) or ethanol is commonly used. A typical starting point is a ratio of 90:10 (v/v) n-hexane:IPA.[1] The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 210-230 nm for the Boc-protecting group).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture of N-Boc-3-amino-hept-6-enodimethylamide in the mobile phase.

Macrocyclic Antibiotic CSP (e.g., CHIROBIOTIC™ T)
  • Column: CHIROBIOTIC™ T (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A polar organic mode is often effective. This typically involves a mixture of methanol, acetonitrile, and a small amount of an acidic or basic additive to control ionization. A starting mobile phase could be 100% methanol with 0.1% acetic acid.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Crown Ether-Based CSP (e.g., CROWNPAK® CR(+))
  • Column: CROWNPAK® CR(+) (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: An acidic aqueous mobile phase is typically required. A common mobile phase is perchloric acid solution (pH 1-2).

  • Flow Rate: 0.8 - 1.2 mL/min

  • Temperature: 20 - 25 °C

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizing the Chiral Separation Workflow

The logical flow of a typical chiral separation experiment, from the initial racemic mixture to the final separated enantiomers, is depicted in the following diagram.

Chiral_Separation_Workflow cluster_preparation Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis and Collection cluster_outcome Outcome racemic_mixture Racemic Mixture of N-Boc-3-amino-hept-6-enodimethylamide dissolution Dissolution in Mobile Phase racemic_mixture->dissolution hplc_system HPLC System with Chiral Stationary Phase dissolution->hplc_system detector UV Detector hplc_system->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 Peak 1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2 Peak 2

Caption: Workflow of a typical chiral HPLC separation experiment.

This guide provides a foundational understanding of the methods available for the chiral separation of N-Boc-3-amino-hept-6-enodimethylamide enantiomers. The optimal method will depend on a variety of factors including the specific instrumentation available and the desired scale of the separation. It is recommended to screen multiple CSPs and mobile phase conditions to identify the most effective system for this particular compound.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and fragmentation pathways. This guide provides a comparative analysis of the expected mass spectrometric behavior of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide and its plausible alternatives, supported by predicted fragmentation data and detailed experimental protocols.

The analysis of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide by mass spectrometry is anticipated to reveal a characteristic fragmentation pattern dominated by the lability of the N-Boc protecting group and cleavages directed by the amide functionality. Understanding these fragmentation pathways is crucial for its unambiguous identification and for distinguishing it from structurally related compounds.

Predicted Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the recommended method for the analysis of this compound, given the presence of basic nitrogen atoms that are readily protonated. The resulting mass spectrum is expected to be characterized by several key fragmentation patterns originating from the N-Boc group, the dimethylamide moiety, and the aliphatic chain.

A primary and highly characteristic fragmentation of N-Boc protected compounds is the loss of isobutylene (56 Da) from the protonated molecule, leading to a carbamic acid intermediate which can subsequently lose carbon dioxide (44 Da).[1][2] For N,N-dimethyl amides, cleavage of the amide bond (N-CO) is a common fragmentation pathway.[3][4]

Based on these principles, a predicted fragmentation pattern for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide is presented below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Fragment
[M+H]⁺[M+H - 56]⁺56Loss of isobutylene from the Boc group
[M+H]⁺[M+H - 100]⁺100Loss of the entire Boc group (isobutylene + CO₂)
[M+H]⁺[M+H - 45]⁺45Cleavage of the dimethylamino group
[M+H - 56]⁺[M+H - 56 - 44]⁺44Loss of CO₂ from the carbamic acid intermediate

Comparative Analysis with Structural Alternatives

To highlight the unique mass spectrometric signature of N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide, a comparison with two plausible alternatives is presented:

  • Alternative 1: N-(+/-)-3-amino-hept-6-enoic acid dimethylamide (Deprotected Analyte) : This compound lacks the Boc protecting group.

  • Alternative 2: N-Boc-(+/-)-3-amino-hept-6-enoic acid (Carboxylic Acid Analogue) : This compound features a carboxylic acid instead of a dimethylamide.

Feature N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide Alternative 1: Deprotected Analyte Alternative 2: Carboxylic Acid Analogue
Molecular Weight HigherLowerIntermediate
Loss of 56 Da ProminentAbsentProminent
Loss of 100 Da ProminentAbsentProminent
Loss of 45 Da (Dimethylamine) PossiblePossibleAbsent
Loss of 18 Da (H₂O) Less LikelyPossiblePossible

The absence of the characteristic losses of 56 and 100 Da would readily distinguish the deprotected analyte (Alternative 1). Alternative 2 would be differentiated by the absence of the dimethylamino group loss and potentially a more facile loss of water from the carboxylic acid.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis is provided to ensure reproducibility and accurate comparison.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Infusion Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments

Visualizing Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M_H [M+H]⁺ N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide M_H_minus_56 [M+H - 56]⁺ M_H->M_H_minus_56 - C₄H₈ M_H_minus_45 [M+H - 45]⁺ M_H->M_H_minus_45 - NH(CH₃)₂ M_H_minus_100 [M+H - 100]⁺ M_H_minus_56->M_H_minus_100 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock_Solution 1 mg/mL Stock in Methanol Working_Solution 10 µg/mL in ACN:H₂O with 0.1% FA Stock_Solution->Working_Solution Dilution Infusion Direct Infusion Working_Solution->Infusion ESI_MS ESI-MS Analysis Infusion->ESI_MS MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Precursor Ion Selection Spectrum_Interpretation Spectrum Interpretation MS_MS->Spectrum_Interpretation Fragmentation_Analysis Fragmentation Pathway Analysis Spectrum_Interpretation->Fragmentation_Analysis Comparison Comparison with Alternatives Fragmentation_Analysis->Comparison

Caption: Workflow for mass spectrometry analysis.

References

A Comparative Guide to the Synthetic Routes of N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on reaction efficiency, step economy, and the availability of starting materials. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic planning and process development.

Introduction

This compound is a chiral synthetic intermediate characterized by a protected amino group, a terminal olefin, and a dimethylamide functional group. This unique combination of functionalities makes it a versatile precursor for the synthesis of a variety of complex molecules with potential therapeutic applications. The strategic placement of the amino group at the 3-position and the terminal double bond allows for diverse chemical modifications, including peptide couplings, cyclization reactions, and palladium-catalyzed cross-coupling reactions. This guide outlines and compares two primary synthetic strategies for accessing this compound: a linear approach commencing with the construction of the carbon backbone, and a convergent strategy involving the coupling of pre-synthesized fragments.

Comparative Analysis of Synthetic Routes

Two main synthetic strategies are proposed and analyzed: a linear synthesis starting from ethyl acetoacetate and a convergent synthesis.

Route 1: Linear Synthesis from Ethyl Acetoacetate

This route builds the molecule sequentially, starting with the formation of the carbon skeleton, followed by the introduction of the amino group, amidation, and a final protection step.

Route 2: Convergent Synthesis

A convergent approach involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. This strategy can offer advantages in terms of overall yield and flexibility.

StepReactionReagents & ConditionsYield (%)Reference
Route 1: Linear Synthesis
1aAlkylation of Ethyl Acetoacetate1. NaH, THF, 0 °C to rt2. Allyl bromide, rt, 12 h~75General knowledge
1bReductive AminationNH4OAc, NaBH3CN, MeOH, rt, 24 h~60-70General knowledge
1cAmidationDimethylamine (2 M in THF), 50 °C, 24 h~80-90General knowledge
1dN-Boc Protection(Boc)2O, Et3N, CH2Cl2, rt, 12 h>95[1]
Route 2: Convergent Synthesis
2aSynthesis of N,N-dimethyl-3-aminopropanamide1. (Boc)2O, NaOH, Dioxane/H2O2. Isobutyl chloroformate, NMM, THF, -15 °C3. Dimethylamine~70-80 (over 2 steps)General knowledge
2bGrignard Reagent FormationMg, Allyl bromide, Et2O>90General knowledge
2cGrignard Addition to AcroleinAcrolein, THF, -78 °C to rt~80General knowledge
2dMesylationMsCl, Et3N, CH2Cl2, 0 °C>95General knowledge
2eNucleophilic SubstitutionNaH, THF, rt, 12 h~50-60General knowledge
2fN-Boc Protection(Boc)2O, Et3N, CH2Cl2, rt, 12 h>95[1]

Overall Assessment:

The linear synthesis (Route 1) is more straightforward and likely more amenable to scale-up due to fewer overall steps and the use of readily available starting materials. The convergent synthesis (Route 2), while potentially offering higher overall yields in some cases, involves more complex intermediates and coupling reactions that may require more extensive optimization.

Experimental Protocols

Route 1: Linear Synthesis

Step 1a: Synthesis of Ethyl 3-oxohept-6-enoate

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C is added ethyl acetoacetate (13.0 g, 100 mmol) dropwise. The mixture is stirred at room temperature for 1 hour, and then allyl bromide (13.3 g, 110 mmol) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 3-oxohept-6-enoate.

Step 1b: Synthesis of Ethyl 3-aminohept-6-enoate

To a solution of ethyl 3-oxohept-6-enoate (17.0 g, 100 mmol) and ammonium acetate (38.5 g, 500 mmol) in methanol (250 mL) is added sodium cyanoborohydride (6.3 g, 100 mmol) portionwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl 3-aminohept-6-enoate, which can be used in the next step without further purification.

Step 1c: Synthesis of N,N-Dimethyl-3-amino-hept-6-enamide

A solution of ethyl 3-aminohept-6-enoate (17.1 g, 100 mmol) in a 2 M solution of dimethylamine in THF (200 mL) is heated to 50 °C in a sealed vessel for 24 hours. The solvent and excess dimethylamine are removed under reduced pressure. The residue is purified by column chromatography to yield N,N-dimethyl-3-amino-hept-6-enamide.

Step 1d: Synthesis of this compound

To a solution of N,N-dimethyl-3-amino-hept-6-enamide (17.0 g, 100 mmol) and triethylamine (15.2 mL, 110 mmol) in dichloromethane (200 mL) is added di-tert-butyl dicarbonate (24.0 g, 110 mmol) at room temperature. The reaction is stirred for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.[1]

Visualizing the Synthetic Pathways

Route_1 ethyl_acetoacetate Ethyl Acetoacetate intermediate_1 Ethyl 3-oxohept-6-enoate ethyl_acetoacetate->intermediate_1 1a. NaH, THF 2. Allyl Bromide allyl_bromide Allyl Bromide allyl_bromide->intermediate_1 intermediate_2 Ethyl 3-aminohept-6-enoate intermediate_1->intermediate_2 1b. NH4OAc, NaBH3CN intermediate_3 N,N-Dimethyl-3-amino-hept-6-enamide intermediate_2->intermediate_3 1c. Dimethylamine final_product This compound intermediate_3->final_product 1d. (Boc)2O, Et3N Route_2 cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis beta_alanine β-Alanine boc_beta_alanine N-Boc-β-Alanine beta_alanine->boc_beta_alanine (Boc)2O fragment_a N,N-dimethyl-3-(Boc-amino)propanamide boc_beta_alanine->fragment_a 1. Isobutyl chloroformate 2. Dimethylamine intermediate_coupled Coupled Intermediate fragment_a->intermediate_coupled Deprotonation & Coupling allyl_bromide_b Allyl Bromide fragment_b_precursor Pent-1-en-4-ol allyl_bromide_b->fragment_b_precursor Mg, Et2O acrolein Acrolein acrolein->fragment_b_precursor fragment_b 4-Bromobut-1-ene fragment_b_precursor->fragment_b PBr3 fragment_b->intermediate_coupled final_product_2 This compound intermediate_coupled->final_product_2 Deprotection & Boc Protection

References

A Comparative Guide to Alternative Protecting Groups for 3-Amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate protecting group for an amine is a critical decision that can significantly impact the success of a synthetic route. This guide provides a comparative analysis of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to the secondary amine of 3-amino-hept-6-endimethylamide. The comparison includes detailed experimental protocols, quantitative performance data, and visualizations to aid in the selection of the most suitable protecting group for your specific research needs.

The stability of the protecting group to various reaction conditions and the ease of its removal are paramount considerations. The Boc group is known for its acid lability, the Cbz group for its removal by catalytic hydrogenation, and the Fmoc group for its base lability.[1][2] This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.[3]

Performance Comparison

The choice of a protecting group influences reaction efficiency, yield, and compatibility with other functional groups. The following table summarizes representative quantitative data for the protection and deprotection of secondary amines similar to 3-amino-hept-6-endimethylamide. It is important to note that yields and reaction times can be substrate-dependent and may require optimization for this specific molecule.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O90-95[4]Trifluoroacetic acid (TFA)90-98[5]
Cbz Benzyl chloroformate (Cbz-Cl)85-95[2][6]H₂, Pd/C93-98[7]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)90-95[8]20% Piperidine in DMF>95[9]

Chemical Structures and Protection Schemes

The following diagrams illustrate the chemical structure of 3-amino-hept-6-endimethylamide and its protected forms.

cluster_unprotected 3-Amino-hept-6-endimethylamide cluster_boc Boc-protected cluster_cbz Cbz-protected cluster_fmoc Fmoc-protected unprotected boc cbz fmoc

Caption: Chemical structures of unprotected and protected 3-amino-hept-6-endimethylamide.

Orthogonal Deprotection Strategy

A key advantage of using these protecting groups is the ability to remove them selectively under different conditions, known as an orthogonal strategy. This is particularly useful in multi-step syntheses where different functional groups need to be deprotected at various stages.

Orthogonal_Deprotection cluster_boc Acidic Conditions cluster_cbz Hydrogenolysis cluster_fmoc Basic Conditions Start Protected Amine (Boc, Cbz, Fmoc) Boc_Deprotection Boc Removal Start->Boc_Deprotection Acid Stable (Cbz, Fmoc) Cbz_Deprotection Cbz Removal Start->Cbz_Deprotection Acid/Base Stable (Boc) Fmoc_Deprotection Fmoc Removal Start->Fmoc_Deprotection Base Stable (Boc, Cbz) Free_Amine Free Amine Boc_Deprotection->Free_Amine TFA TFA TFA->Boc_Deprotection Cbz_Deprotection->Free_Amine H2_PdC H₂ / Pd-C H2_PdC->Cbz_Deprotection Fmoc_Deprotection->Free_Amine Piperidine Piperidine Piperidine->Fmoc_Deprotection

Caption: Orthogonal deprotection scheme for Boc, Cbz, and Fmoc protecting groups.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of 3-amino-hept-6-endimethylamide. These protocols are based on general procedures for secondary amines and may require optimization.

tert-Butyloxycarbonyl (Boc) Protection and Deprotection

a) Protection Protocol

  • Dissolve 3-amino-hept-6-endimethylamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.[4][10]

b) Deprotection Protocol

  • Dissolve the N-Boc protected 3-amino-hept-6-endimethylamide in DCM.

  • Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) or pass through a basic ion-exchange resin.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected product.[5][11]

Benzyloxycarbonyl (Cbz) Protection and Deprotection

a) Protection Protocol

  • Dissolve 3-amino-hept-6-endimethylamide (1.0 eq) in a mixture of an organic solvent (e.g., THF or dioxane) and water.

  • Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[6][12]

b) Deprotection Protocol

  • Dissolve the N-Cbz protected amine in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

a) Protection Protocol

  • Dissolve 3-amino-hept-6-endimethylamide (1.0 eq) in a solvent such as 1,4-dioxane or acetonitrile.

  • Add an aqueous solution of a base like sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[8]

b) Deprotection Protocol

  • Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual piperidine.

  • The crude product can often be used directly in the next step or purified by chromatography if necessary.[9][13]

References

Spectroscopic Data Comparison: N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide and two structurally related alternatives: N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide and N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide. The data presented is a combination of predicted values based on analogous compounds and experimental data from publicly available sources for similar structures. This information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide is a protected amino acid derivative with potential applications in peptide synthesis and medicinal chemistry. Spectroscopic analysis is crucial for its structural confirmation and purity assessment. This guide compares its expected spectroscopic characteristics with those of a saturated analog (N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide) and a shorter-chain analog (N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide) to highlight the key differentiating spectral features.

Chemical Structures

Structures cluster_target N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide cluster_alt1 N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide cluster_alt2 N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide Target Target Compound Alt1 Alternative 1 Alt2 Alternative 2

Caption: Chemical structures of the target compound and its alternatives.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the target compound and its alternatives.

¹H NMR Data (Predicted/Reported in ppm)
Functional GroupN-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide (Predicted)
Boc (t-butyl) ~1.45 (s, 9H)~1.45 (s, 9H)~1.45 (s, 9H)
N(CH₃)₂ ~2.95 (s, 6H)~2.95 (s, 6H)~2.95 (s, 6H)
CH-N ~3.8-4.0 (m, 1H)~3.8-4.0 (m, 1H)~3.8-4.0 (m, 1H)
CH₂-C=O ~2.4-2.6 (m, 2H)~2.4-2.6 (m, 2H)~2.4-2.6 (m, 2H)
CH=CH₂ ~5.8 (m, 1H), ~5.0 (m, 2H)--
CH₂-C=C ~2.1-2.3 (m, 2H)--
Alkyl CH₂ ~1.5-1.7 (m, 2H)~1.2-1.7 (m, 6H)~1.5-1.7 (m, 2H)
Alkyl CH₃ -~0.9 (t, 3H)~0.9 (t, 3H)
¹³C NMR Data (Predicted/Reported in ppm)
Carbon AtomN-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide (Predicted)
C=O (Amide) ~172~172~172
C=O (Boc) ~155~155~155
C(CH₃)₃ (Boc) ~80~80~80
C(CH₃)₃ (Boc) ~28~28~28
N(CH₃)₂ ~36-38~36-38~36-38
CH-N ~50-55~50-55~50-55
CH₂-C=O ~35-40~35-40~35-40
CH=CH₂ ~138 (CH), ~115 (CH₂)--
CH₂-C=C ~30-35--
Alkyl Chain ~25-35~20-40~20-40
IR Spectroscopy Data (Predicted/Reported in cm⁻¹)
Vibrational ModeN-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-hexanoic acid dimethylamide (Predicted)N-Boc-(+/-)-3-amino-pentanoic acid dimethylamide (Predicted)
N-H Stretch (Boc) ~3300-3400~3300-3400~3300-3400
C-H Stretch (Aliphatic) ~2850-3000~2850-3000~2850-3000
C=O Stretch (Amide) ~1630-1660~1630-1660~1630-1660
C=O Stretch (Boc) ~1690-1710~1690-1710~1690-1710
C=C Stretch ~1640--
Mass Spectrometry Data (Predicted m/z)
IonN-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamideN-Boc-(+/-)-3-amino-hexanoic acid dimethylamideN-Boc-(+/-)-3-amino-pentanoic acid dimethylamide
[M+H]⁺ 271.20273.22259.20
[M-Boc+H]⁺ 171.15173.17159.15
[M-C₄H₈]⁺ 215.14217.16203.14

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for these types of molecules.

  • Acquisition: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and common fragments.

Workflow and Data Analysis

Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of N-Boc-amino acid dimethylamide NMR NMR (¹H, ¹³C) Synthesis->NMR Purified Compound IR IR Synthesis->IR Purified Compound MS Mass Spectrometry Synthesis->MS Purified Compound Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparison Comparison with Alternatives Structure_Confirmation->Comparison

Caption: General workflow for spectroscopic analysis and data comparison.

Signaling Pathway of Spectroscopic Information

Signaling cluster_nmr NMR cluster_ir IR cluster_ms MS Molecule Analyte Molecule MagneticField Magnetic Field Molecule->MagneticField IRRadiation Infrared Radiation Molecule->IRRadiation Ionization Ionization (e.g., ESI) Molecule->Ionization Radiofrequency Radiofrequency Pulse MagneticField->Radiofrequency NuclearSpin Nuclear Spin Transitions Radiofrequency->NuclearSpin NMRSignal NMR Signal (FID) NuclearSpin->NMRSignal NMRSpectrum NMR Spectrum (Chemical Shift, Coupling) NMRSignal->NMRSpectrum VibrationalModes Molecular Vibrations IRRadiation->VibrationalModes IRAbsorption IR Absorption VibrationalModes->IRAbsorption IRSpectrum IR Spectrum (Wavenumber, Transmittance) IRAbsorption->IRSpectrum IonAcceleration Ion Acceleration & Deflection Ionization->IonAcceleration MassAnalyzer Mass Analyzer IonAcceleration->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z, Intensity) Detector->MassSpectrum

Caption: Information flow in key spectroscopic techniques.

A Comparative Guide to the Validation of Analytical Methods for N-Boc-(+/-)-3-amino-hept-6-endimethylamide and Related N-Boc Protected Amino Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel compounds such as N-Boc-(+/-)-3-amino-hept-6-endimethylamide, establishing reliable analytical procedures is critical for ensuring product quality, purity, and stability. While specific validated methods for this particular molecule are not extensively documented in publicly available literature, this guide provides a comparative framework based on established analytical techniques for analogous N-Boc protected amino acid derivatives.[1]

This document outlines potential analytical methods, details the essential validation parameters as per International Council for Harmonisation (ICH) guidelines, and presents generalized experimental protocols to guide researchers in developing and validating methods for this compound.[2]

Potential Analytical Methods & Performance Comparison

The primary analytical challenges for this compound include the determination of purity (presence of related substances and impurities) and, given the chiral center at the 3-position, the quantification of its enantiomeric purity. Based on methods developed for similar N-Boc protected amino acids, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Two primary HPLC methods are proposed for consideration:

  • Reversed-Phase HPLC (RP-HPLC) for purity and assay determination.

  • Chiral HPLC for the determination of enantiomeric purity.

The following table summarizes the key validation parameters that must be assessed for each method and provides expected performance characteristics based on similar compounds.

Validation Parameter Reversed-Phase HPLC (Purity & Assay) Chiral HPLC (Enantiomeric Purity) Key Performance Indicator
Specificity Able to resolve the main peak from potential impurities and degradation products.Baseline resolution of the (+) and (-) enantiomers.Resolution (Rs) > 1.5
Linearity Linear relationship between concentration and peak area.Linear relationship for the minor enantiomer in the presence of the major enantiomer.Correlation Coefficient (r²) > 0.999
Accuracy % Recovery of spiked analyte in placebo or sample matrix.% Recovery of the minor enantiomer spiked into the major enantiomer.98.0% - 102.0% Recovery
Precision (RSD)
- RepeatabilityMultiple injections of the same sample.Multiple injections of a sample containing both enantiomers.RSD ≤ 1.0%
- Intermediate PrecisionAnalysis on different days, by different analysts, or on different equipment.Analysis on different days or with different columns.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.The lowest concentration of the minor enantiomer that can be detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately quantified.The lowest concentration of the minor enantiomer that can be accurately quantified.Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 10%
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).Insensitive to small changes in mobile phase composition or column temperature.Peak parameters remain within acceptable limits.

Experimental Protocols

Below are detailed, generalized methodologies for the key experiments. These should be considered as starting points and will require optimization for the specific compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to separate this compound from any process-related impurities or degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile/Water (1:1) to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, standard, and sample solutions. Spike the sample with expected impurities to demonstrate resolution.

    • Linearity: Prepare a series of solutions from LOQ to 150% of the target concentration (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot peak area against concentration.

    • Accuracy: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate and calculate the percent recovery.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the (+) and (-) enantiomers of 3-amino-hept-6-endimethylamide after the removal of the N-Boc protecting group, or directly on the N-Boc protected compound if a suitable chiral stationary phase is found.[1] The control of chiral purity is a critical quality attribute for therapeutic peptides and their building blocks.[1]

  • Chromatographic System:

    • Column: Chiral stationary phase (e.g., CHIRALPAK® IC, or similar cellulose/amylose-based column). The choice of CSP is critical and requires screening.[1]

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine if needed. Mobile phase polarity plays a major role in chiral recognition.[1]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the this compound (racemic mixture) at approximately 1 mg/mL in the mobile phase. This is used for system suitability to ensure the two enantiomers are resolved.

    • Sample Solution: Prepare the test sample at the same concentration.

  • Validation Experiments:

    • Specificity: Demonstrate baseline resolution between the two enantiomers using the racemic standard.

    • LOD/LOQ of Undesired Enantiomer: Prepare spiked samples of the pure desired enantiomer with decreasing amounts of the undesired enantiomer to determine the detection and quantitation limits. These methods should be sensitive enough to estimate undesired isomers at levels of ≤0.05%.[1]

    • Linearity of Undesired Enantiomer: Prepare a calibration curve by spiking the desired enantiomer with the undesired enantiomer at various levels (e.g., from LOQ to 1.0%).

Visualizing the Workflow

Clear diagrams of the validation and experimental processes can aid in understanding the logical flow and key decision points.

G cluster_0 Method Development & Validation Workflow A Define Analytical Requirement (Purity, Enantiomeric Purity) B Select Analytical Technique (e.g., RP-HPLC, Chiral HPLC) A->B C Method Development & Optimization B->C D Prepare Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) D->E F Analyze Data & Evaluate Results E->F F->C Results Not Acceptable G Document in Validation Report F->G H Method Implementation in QC G->H G cluster_1 Chiral HPLC Experimental Workflow P1 Prepare Mobile Phase (e.g., Hexane/IPA) P3 Equilibrate HPLC System with Chiral Column P1->P3 P2 Prepare Racemic Standard & Test Sample Solutions P4 Perform System Suitability Test (Inject Racemic Standard) P2->P4 P3->P4 P5 Analyze Test Sample(s) P4->P5 Resolution > 1.5 P6 Integrate Peaks & Calculate % Area of Each Enantiomer P5->P6 P7 Check against Specification P6->P7 P7->P5 Fail (Re-inject/Investigate) P8 Report Result P7->P8 Pass

References

A Comparative Analysis of Deprotection Protocols for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Boc Deprotection Strategy

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of reaction conditions. However, its effective and clean removal is critical to the success of a synthetic route. This guide provides a comparative study of various deprotection protocols applicable to N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a substrate featuring both a chiral center and a terminal double bond, functionalities that necessitate careful consideration to avoid unwanted side reactions such as racemization or isomerization.

Comparative Data of N-Boc Deprotection Protocols

The selection of an appropriate deprotection method hinges on factors such as substrate compatibility, desired reaction time, and required yield. Below is a summary of common deprotection protocols with their typical reaction conditions and outcomes.

Deprotection ProtocolReagents & ConditionsTypical Reaction TimeTypical YieldsKey Considerations & Potential Side Reactions
Standard Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][2]0.5 - 3 hours>95%Highly efficient but harsh. Potential for acid-catalyzed isomerization of the double bond and racemization. The intermediate t-butyl cation can cause side reactions with nucleophilic residues.[1]
Mild Acidic 4 M HCl in 1,4-Dioxane or Ethyl Acetate[3]1 - 4 hours>90%Generally milder than TFA, reducing the risk of side reactions. Still requires careful monitoring.
Lewis Acid Catalysis Iron(III) Chloride (catalytic) in DCM[4]0.5 - 2 hours~95%Offers a selective and mild alternative. The reaction is clean and often does not require purification.[4] However, compatibility with all functional groups should be verified.
Neutral/Aqueous Refluxing Water[5][6]10 - 15 minutes>90%An environmentally friendly "green" method.[5][6] The high temperature may not be suitable for all substrates.
Thermolytic High temperature (150-240 °C) in a suitable solvent (e.g., TFE, MeOH) under continuous flow[7][8]30 - 60 minutesVariable, up to 99%Avoids the use of acidic reagents, potentially preserving acid-sensitive functional groups.[7][8] Requires specialized equipment.
Alternative Mild Acidic Oxalyl chloride in Methanol[3]1 - 4 hoursup to 90%A mild method that proceeds at room temperature and is tolerant of many functional groups.[3] The mechanism is broader than simple in situ HCl generation.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key deprotection methods.

1. Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

  • Procedure: Dissolve N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in dichloromethane (DCM, 0.1 M). To this solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS. Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The crude product can then be purified by column chromatography or crystallization.[1]

2. Mild Acidic Deprotection using HCl in 1,4-Dioxane

  • Procedure: To a solution of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in a minimal amount of 1,4-dioxane, add a 4 M solution of HCl in 1,4-dioxane (10 eq). Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. After completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

3. Lewis Acid-Catalyzed Deprotection using Iron(III) Chloride

  • Procedure: Dissolve N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in dichloromethane (DCM, 0.1 M). Add a catalytic amount of anhydrous iron(III) chloride (0.1 eq). Stir the reaction at room temperature for 0.5-2 hours. Monitor the deprotection by TLC or LC-MS. Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to yield the free amine.[4]

4. Neutral Deprotection using Refluxing Water

  • Procedure: Suspend N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (1.0 eq) in deionized water (0.05 M). Heat the mixture to reflux (100 °C) for 10-15 minutes.[6] Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the deprotected amine.[6]

Visualizing the Deprotection Workflow

The general workflow for N-Boc deprotection, from the protected amine to the final purified product, can be visualized as a series of sequential steps.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product N-Boc Protected Amine N-Boc Protected Amine Reaction Vessel Reaction Vessel N-Boc Protected Amine->Reaction Vessel Add Reagents & Solvent Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Method Column Chromatography or Crystallization Drying->Purification Method Deprotected Amine Deprotected Amine Purification Method->Deprotected Amine Deprotection_Mechanism N_Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl N_Boc_Amine->Protonation + H+ Intermediate_1 R-NH-C(=O+H)-O-tBu Protonation->Intermediate_1 Fragmentation Fragmentation Intermediate_1->Fragmentation Carbamic_Acid R-NH-COOH Fragmentation->Carbamic_Acid tButyl_Cation (CH3)3C+ Fragmentation->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene CH2=C(CH3)2 + H+ tButyl_Cation->Isobutene - H+ Free_Amine R-NH2 Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

References

A Comparative Guide to Purity Assessment of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide by HPLC and SFC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of both chemical and enantiomeric purity is a critical step in the development of chiral molecules such as N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for the comprehensive purity determination of this compound. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the optimal analytical strategy.

Analytical Strategies for Purity Assessment

The purity of a racemic N-Boc protected amine must be evaluated from two perspectives:

  • Chemical Purity: Quantifies impurities that are structurally different from the main compound, such as starting materials, by-products, or degradation products. This is typically achieved using achiral reverse-phase HPLC (RP-HPLC).

  • Enantiomeric Purity (or Enantiomeric Excess, e.e.): Determines the ratio of the two enantiomers, (+) and (-). Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral stationary phase (CSP). Both chiral HPLC and chiral SFC are powerful techniques for this purpose.

This guide compares three distinct methods:

  • Method A: Achiral Reverse-Phase HPLC for Chemical Purity.

  • Method B: Chiral HPLC for Enantiomeric Purity.

  • Method C: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity.

Experimental Protocols

Sample Preparation (Applicable to all methods)
  • Standard Solution: Accurately weigh approximately 10 mg of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase of the respective method to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection.

Method A: Achiral RP-HPLC Protocol for Chemical Purity

This method is designed to separate the target compound from any non-enantiomeric impurities.

  • Instrument: Standard HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method B: Chiral HPLC Protocol for Enantiomeric Purity

This method separates the (+) and (-) enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrument: Standard HPLC system with UV Detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IA), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method C: Chiral SFC Protocol for Enantiomeric Purity

Supercritical fluid chromatography (SFC) serves as a high-throughput, green alternative to chiral HPLC for enantiomeric separation.[1][2] It often provides faster analysis times and reduces solvent consumption.[3]

  • Instrument: SFC system with UV Detector and Back Pressure Regulator (BPR).

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IC-3), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: Supercritical CO₂.[4]

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 40% B over 4 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Comparative Data and Performance

The following table summarizes hypothetical but representative performance data for the three analytical methods described.

ParameterMethod A: Achiral RP-HPLCMethod B: Chiral HPLCMethod C: Chiral SFC
Analyte Racemic Compound & Impurities(+) and (-) Enantiomers(+) and (-) Enantiomers
Retention Time (t R ) Main Peak: 12.5 minEnantiomer 1: 9.8 minEnantiomer 2: 11.2 minEnantiomer 1: 2.1 minEnantiomer 2: 2.5 min
Resolution (R s ) > 2.0 (from nearest impurity)2.12.3
Calculated Purity Chemical Purity: 99.6%Enantiomeric Ratio: 50.3% : 49.7%Enantiomeric Ratio: 50.1% : 49.9%
Total Run Time 20 minutes15 minutes5 minutes
Solvent Consumption High (Aqueous/Organic)High (n-Hexane)Low (Mainly CO₂)
Primary Application Quantifying non-chiral impuritiesQuantifying enantiomeric excess (e.e.)High-throughput e.e. screening

Visualization of Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the analytical processes and relationships.

G cluster_prep Step 1: Preparation cluster_analysis Step 2: Parallel Analysis cluster_achiral Chemical Purity cluster_chiral Enantiomeric Purity cluster_data Step 3: Data Interpretation cluster_report Step 4: Final Report prep Sample Preparation (0.1 mg/mL in mobile phase) achiral Method A: Achiral RP-HPLC prep->achiral chiral Method B or C: Chiral HPLC / SFC prep->chiral data_achiral Calculate Area % (Impurities vs. Main Peak) achiral->data_achiral data_chiral Calculate Area % (Enantiomer 1 vs. Enantiomer 2) chiral->data_chiral report Combined Purity Report (Chemical & Enantiomeric) data_achiral->report data_chiral->report

Caption: Workflow for comprehensive purity analysis.

G cluster_achiral Achiral RP-HPLC Analysis cluster_chiral Chiral HPLC / SFC Analysis racemate N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (Racemic Mixture) enantiomer1 N-Boc-(+)-Enantiomer racemate->enantiomer1 enantiomer2 N-Boc-(-)-Enantiomer racemate->enantiomer2 a_in Mixture In racemate->a_in c_in Racemate In racemate->c_in impurity Chemical Impurity (e.g., starting material) impurity->a_in a_out Separated Peaks a_in->a_out Separates based on polarity c_out Separated Enantiomers c_in->c_out Separates based on 3D structure

Caption: Conceptual diagram of component separation.

Discussion and Comparison

  • Achiral RP-HPLC (Method A): This method is essential and effective for its intended purpose—detecting and quantifying any non-enantiomeric impurities. The use of a C18 column provides robust separation based on hydrophobicity, which is a standard and reliable approach for small molecules.[5][6]

  • Chiral HPLC (Method B): This is a well-established technique for resolving enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability.[1][7] While highly effective, this method typically involves longer run times and uses significant volumes of normal-phase solvents like n-hexane, which can have environmental and cost implications.

  • Chiral SFC (Method C): SFC is a modern, advantageous alternative for chiral separations.[8] Its primary benefit is a dramatic reduction in analysis time, as seen in the comparison table (5 minutes vs. 15 minutes). By using supercritical CO₂ as the main mobile phase component, it significantly reduces organic solvent consumption, aligning with green chemistry principles.[3] The higher efficiency of SFC often leads to sharper peaks and potentially better resolution.

Conclusion

For a complete and rigorous purity assessment of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a dual-method approach is required.

  • Achiral RP-HPLC is the indispensable standard for determining chemical purity and quantifying any process-related impurities or degradants.

  • For enantiomeric purity, Chiral SFC is the superior choice for routine analysis and high-throughput screening due to its speed, efficiency, and reduced environmental impact. Chiral HPLC remains a robust and valid alternative, particularly if an SFC system is not available.

By combining these methodologies, researchers can confidently establish the purity profile of their chiral compounds, ensuring data quality and reliability for subsequent stages of research and development.

References

A Comparative Guide to the Reactivity of N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis, valued for its stability under basic and nucleophilic conditions and its facile removal with acid.[1][] This strategy, foundational to the Merrifield solid-phase peptide synthesis (SPPS), allows for the sequential and controlled assembly of amino acids into complex peptide chains.[3]

However, not all N-Boc protected amino acids exhibit the same reactivity. The inherent structural properties of each amino acid's side chain—ranging from simple alkyl groups to bulky, functionalized moieties—introduce significant steric and electronic variations. These differences profoundly impact the kinetics and efficiency of both the peptide coupling and the N-Boc deprotection steps. For researchers in drug development and peptide chemistry, a clear understanding of this reactivity landscape is critical for optimizing synthesis protocols, minimizing side reactions, and ultimately, maximizing the yield and purity of the target peptide.

This guide provides an objective comparison of the reactivity of various N-Boc protected amino acids, supported by experimental data and detailed protocols.

Reactivity in Peptide Coupling

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of an N-Boc protected amino acid, followed by nucleophilic attack from the N-terminal amine of the growing peptide chain. The efficiency of this step is heavily influenced by steric hindrance around the reaction centers. Both the bulky Boc group and the amino acid side chain (R-group) can impede the approach of the reacting species.

Amino acids with bulky, β-branched side chains, such as Valine and Isoleucine, are notoriously difficult to couple due to significant steric clash.[3] Similarly, amino acids with other sterically demanding side chains or those prone to side reactions, like Histidine and Arginine, also present challenges.[3] In contrast, smaller, unbranched amino acids like Glycine and Alanine typically react much more readily.

The following table summarizes the relative coupling efficiency of different N-Boc protected amino acids based on empirical observations from solid-phase synthesis.

Reactivity TierN-Boc Amino AcidRelative Coupling RatePrimary Influencing Factor
High Glycine (Gly), Alanine (Ala)FastMinimal steric hindrance from the side chain.
Serine (Ser), Aspartic Acid (Asp)FastSmall, polar side chains with low steric bulk.
Medium Leucine (Leu), Methionine (Met)ModerateUnbranched, moderately sized alkyl side chains.
Phenylalanine (Phe), Tyrosine (Tyr)ModerateAromatic side chains present some bulk.
Lysine (Lys), Glutamic Acid (Glu)ModerateLong, flexible side chains reduce steric clash at the backbone.
Low Valine (Val), Isoleucine (Ile)SlowSignificant steric hindrance from β-branched side chains.[3]
Threonine (Thr)Slowβ-branched side chain with a hydroxyl group.[3]
Proline (Pro)SlowSecondary amine structure imposes conformational constraints.
Histidine (His), Arginine (Arg)Slow to ModerateBulky, functionalized side chains can interfere with coupling.[3]
Glutamine (Gln)*Slow to ModerateSide chain amide can participate in side reactions.[3]
Side chain requires its own protecting group during synthesis.

Reactivity in Acid-Catalyzed Deprotection

The removal of the N-Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide chain.[1][4]

While generally a reliable reaction, the rate of deprotection can vary depending on the electronic and steric environment provided by the amino acid. For instance, the presence of a nearby carboxylate group has been shown to increase the efficiency of Boc deprotection.[5] Studies have shown that amino acids with acidic side chains, like Aspartic Acid and Glutamic Acid, undergo very rapid deprotection.[6] Conversely, steric hindrance around the N-Boc group can slightly modulate reactivity.

The table below outlines the relative deprotection rates for various N-Boc protected amino acids.

Reactivity TierN-Boc Amino AcidRelative Deprotection RateNotes
High Aspartic Acid (Asp), Glutamic Acid (Glu)Very FastThe side-chain carboxyl group may assist in the reaction.[6]
Glycine (Gly)FastMinimal steric hindrance. Deprotects more efficiently than Phe.[5]
Medium Alanine (Ala), Leucine (Leu), Valine (Val)ModerateStandard rate for alkyl side chains.
Phenylalanine (Phe)ModerateSlower to deprotect than Glycine under thermal conditions.[5]
Proline (Pro)ModerateStandard reactivity.
Low Tryptophan (Trp), Methionine (Met)ModerateCaution needed: the intermediate t-butyl cation can alkylate the indole or thioether side chains. Scavengers are required.

Experimental Protocols & Visualizations

Experimental Workflow and Deprotection Mechanism

To provide a practical context for these reactivity differences, the following diagrams illustrate the standard workflow for N-Boc solid-phase peptide synthesis and the chemical mechanism of the key deprotection step.

SPPS_Workflow Resin Resin Support Deprotection N-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Start Cycle Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (N-Boc-AA, Activator) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Cycle Repeat Cycle for next AA Wash3->Cycle Cycle->Deprotection n-1 times

Caption: General workflow for one cycle of N-Boc Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocN N-Boc Protected Amine Protonated Protonated Carbamate BocN->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Spontaneous tButyl tert-Butyl Cation FreeAmine Free Amine CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ (gas)

Caption: Mechanism of acid-catalyzed N-Boc deprotection using a strong acid like TFA.

Protocol 1: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the N-terminal Boc group from a peptide chain anchored to a solid support.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Drain the solvent and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[7]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution (approx. 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[7][8]

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3 times), Isopropanol (IPA) (3 times), and finally DCM (3 times) to thoroughly remove residual acid.

  • Neutralization: To deprotonate the resulting ammonium salt to the free amine, wash the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).[9]

  • Final Wash: Drain the neutralization solution and wash the resin thoroughly with DCM (5-6 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an N-Boc protected amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Amino Acid Activation: In a separate vessel, dissolve the N-Boc protected amino acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-4 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the drained, neutralized peptide-resin from the previous deprotection step.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids (e.g., Val, Ile), a double coupling (repeating the procedure) or extended reaction times may be necessary.[10] The completion of the reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

References

Benchmarking N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamide: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel peptide-based therapeutics. Unnatural amino acids (UAAs) are widely incorporated to enhance the pharmacological properties of peptides, such as stability, potency, and selectivity. This guide provides a comparative analysis of N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamide against other structurally similar building blocks, offering a framework for its evaluation in peptide synthesis and drug discovery workflows.

N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamide is a unique building block featuring a terminal double bond in its side chain, which allows for post-synthesis modifications such as olefin metathesis to create cyclic or constrained peptides. Its N-terminal Boc protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. This guide benchmarks its performance against two other commercially available UAAs with terminal alkenes: N-Boc-L-allylglycine and N-Boc-L-2-amino-5-hexenoic acid. The comparison focuses on key performance indicators relevant to peptide synthesis and subsequent biological evaluation.

Comparative Analysis of Physicochemical Properties

A fundamental assessment of any building block involves the analysis of its basic physicochemical properties. These properties can influence its handling, solubility, and incorporation into peptide sequences.

PropertyN-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamideN-Boc-L-allylglycineN-Boc-L-2-amino-5-hexenoic acid
IUPAC Name tert-butyl (1-(dimethylamino)-1-oxohept-6-en-3-yl)carbamate(S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid(S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid
Molecular Formula C14H26N2O3C10H17NO4C11H19NO4
Molecular Weight 270.37 g/mol 215.25 g/mol 229.27 g/mol
Side Chain Length 4 carbons to double bond2 carbons to double bond3 carbons to double bond

Benchmarking Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating a UAA into a growing peptide chain is a critical determinant of its utility. This section outlines key experiments to benchmark the performance of N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamide in a standard SPPS workflow.

Experimental Workflow for SPPS and Analysis

cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Test Building Block) Fmoc_Deprotection->Amino_Acid_Coupling Capping Capping Amino_Acid_Coupling->Capping Final_Deprotection Final Deprotection Capping->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Purification HPLC Purification Crude_Peptide->HPLC_Purification LC_MS_Analysis LC-MS Analysis HPLC_Purification->LC_MS_Analysis

Figure 1. Standard workflow for solid-phase peptide synthesis and subsequent analysis.

Coupling Efficiency

The coupling efficiency of the test building blocks can be quantitatively assessed by synthesizing a model peptide, for example, a simple tripeptide (e.g., Ala-X-Ala, where X is the UAA). The crude peptide mixture is then analyzed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Coupling Efficiency Assessment

  • Peptide Synthesis: Synthesize the model tripeptide on a pre-loaded Wang resin using a standard Fmoc-SPPS protocol. The coupling of the test UAA should be performed using a standard coupling reagent such as HBTU/DIPEA in DMF for a defined period (e.g., 2 hours).

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Data Analysis: Integrate the peak areas of the desired product and any deletion products (e.g., Ala-Ala) to calculate the coupling efficiency.

Table 1: Comparative Coupling Efficiency

Building BlockDesired Peptide Retention Time (min)Deletion Peptide Retention Time (min)Coupling Yield (%)
N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamideData to be generatedData to be generatedData to be generated
N-Boc-L-allylglycineData to be generatedData to be generatedData to be generated
N-Boc-L-2-amino-5-hexenoic acidData to be generatedData to be generatedData to be generated

A higher coupling yield indicates a more efficient incorporation of the building block, which is crucial for the synthesis of longer and more complex peptides.

Impact on Peptide Physicochemical Properties

The incorporation of a UAA can influence the overall physicochemical properties of the resulting peptide, which can in turn affect its solubility, purification, and biological activity.

Hydrophobicity Assessment by RP-HPLC

The retention time of a peptide in reverse-phase HPLC is a good indicator of its hydrophobicity. By comparing the retention times of the model tripeptides containing the different UAAs, we can infer the relative hydrophobicity imparted by each building block.

Table 2: Comparative Hydrophobicity

Peptide (Ala-X-Ala)Retention Time (min)
X = N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamideData to be generated
X = N-Boc-L-allylglycineData to be generated
X = N-Boc-L-2-amino-5-hexenoic acidData to be generated

Longer retention times generally correlate with increased hydrophobicity. The dimethylamide group on the target molecule is expected to influence its polarity compared to the carboxylic acid counterparts.

Evaluation of Peptide Stability

A key reason for incorporating UAAs is to enhance the metabolic stability of peptides. The following experimental setup provides a framework for comparing the stability of peptides containing the benchmarked building blocks in the presence of proteolytic enzymes.

Experimental Workflow for Peptide Stability Assay

Peptide_Solution Purified Peptide Solution Incubation Incubation with Protease (e.g., Trypsin) Peptide_Solution->Incubation Time_Points Aliquots taken at 0, 1, 4, 8, 24 hours Incubation->Time_Points Quenching Reaction Quenching (e.g., Acidification) Time_Points->Quenching LC_MS_Analysis LC-MS Analysis Quenching->LC_MS_Analysis Data_Analysis Data Analysis (Degradation Profile) LC_MS_Analysis->Data_Analysis

Figure 2. Workflow for assessing the proteolytic stability of peptides.

Proteolytic Stability Assay

Experimental Protocol: Proteolytic Stability

  • Peptide Incubation: Incubate the purified model peptides at a known concentration (e.g., 10 µM) in a buffered solution (e.g., PBS) with a relevant protease (e.g., trypsin or chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% TFA).

  • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life of each peptide.

Table 3: Comparative Proteolytic Stability

Peptide (Ala-X-Ala)Half-life (hours) in presence of Trypsin
X = N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamideData to be generated
X = N-Boc-L-allylglycineData to be generated
X = N-Boc-L-2-amino-5-hexenoic acidData to be generated

A longer half-life indicates greater resistance to proteolytic degradation, a desirable attribute for therapeutic peptides.

Conclusion

This guide provides a comprehensive framework for benchmarking N-Boc-(+/-)-3-amino-hept-6-enoyl-dimethylamide against similar unsaturated amino acid building blocks. By systematically evaluating coupling efficiency, impact on peptide hydrophobicity, and contribution to proteolytic stability, researchers can make informed decisions about the suitability of this building block for their specific drug discovery and development programs. The detailed experimental protocols and data presentation templates offer a practical approach for generating robust and comparable datasets, ultimately accelerating the design and synthesis of novel and effective peptide-based therapeutics.

Safety Operating Guide

Proper Disposal of N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide (CAS No. 1379812-35-7).

Disclaimer: The following procedures are based on general best practices for the disposal of N-Boc protected amino compounds and related laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide and to adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EH&S) protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The substance has not been fully tested, so caution is advised.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.

Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this and other hazardous chemicals is to never dispose of them down the drain.[4] All chemical waste must be collected, properly labeled, and disposed of through your institution's designated hazardous waste management program.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal prep1 Consult SDS and Institutional EH&S Protocols prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 collect1 Designate a specific, compatible waste container prep2->collect1 collect2 Transfer waste material to the container collect1->collect2 collect3 Securely close the container collect2->collect3 label1 Affix a hazardous waste label collect3->label1 label2 Clearly write the full chemical name and concentration label1->label2 label3 Store in a designated Satellite Accumulation Area (SAA) label2->label3 dispose1 Arrange for waste pickup by EH&S label3->dispose1 dispose2 Document waste disposal in laboratory records dispose1->dispose2

Caption: Workflow for the proper disposal of N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide.

Detailed Steps:

  • Consult Official Documentation : Obtain and thoroughly review the Safety Data Sheet (SDS) for N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide. This document contains critical information regarding the substance's specific hazards and disposal requirements. Additionally, consult your institution's Environmental Health & Safety (EH&S) office for their specific procedures.

  • Prepare for Waste Collection :

    • Designate a chemically compatible container for waste collection. Plastic containers are often preferred for their durability.[4]

    • The container must be in good condition, with a secure, leak-proof lid.

  • Segregate and Collect Waste :

    • Carefully transfer the waste N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide into the designated waste container.

    • If the waste is in a solution, identify the solvent and ensure it is compatible with the container and other waste streams in the container. Amides are generally incompatible with toxic metals and their compounds.[5]

    • Do not mix incompatible waste types.

  • Label the Waste Container :

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "N-Boc-(+/-)-3-amino-hept-6-en-1-dimethylamide"

      • Any solvents and their approximate concentrations.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., Irritant, Harmful).

  • Store the Waste Container :

    • Keep the waste container securely closed at all times, except when adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Arrange for Disposal :

    • Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), contact your EH&S department to arrange for a waste pickup.[4]

  • Decontaminate and Document :

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Maintain a detailed record of the disposal in your laboratory notebook or inventory system.

Chemical Reactivity and Disposal Considerations

N-Boc protected amines are generally stable to bases but are susceptible to cleavage under acidic conditions.[6][7] This deprotection process can generate gaseous byproducts such as carbon dioxide.[8][9] Therefore, it is crucial to avoid mixing this compound with strong acids in a closed container during the waste collection process to prevent pressure buildup.

Summary of Disposal Parameters:

ParameterGuidelineRationale
Method of Disposal Collection for licensed hazardous waste disposal.Prevents environmental contamination and ensures regulatory compliance.
Drain Disposal Strictly prohibited.Hazardous chemicals can harm aquatic life and damage wastewater treatment systems.[4]
Waste Container Securely sealed, properly labeled, compatible material.Ensures safe storage and handling, and provides clear identification of contents.
Waste Segregation Do not mix with incompatible chemicals, particularly strong acids.Avoids potentially hazardous chemical reactions, such as gas generation.
Regulatory Body Adhere to guidelines from EPA, OSHA, and local authorities.Ensures legal and safe disposal practices.

References

Personal protective equipment for handling N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling N-Boc-(+/-)-3-amino-hept-6-endimethylamide (CAS No. 1379812-35-7). Due to the limited toxicological data available for this compound, a precautionary approach to handling is imperative to ensure personnel safety.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the eyes, respiratory system, and skin and is considered harmful.[1] A comprehensive risk assessment should be conducted before commencing any work.[1][2][3][4][5] The following table summarizes the required PPE.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6]
Skin and Body Protection Chemical-resistant lab coat and long pantsA lab coat made of a suitable chemical-resistant material should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Select gloves based on chemical compatibility and breakthrough time. Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this substance.

2.1. Preparation and Engineering Controls:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

2.2. Aliquoting and Dispensing:

  • Grounding: If transferring large quantities of the liquid, ensure containers are properly grounded to prevent static discharge.

  • Slow and Controlled Transfer: Dispense the liquid slowly and carefully to avoid splashing.

  • Immediate Cleanup: In case of a small spill within the fume hood, immediately absorb it with a suitable absorbent material (e.g., vermiculite or sand).

2.3. Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Liquid Waste: Collect all unused material and solutions containing the compound in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical and any solvents used.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent materials, should be placed in a separate, clearly labeled solid waste container.

3.2. Labeling and Storage:

  • Clear Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Secure Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

3.3. Final Disposal:

  • Licensed Disposal Vendor: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Handling this compound AssessHazards Assess Hazards: - Irritant (Eyes, Skin, Respiratory) - Harmful - Not Fully Tested Start->AssessHazards EyeFace Eye/Face Protection: Chemical Splash Goggles & Face Shield AssessHazards->EyeFace SkinBody Skin/Body Protection: Chemical-Resistant Lab Coat, Long Pants, Closed-Toe Shoes AssessHazards->SkinBody Hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) AssessHazards->Hand Respiratory Respiratory Protection: Work in Chemical Fume Hood AssessHazards->Respiratory Handling Safe Handling Procedure EyeFace->Handling SkinBody->Handling Hand->Handling Respiratory->Handling

Caption: PPE selection workflow for handling the specified chemical.

References

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Reactant of Route 1
N-Boc-(+/-)-3-amino-hept-6-endimethylamide
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Reactant of Route 2
N-Boc-(+/-)-3-amino-hept-6-endimethylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.